2'-Fluoro-4'-methoxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRWUMTIBFCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343871 | |
| Record name | 2'-Fluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74457-86-6 | |
| Record name | 2'-Fluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Fluorinated Building Block
An In-depth Technical Guide to the Applications of 2'-Fluoro-4'-methoxyacetophenone
This compound is a substituted aromatic ketone that has emerged as a strategically important intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an acetyl group, a fluorine atom, and a methoxy group on the phenyl ring, provides a unique combination of reactivity and functionality. The presence of the fluorine atom, in particular, can bestow advantageous properties upon derivative molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, core applications, and experimental methodologies associated with this versatile compound, designed for professionals in chemical research and drug development.
| Property | Value | Source(s) |
| CAS Number | 74457-86-6 | [3][4] |
| Molecular Formula | C₉H₉FO₂ | [3][5] |
| Molecular Weight | 168.17 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 50 - 54 °C | [3][4] |
| Boiling Point | 85 °C @ 0.1 mmHg | [3][4] |
| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethanone | [5] |
Part 1: Core Synthetic Utility and Methodologies
The utility of this compound stems from the distinct electronic properties imparted by its substituents. The ortho-fluoro group acts as a weak electron-withdrawing group via induction, while the para-methoxy group is a strong electron-donating group through resonance. This push-pull electronic arrangement modulates the reactivity of both the aromatic ring and the acetyl moiety, making it a prime substrate for a variety of chemical transformations.[3]
Synthesis via Friedel-Crafts Acylation
The most common and industrially scalable method for producing this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[4] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
Caption: Friedel-Crafts synthesis of this compound.
This protocol is adapted from methodologies described in patent literature.[6][7]
-
Reaction Setup: In a suitable reaction vessel, charge dichloroethane and 3-fluoroanisole. Stir the mixture and cool to a temperature between 0 °C and 10 °C.
-
Lewis Acid Addition: Carefully add aluminum trichloride portion-wise, maintaining the temperature below 10 °C.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture over approximately 2 hours, ensuring the temperature remains between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Work-up: Pour the reaction mixture slowly into a vessel containing ice water with vigorous stirring.
-
Extraction: Separate the resulting organic layer. Wash the organic layer with water to remove residual acid.
-
Isolation: Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.
-
Purification: Recrystallize the resulting crude solid from methanol to yield pure, white crystals of this compound.
Synthesis of Chalcones via Claisen-Schmidt Condensation
A primary application of this compound is its use as a precursor for chalcones.[8][9] Chalcones are α,β-unsaturated ketones that serve as scaffolds for a vast array of biologically active compounds, including anti-inflammatory and anticancer agents.[10][11] They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis.
This protocol is a representative procedure for chalcone synthesis.[1][12]
-
Reaction Setup: Dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide dropwise to catalyze the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. A precipitate may form as the reaction proceeds.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 10% HCl) to precipitate the crude product fully.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Part 2: Applications in Drug Discovery
The structural motifs derived from this compound are prevalent in medicinal chemistry. The chalcone backbone, in particular, is a "privileged scaffold" that can be further elaborated to produce a variety of heterocyclic compounds with significant therapeutic potential.
Precursor to Bioactive Pyrazole Derivatives
Chalcones are valuable intermediates for the synthesis of pyrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals. For example, the well-known anti-inflammatory drug Celecoxib contains a pyrazole core. The synthesis involves the reaction of a chalcone with hydrazine.
Caption: Synthesis of pyrazoles from chalcone intermediates.
This protocol is adapted from generalized procedures for pyrazole synthesis.[12]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone derivative (1.0 eq), synthesized in Part 1.2, in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (approximately 1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
A Building Block for Kinase Inhibitor Scaffolds
Substituted acetophenones are foundational materials for synthesizing heterocyclic scaffolds used in kinase inhibitors, a cornerstone of modern oncology treatment.[13][14] While direct synthesis from this compound requires an initial halogenation step (e.g., alpha-bromination), the resulting α-haloacetophenone is a powerful precursor for building privileged structures like the 2-aminothiazole ring, a common core in many kinase inhibitors.[13][15]
Caption: Proposed synthesis of a 2-aminothiazole kinase inhibitor core.
The rationale for using this fluorinated building block lies in the final properties it imparts. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of a target kinase, while also blocking sites of metabolic degradation, thereby improving the drug's pharmacokinetic profile.[2]
Part 3: Broader Industrial Relevance
Agrochemicals
The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals.[16] Organofluorine compounds are integral to the development of modern herbicides, fungicides, and insecticides, often leading to higher efficacy and better metabolic stability in the field.[17] this compound serves as a valuable intermediate for the synthesis of novel active ingredients in the crop protection industry.[3]
Material Science and Other Applications
Beyond life sciences, this compound has potential applications in material science, where it can be incorporated into polymers or resins to enhance thermal stability and mechanical properties.[3] It also finds use in analytical chemistry as a reference standard for chromatography and mass spectrometry.[3]
Part 4: Safety, Handling, and Spectroscopic Data
As with any laboratory chemical, proper handling of this compound is essential.
Safety and Handling
| Hazard Category | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling. | [5][18] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [5][18] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [18][19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [18] |
Spectroscopic Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃), acetyl group protons (-COCH₃), and distinct aromatic protons, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), methoxy carbon, and acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1680 cm⁻¹) and C-O stretches.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (168.17 g/mol ).[5] |
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and highly valuable building block for innovation. Its unique electronic and structural features make it an ideal starting point for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. From the creation of bioactive chalcones and pyrazoles to its potential role in crafting next-generation kinase inhibitors, this compound provides researchers with a reliable and powerful tool for advancing chemical science.
References
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 5. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 7. CN102304035B - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. beta.lakeland.edu [beta.lakeland.edu]
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6)
This compound is a substituted aromatic ketone that has emerged as a crucial intermediate in the landscape of pharmaceutical and chemical research.[1] Its strategic placement of fluoro, methoxy, and acetyl functional groups on the phenyl ring provides a versatile platform for constructing more complex molecular architectures.[1] The electron-donating methoxy group and the electron-withdrawing, sterically small fluorine atom create a unique electronic and steric environment, influencing the molecule's reactivity and making it an ideal precursor for a range of chemical transformations.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals aiming to leverage this compound in their synthetic endeavors. It is particularly noted for its role as a building block in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. The data presented below, compiled from verified chemical databases and suppliers, serves as a primary reference for handling, reaction setup, and purification.
Chemical and Physical Data
The physical state of this compound, a white to light yellow crystalline powder at room temperature, dictates its handling and storage requirements.[1][2] Its melting point range is a critical parameter for purity assessment and for planning reactions that require elevated temperatures.
| Property | Value | Source(s) |
| CAS Number | 74457-86-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉FO₂ | [1][2][5][6] |
| Molecular Weight | 168.16 g/mol | [2][3][4][5] |
| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethan-1-one | [4][6] |
| Synonyms | 4-Acetyl-3-fluoroanisole, 2-Fluoro-4-methoxyacetophenone | [2][4][7] |
| Appearance | White to light yellow crystal powder | [1][2] |
| Melting Point | 52-54 °C | [2][3] |
| Boiling Point | 80-85 °C at 0.1 mmHg | [1][2] |
| Flash Point | >113 °C (>230 °F) - closed cup | [2][3] |
| Water Solubility | Insoluble | [2] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Spectroscopic Profile
Spectroscopic data is essential for confirming the identity and purity of the synthesized or procured material. The following table summarizes key spectral features.
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Consistent with structure | [8][9] |
| ¹³C NMR | Spectrum available | [4] |
| Mass Spec (GC-MS) | m/z Top Peak: 153; 2nd Highest: 168; 3rd Highest: 110 | [4] |
| Infrared (IR) | Spectrum available | [4][9] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The most prevalent and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[2][10] This reaction is a cornerstone of electrophilic aromatic substitution and provides a direct route to the target ketone.
Mechanistic Rationale
The causality behind this reaction choice lies in its efficiency and high regioselectivity. The reaction proceeds via the formation of a highly reactive acylium ion, which acts as the electrophile.[11][12][13]
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acylating agent (acetyl chloride or acetic anhydride), polarizing the C-Cl bond.[11][13] This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CO⁺). This ion is not prone to rearrangement, a significant advantage over Friedel-Crafts alkylation.[12][14]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to resonance, while the fluorine (-F) is a deactivating, ortho-, para-directing group due to induction. The powerful directing effect of the methoxy group ensures the incoming acyl group is directed primarily to the position ortho to it (and meta to the fluorine), yielding the desired 2'-fluoro-4'-methoxy isomer.
-
Rearomatization: The resulting intermediate, a non-aromatic carbocation (arenium ion), is deprotonated to restore aromaticity, yielding the final product.[13] The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[12][15]
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation of 3-fluoroanisole.
Experimental Protocol
This protocol is adapted from established patent literature and represents a self-validating system for laboratory-scale synthesis.[10]
Materials:
-
3-Fluoroanisole
-
Dichloroethane (solvent)
-
Aluminum trichloride (AlCl₃)
-
Acetyl Chloride
-
Ice Water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and 3-fluoroanisole. Cool the mixture to 0 °C with an ice bath.[10]
-
Catalyst Addition: Slowly add aluminum trichloride to the cooled, stirring solution. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acetyl chloride.[10]
-
Acylating Agent Addition: Drip acetyl chloride into the reaction mixture while maintaining the temperature between 0-10 °C. The slow addition is crucial to control the exothermic reaction. After the addition is complete, allow the reaction to incubate for 1 hour at this temperature.[10]
-
Reaction Quench: Carefully pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride-ketone complex.[10]
-
Extraction: Separate the organic layer. Wash the organic layer with water to remove any remaining inorganic impurities.
-
Concentration: Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.[10]
-
Purification: Recrystallize the resulting crude solid from methanol to obtain the final product as white crystals.[10] The choice of methanol for recrystallization is based on the differential solubility of the product and impurities.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups, primarily the acetyl group and the activated aromatic ring. It serves as a versatile building block for more complex molecules.[1]
Key Reactions
-
Aldol Condensation: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate. This enolate can then react with various benzaldehydes in an aldol condensation to form chalcone derivatives.[16][17] Chalcones are important pharmacophores found in many biologically active compounds.[16][17]
-
Mannich Reaction: It can participate as the ketone component in Mannich reactions, reacting with formaldehyde and a secondary amine to produce β-amino-carbonyl compounds, also known as Mannich bases.[16][17]
-
Nucleophilic Aromatic Substitution: The fluorine atom, while generally a poor leaving group in SₙAr reactions, can be substituted under specific conditions, particularly if the ring is further activated.
Role as a Synthetic Intermediate
This compound is a key starting material for multi-step syntheses in medicinal chemistry. Its structure is embedded within numerous patented compounds and research molecules.
Caption: Synthetic pathways originating from the title compound.
Analytical Methodologies
Confirming the identity and purity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.
General GC-MS Protocol
This protocol provides a self-validating framework for the analysis. Specific parameters should be optimized for the available instrumentation.
Objective: To confirm the identity and assess the purity of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Perform a splitless injection to maximize sensitivity.[18]
-
Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.[18]
-
-
Data Analysis:
-
Identification: The compound is identified by comparing its retention time and the acquired mass spectrum with a reference standard or library data.[18] The expected molecular ion peak (M⁺) is at m/z 168, with a prominent fragment from the loss of a methyl group (M-15) at m/z 153.[4]
-
Purity Assessment: Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks (assuming similar response factors). High purity is often reported as ≥98% or 99% by GC.[1][3][6]
-
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS).[19]
| Hazard Category | GHS Information | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][19] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][19] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][19] |
| Personal Protective Equipment (PPE) | N/A | Always use in a well-ventilated area or fume hood. Wear standard PPE including safety glasses (eyeshields), gloves, and a lab coat.[3][19] |
| Storage | WGK Germany: 3 | Store in a well-ventilated place. Keep container tightly closed and sealed in a dry environment.[2][3][19] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 3. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]
- 4. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A16891.06 [thermofisher.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. file.leyan.com [file.leyan.com]
- 9. 2-Fluoro-4-methoxyacetophenone(74457-86-6) 1H NMR [m.chemicalbook.com]
- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 11. 傅-克酰基化反应 [sigmaaldrich.cn]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
- 17. ossila.com [ossila.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Fluorinated Ketone Intermediate
An In-depth Technical Guide to the Synthesis of 2'-Fluoro-4'-methoxyacetophenone
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 74457-86-6) is a prime exemplar of a high-value, functionalized building block that leverages these benefits.[1] Its structure, featuring an acetophenone core decorated with both a fluorine atom and a methoxy group, presents a versatile platform for constructing more complex molecular architectures.[1][2]
This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the core reaction, provide a field-proven experimental protocol, and discuss the critical aspects of process control and product validation. As a key intermediate in the synthesis of various pharmaceuticals, understanding its efficient preparation is crucial for advancing chemical research and development.[2]
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | 80-85 °C (at 0.1 mmHg) |[2][3] |
Core Synthesis Pathway: The Friedel-Crafts Acylation of 3-Fluoroanisole
The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluoroanisole. This reaction is a cornerstone of organic synthesis, providing a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[5][6]
Mechanistic Deep Dive: Generating the Electrophile and Directing the Substitution
The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-fluoroanisole.[5][7]
-
Formation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (typically acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][7] This ion is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The π-electron system of the 3-fluoroanisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group. This deprotonation step restores the stable aromatic system and regenerates the AlCl₃ catalyst.[6][8]
A critical aspect of the Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base that can form a stable complex with the AlCl₃ catalyst.[8] This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst. The desired ketone is liberated from this complex during aqueous work-up.[8][9]
Controlling Regioselectivity: The Role of Substituent Effects
The success of this synthesis hinges on controlling the position of acylation on the 3-fluoroanisole ring. The regiochemical outcome is dictated by the electronic effects of the existing methoxy (-OCH₃) and fluoro (-F) substituents.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Fluoro Group (-F): This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron withdrawal but directs ortho and para due to resonance donation from its lone pairs.
In the case of 3-fluoroanisole, these effects combine to strongly favor acylation at the C4 position (which becomes the 4'-position in the product). This position is para to the powerfully activating methoxy group and ortho to the fluorine atom. The strong activating and directing influence of the methoxy group is the dominant factor, leading to high regioselectivity and yield of the desired this compound isomer.
Validated Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation and has been optimized for the synthesis of this compound.[10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity |
| 3-Fluoroanisole | 126.13 | 1.0 | 126.1 g |
| Aluminum Trichloride (AlCl₃) | 133.34 | 1.02 | 136.0 g |
| Acetyl Chloride | 78.50 | 1.02 | 79.1 g (71.9 mL) |
| 1,2-Dichloroethane | - | - | 200 mL |
| Ice Water | - | - | 500 g |
| Methanol (for recrystallization) | - | - | ~250 mL |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a gas trap (to handle evolved HCl)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 1,2-dichloroethane (200 mL) and 3-fluoroanisole (1.0 mol, 126.1 g). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Cautiously add anhydrous aluminum trichloride (1.02 mol, 136.0 g) to the stirred solution in portions, ensuring the temperature does not rise above 10 °C.
-
Reagent Addition: Once the catalyst is fully dissolved, add acetyl chloride (1.02 mol, 79.1 g) dropwise from the dropping funnel over a period of approximately 2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition. The evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1 hour to ensure completion.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and water. This will decompose the aluminum chloride complex. Stir until the ice has melted and two distinct layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer with water (2 x 100 mL) to remove any remaining acid.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to remove the 1,2-dichloroethane.
-
Purification by Recrystallization: To the concentrated crude product, add methanol (~250 mL) and heat until the solid dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold methanol, and dry.[10] A typical yield is around 85-90%.
Safety and Handling
-
Aluminum Trichloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under an inert atmosphere is ideal) and wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce HCl gas. All handling must be performed in a well-ventilated fume hood.
-
1,2-Dichloroethane: A toxic and carcinogenic solvent. Avoid inhalation and skin contact.
-
General Precautions: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be performed in a fume hood, and the gas outlet should be connected to a scrubber or trap.
Conclusion
The Friedel-Crafts acylation of 3-fluoroanisole represents a highly efficient, regioselective, and scalable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the aromatic substituents, is paramount to achieving high yields of the desired isomer. The protocol detailed herein provides a reliable method for laboratory-scale production. Given its role as a critical intermediate, the robust synthesis of this fluorinated ketone is a key enabling step for innovation in pharmaceutical and chemical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 4. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
Structure and nomenclature of 1-(2-fluoro-4-methoxyphenyl)ethanone.
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluoro-4-methoxyphenyl)ethanone (CAS No. 74457-86-6), a key fluorinated building block in modern organic and medicinal chemistry. We will dissect its nomenclature and structural features, offering detailed analysis of its spectroscopic characteristics. The guide delves into the mechanistic principles of its synthesis via Friedel-Crafts acylation, with a focus on the directing effects of its substituents that govern regioselectivity. A validated experimental protocol for its preparation and characterization is provided. Finally, we explore the compound's reactivity and its significance as a versatile intermediate in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.
Introduction
In the landscape of pharmaceutical and materials science research, functionalized aromatic ketones are indispensable structural motifs. 1-(2-Fluoro-4-methoxyphenyl)ethanone, also known as 2'-Fluoro-4'-methoxyacetophenone, has emerged as a particularly valuable intermediate.[1][2] Its unique substitution pattern—an activating methoxy group, a deactivating yet directing fluoro group, and a reactive acetyl moiety—provides a versatile platform for constructing complex molecular architectures.[1][2] The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This guide offers an in-depth examination of the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.
Nomenclature and Molecular Structure
A precise understanding of a compound begins with its nomenclature and structure. The systematic and common names are used interchangeably in literature and commercial sources.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethanone[3] |
| Common Names | This compound, 2-Fluoro-4-methoxyacetophenone[1] |
| CAS Number | 74457-86-6[4] |
| Molecular Formula | C₉H₉FO₂[3][4] |
| Molecular Weight | 168.16 g/mol [4] |
| SMILES | CC(=O)C1=C(C=C(C=C1)OC)F[3] |
| InChI | InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3[3] |
The molecule consists of an acetophenone core where the phenyl ring is substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, acetyl) groups dictates the molecule's electronic properties and reactivity.
References
An In-Depth Technical Guide to 2'-Fluoro-4'-methoxyacetophenone for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2'-Fluoro-4'-methoxyacetophenone, a key building block in modern organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the nuanced characteristics of this versatile compound, offering field-proven insights into its synthesis, reactivity, and application.
Introduction: The Strategic Importance of this compound
This compound, identified by its CAS number 74457-86-6, is a substituted aromatic ketone that has garnered significant interest in the scientific community.[1][2][3] Its strategic importance lies in the unique interplay of its functional groups: the electron-withdrawing fluorine atom and the electron-donating methoxy group, ortho and para respectively to the acetyl substituent. This specific arrangement imparts distinct physicochemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide aims to provide a thorough understanding of these properties, empowering researchers to leverage this compound to its full potential in their synthetic endeavors.
Physicochemical Properties: A Quantitative Overview
A precise understanding of a compound's physical properties is paramount for its effective use in research and development. The properties of this compound are summarized in the table below, providing a quick reference for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 74457-86-6 | [1][2][3] |
| Molecular Formula | C₉H₉FO₂ | [1][2][3] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 52-54 °C | [1][2] |
| Boiling Point | 80-85 °C at 0.1 mmHg | [1] |
| Solubility | Insoluble in water; soluble in various organic solvents. | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
Synthesis and Purification: A Validated Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[1] The following protocol is a detailed, self-validating system for its laboratory-scale preparation and purification.
Synthesis Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Step-by-Step Laboratory Protocol
Materials:
-
3-Fluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloroethane (anhydrous)
-
Ice
-
Deionized water
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.0 to 1.03 molar equivalents) to anhydrous dichloroethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add 3-fluoroanisole (1.0 molar equivalent) dropwise via the dropping funnel. Subsequently, add acetyl chloride (1.01 to 1.03 molar equivalents) dropwise, maintaining the temperature between 0 and 10 °C. The choice of a slight excess of acetyl chloride and aluminum chloride ensures the complete conversion of the starting material.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to decompose the aluminum chloride complex.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloroethane. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from methanol to afford this compound as a white to light yellow crystalline solid.[4]
Spectral Characterization: The Fingerprint of a Molecule
Thorough spectral analysis is indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: While a specific spectrum for this compound is not publicly available in major databases, the expected proton NMR spectrum would exhibit characteristic signals. The methoxy protons (-OCH₃) would appear as a singlet around 3.8-4.0 ppm. The acetyl protons (-COCH₃) would also be a singlet, typically found further downfield around 2.5-2.7 ppm. The aromatic protons would present as a more complex splitting pattern due to coupling with the fluorine atom.
-
¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon (around 195-200 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon of the acetyl group (around 25-30 ppm). The aromatic carbons would appear in the range of 100-165 ppm, with their chemical shifts influenced by the fluorine and methoxy substituents.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 168.16.[5] Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl or methoxy group, and the characteristic acylium ion ([M-CH₃CO]⁺) at m/z = 125.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorptions for this compound include:
-
A strong carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹.
-
C-O stretching vibrations for the methoxy group and the aryl ether linkage in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.
-
C-F stretching vibration, typically observed between 1400 and 1000 cm⁻¹.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring and the acetyl group.
Influence of Substituents on Reactivity
Caption: A diagram illustrating the key reactivity sites of this compound.
-
Aromatic Ring: The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom and the acetyl group are deactivating. The interplay of these effects makes the prediction of electrophilic substitution regioselectivity complex, requiring careful consideration of reaction conditions. The presence of the electron-withdrawing fluorine and acetyl groups also activates the ring towards nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.
-
Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.
Key Reactions and Applications in Synthesis
This compound is a valuable precursor for the synthesis of various biologically active molecules, most notably chalcones.[6][7][8][9]
-
Claisen-Schmidt Condensation: This is a cornerstone reaction where this compound is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone.[9] Chalcones are a class of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] The fluorine and methoxy substituents on the acetophenone-derived ring of the resulting chalcone can significantly influence its biological activity and pharmacokinetic properties.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of chalcone derivatives. These chalcones are then further elaborated to generate a diverse range of heterocyclic compounds with potential therapeutic value. While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, its role as a key intermediate in discovery pipelines for anti-inflammatory and analgesic agents is well-established.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical intermediate of considerable value to the research and drug development community. Its unique substitution pattern provides a synthetically versatile platform for the creation of novel molecules with diverse biological activities. A thorough understanding of its physical properties, a reliable synthetic protocol, and an appreciation for its reactivity are essential for any scientist looking to incorporate this valuable building block into their research programs. The insights provided in this guide are intended to facilitate its effective and safe utilization in the pursuit of scientific advancement.
References
- 1. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 2. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 5. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. chemimpex.com [chemimpex.com]
Solubility Profile of 2'-Fluoro-4'-methoxyacetophenone in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-4'-methoxyacetophenone is a key building block in the synthesis of pharmaceuticals and specialty chemicals[1]. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure. We present a theoretical framework for predicting its behavior, a detailed experimental protocol for solubility determination, and a summary of its predicted solubility in a range of common laboratory solvents. This document is intended to serve as a practical resource for scientists and researchers, enabling more efficient and informed use of this versatile chemical intermediate.
Introduction to this compound
This compound, identified by CAS Number 74457-86-6, is a substituted acetophenone derivative with the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol [1][2]. It typically presents as a white to off-white crystalline powder with a melting point in the range of 50-54 °C[1][3][4].
The utility of this compound stems from its unique combination of functional groups: a ketone, a methoxy ether, and an activating fluoro group on the aromatic ring. These features make it a valuable precursor in various synthetic pathways, particularly in medicinal chemistry for the development of novel therapeutic agents[1]. Successful application in synthesis, purification, and formulation hinges on the selection of an appropriate solvent, making solubility data a critical physical property.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[5]. The molecular structure of this compound provides clear indicators of its expected solubility.
-
Polar Features : The molecule possesses several polar components that can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
-
The carbonyl group (C=O) is strongly polar and can accept hydrogen bonds from protic solvents.
-
The methoxy group (-OCH₃) and the carbon-fluorine (C-F) bond also contribute to the molecule's overall polarity.
-
-
Nonpolar Features : The aromatic benzene ring is the primary nonpolar region of the molecule. This hydrophobic phenyl group will preferentially interact with nonpolar solvents through van der Waals forces and will hinder solubility in highly polar solvents like water[6].
Based on this structure, it is predicted that this compound will exhibit favorable solubility in a range of polar aprotic and moderately polar organic solvents that can interact with its polar functional groups without being repelled by the aromatic ring. Conversely, its solubility is expected to be very low in water, where the hydrophobic effect of the benzene ring dominates[3][7].
Experimental Determination of Solubility
To quantitatively or qualitatively assess solubility, a standardized and reproducible method is required. The isothermal shake-flask method is a reliable and widely used technique for this purpose[5].
Detailed Protocol: Isothermal Shake-Flask Method
This protocol outlines a systematic approach to determine the solubility of this compound in a chosen solvent at a controlled temperature (e.g., room temperature, 25 °C).
Materials:
-
This compound (powder)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric pipettes
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment
Procedure:
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 20 mg) into a glass vial[8].
-
Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 0.5 mL) to the vial using a pipette[8].
-
Equilibration: Securely cap the vial and place it on an orbital shaker or vortex it vigorously for 1-2 minutes. Allow the vial to equilibrate at a constant temperature for a minimum of 24 hours to ensure saturation is reached. This extended time is crucial for trustworthiness, as dissolution can be slow[5].
-
Observation: After equilibration, visually inspect the vial.
-
Completely Dissolved: If the solid has entirely dissolved, the compound is soluble at or above the current concentration. To determine the saturation point, one can incrementally add more solute until a persistent solid is observed.
-
Partially Dissolved/Insoluble: If solid material remains, the solution is saturated. The concentration of the dissolved solid can be determined by analyzing the supernatant (e.g., via HPLC or UV-Vis spectroscopy after filtration) for a quantitative measurement. For a qualitative assessment, the amount of undissolved solid can be estimated.
-
-
Classification: Classify the solubility based on the observations. A common semi-quantitative classification is provided below.
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Solubility Profile of this compound
While exhaustive quantitative data is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be constructed based on the compound's structural similarity to acetophenone[6] and general chemical principles.
Data Summary Table
| Solvent | Solvent Class | Predicted Solubility | Rationale & Comments |
| Water | Aqueous | Insoluble | The large, nonpolar aromatic ring leads to a dominant hydrophobic effect, preventing dissolution in water[3][7]. |
| Methanol / Ethanol | Polar Protic | Soluble | The alcohol's hydroxyl group can interact with the polar C=O and -OCH₃ groups, while its alkyl chain interacts with the aromatic ring. |
| Acetone | Polar Aprotic | Freely Soluble | Excellent solvent. The polar C=O group of acetone interacts strongly with the polar sites of the solute. |
| Dichloromethane (DCM) | Moderately Polar | Freely Soluble | Effective at dissolving moderately polar organic compounds. |
| Chloroform | Moderately Polar | Freely Soluble | Similar to DCM, its polarity is suitable for dissolving the compound. Acetophenone is freely soluble in chloroform[6]. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Freely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent capable of dissolving the compound, as evidenced by its use in chromatography eluents[3]. |
| Diethyl Ether | Relatively Nonpolar | Soluble | The compound can be dissolved in and extracted with ether, indicating good solubility[3][6]. |
| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene interacts favorably with the solute's phenyl ring via π-stacking. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Sparingly Soluble to Insoluble | These solvents lack the polarity to effectively solvate the ketone and methoxy groups. They can be used as anti-solvents for crystallization. |
-
Freely Soluble: >100 mg/mL
-
Soluble: 10-100 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
Practical Implications for Researchers
A clear understanding of this solubility profile directly informs several key laboratory and industrial processes.
-
Reaction Solvent Selection: For reactions involving this compound, solvents like THF, Dichloromethane, or Acetone are excellent choices to ensure the reagent remains in the solution phase.
-
Purification by Crystallization: A powerful technique for purifying the compound would involve dissolving it in a "good" solvent where it is highly soluble (e.g., hot Ethanol or Acetone) and then inducing precipitation by slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., cold water or hexane).
-
Chromatographic Purification: The compound's solubility in moderately polar mixtures like petroleum ether/ethyl acetate confirms its suitability for purification via column chromatography[3]. By adjusting the ratio of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), its retention on a silica gel column can be precisely controlled.
Conclusion
This compound exhibits significant solubility in a wide array of common polar aprotic and moderately polar organic solvents, while remaining effectively insoluble in water. This behavior is a direct consequence of its molecular structure, which combines a nonpolar aromatic ring with polar ketone, methoxy, and fluoro functional groups. The data and protocols presented in this guide provide researchers and drug development professionals with the foundational knowledge required to confidently select solvents for synthesis, purification, and formulation, thereby streamlining research and development efforts involving this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 4. 2′-フルオロ-4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. This compound | CAS#:74457-86-6 | Chemsrc [chemsrc.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Physicochemical Characterization of 2'-Fluoro-4'-methoxyacetophenone: Melting and Boiling Point Analysis
Executive Summary: This technical guide provides a comprehensive analysis of the melting and boiling points of 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6), a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure purity, develop purification protocols, and maintain stability. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate determination of these values. All methodologies are presented to ensure scientific integrity and reproducibility, supported by authoritative references.
Introduction
Overview of this compound
This compound is a versatile chemical compound widely utilized in organic synthesis and medicinal chemistry.[1] Its distinct fluorine and methoxy functional groups make it a valuable precursor for creating more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] Given its role as a foundational building block, the purity and precise characterization of this compound are critical for the success of subsequent synthetic steps and the quality of the final product.
The Critical Role of Physicochemical Properties in Drug Development
In the rigorous landscape of drug development and scientific research, the physical properties of a compound are not mere data points; they are indicators of purity, stability, and processability. The melting point is one of the most frequently used thermal analyses to characterize solid crystalline materials and verify their purity.[2] A sharp, well-defined melting point is a strong indicator of a pure substance, whereas impurities will depress and broaden the melting range.[3] The boiling point is equally critical, especially for purification.[4][5] For high molecular weight organic compounds prone to thermal decomposition, determining the boiling point at reduced pressure is essential for designing effective purification strategies like vacuum distillation.
Physicochemical Properties Summary
The essential physicochemical data for this compound are summarized below. These values represent a consensus from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 74457-86-6 | [1][6][7] |
| Molecular Formula | C₉H₉FO₂ | [1][7][8] |
| Molecular Weight | 168.16 g/mol | [6][7][8] |
| Appearance | White to almost white crystalline powder | [1][9] |
| Melting Point | 48 - 54 °C | [1][6][9][10][11] |
| Boiling Point | 85 °C at 0.1 mmHg | [1] |
Melting Point Analysis: Theory and Experimental Protocol
Theoretical Foundation
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[2] This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[12]
The presence of a miscible impurity disrupts the uniform crystal lattice structure.[3] This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them. Consequently, impurities cause both a depression of the melting point and a broadening of the melting range, making this a crucial technique for purity assessment.[3]
Standardized Protocol for Melting Point Determination (Capillary Method)
This protocol describes a self-validating method using a modern digital melting point apparatus, which is standard in research and quality control laboratories.
Expertise & Causality: The reliability of melting point data hinges on two factors: sample preparation and controlled heating. A finely powdered sample ensures uniform heat transfer, while a slow heating ramp near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.[13] Heating too rapidly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously wide and high melting range.[12][13]
Methodology:
-
Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the crystals are not fine, gently grind them to a powder using a mortar and pestle. You only need a very small amount of material.[13]
-
Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered sample.[3] Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[2][13]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[13]
-
Rapid Heating (Initial Ramp): Set the apparatus to a "rapid heat" or high ramp rate (e.g., 10°C/minute) to quickly approach the expected melting point. The target for this initial phase should be a temperature approximately 10-15°C below the lowest expected value (e.g., set to 35°C for this compound).[2][13]
-
Slow Heating (Measurement Ramp): Once the plateau temperature is reached, set the heating rate to a slow ramp of 1-2°C/minute.[2] This slow rate is essential for accurate determination.
-
Observation and Recording: Observe the sample closely through the magnified viewing window.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[13]
-
-
Data Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a high-purity sample should melt within a narrow range inside the expected 48-54°C window.
-
Cooling: Allow the apparatus to cool before running the next sample. Do not reuse capillaries.[12]
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Boiling Point Analysis: Considerations for Reduced Pressure
Theoretical Foundation
A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere.[14] At sea level, this is typically 760 mmHg. Many organic compounds, particularly those with higher molecular weights or sensitive functional groups, are not stable at their atmospheric boiling points and may decompose. To purify these compounds via distillation, the external pressure is reduced using a vacuum pump. Lowering the external pressure allows the liquid to boil at a much lower, non-destructive temperature.[14] This is why the boiling point for this compound is reported at a specific reduced pressure (85 °C at 0.1 mmHg).[1]
Standardized Protocol for Micro-Boiling Point Determination
For research purposes where sample volume is limited, a micro-boiling point determination is more practical than a full distillation.[14][15] This protocol is designed for small quantities (less than 0.5 mL).[15]
Expertise & Causality: This technique relies on detecting the equilibrium between liquid and vapor. As the sample is heated, the air trapped in the inverted capillary expands and escapes.[15] When the sample's vapor pressure exceeds the external pressure, its vapor fills the capillary, creating a vigorous stream of bubbles. Upon cooling, the vapor condenses, creating a vacuum inside the capillary. The moment the external pressure overcomes the reduced internal vapor pressure, the liquid is drawn back into the capillary. This precise moment signifies that the vapor pressure of the liquid equals the external pressure, defining the boiling point at that pressure.[15]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of liquid this compound (gently melted if solid at room temperature) into a small-diameter test tube (e.g., a 75x10 mm tube).
-
Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the liquid.[15]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (a Thiele tube with mineral oil is classic, but a digital heating block is more modern and safer).[14][15] The sample should be fully submerged in the heating medium.
-
Observation (Heating): Heat the apparatus gently. First, a slow stream of bubbles will emerge from the capillary as trapped air is expelled. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles.[15] Heat just past this point.
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while observing the capillary.
-
Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn up into the capillary tube.[15] Record this temperature and the ambient barometric pressure. For vacuum measurements, this entire apparatus would be contained within a system under reduced pressure.
Visualization: Micro-Boiling Point Determination Workflow
Caption: Workflow for micro-boiling point determination.
Discussion and Field Insights
The reported melting point range of 48-54°C for this compound is fairly broad, which is common for supplier data that must encompass slight batch-to-batch variations.[1][6][9][10] For a researcher using this compound, an experimentally determined melting range of 1-2°C (e.g., 52.5-53.5°C) within this window would provide high confidence in the sample's purity.[3] A wider range or a value below 48°C would suggest the presence of impurities and may indicate that purification is necessary before use in a sensitive reaction.
The boiling point of 85 °C at 0.1 mmHg is highly significant for purification.[1] It confirms that this compound is amenable to purification by vacuum distillation, a common and effective technique for removing non-volatile impurities or separating it from byproducts with different volatilities. Attempting to distill this compound at atmospheric pressure would require a significantly higher temperature, increasing the risk of decomposition and yield loss.
Conclusion
The melting and boiling points are foundational physical constants for this compound that directly inform its handling, purification, and application in research and development. The melting point of 48-54°C serves as a critical parameter for quality control and purity assessment. The boiling point of 85°C at 0.1 mmHg dictates that vacuum distillation is the preferred method for large-scale purification. Adherence to the standardized, self-validating protocols outlined in this guide will ensure that professionals in the field can generate accurate and reproducible data, underpinning the integrity of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. vernier.com [vernier.com]
- 5. phillysim.org [phillysim.org]
- 6. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. A16891.14 [thermofisher.com]
- 11. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ursinus.edu [ursinus.edu]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Spectroscopic Guide to 2'-Fluoro-4'-methoxyacetophenone
This in-depth technical guide provides a detailed analysis of the expected spectral data (NMR, IR, and MS) for the compound 2'-Fluoro-4'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert insights to offer a comprehensive understanding of the characterization of this fluorinated aromatic ketone.
Introduction
This compound (CAS No. 74457-86-6) is a substituted aromatic ketone with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1][2][3] Its structure, featuring a fluorine atom ortho to the acetyl group and a methoxy group para to the acetyl group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical syntheses. This guide will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of a fluorine atom also allows for ¹⁹F NMR, which can provide further structural insights.
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-25 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, methoxy, and acetyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COCH₃ | ~2.6 | Singlet (s) | N/A |
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| H-3' | ~6.8 | Doublet of doublets (dd) | J(H-F) ≈ 12 Hz, J(H-H) ≈ 2.5 Hz |
| H-5' | ~6.9 | Doublet of doublets (dd) | J(H-H) ≈ 9 Hz, J(H-H) ≈ 2.5 Hz |
| H-6' | ~7.8 | Doublet of doublets (dd) | J(H-H) ≈ 9 Hz, J(H-F) ≈ 6 Hz |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of similar substituted acetophenones.[4] The acetyl methyl protons (-COCH₃) are expected to appear as a sharp singlet around 2.6 ppm. The methoxy protons (-OCH₃) will also be a singlet, shifted further downfield to around 3.9 ppm due to the deshielding effect of the attached oxygen atom.
The aromatic region will be the most informative. The three aromatic protons are chemically non-equivalent and will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-6' : This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded, appearing furthest downfield. It will be split by the adjacent H-5' (ortho coupling, ~9 Hz) and the fluorine at C-2' (meta coupling, ~6 Hz), resulting in a doublet of doublets.
-
H-5' : This proton is meta to the acetyl group and ortho to the electron-donating methoxy group. It will be split by the adjacent H-6' (ortho coupling, ~9 Hz) and the H-3' (meta coupling, ~2.5 Hz), also resulting in a doublet of doublets.
-
H-3' : This proton is ortho to the fluorine atom and the methoxy group. It will experience a large ortho H-F coupling (~12 Hz) and a smaller meta H-H coupling with H-5' (~2.5 Hz), appearing as a doublet of doublets.
Diagram: ¹H NMR Signal Assignments for this compound
Caption: Predicted ¹H NMR signal assignments.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ | ~195 (d, J(C-F) ≈ 4 Hz) |
| -C H₃ | ~31 |
| -OC H₃ | ~56 |
| C-1' | ~120 (d, J(C-F) ≈ 15 Hz) |
| C-2' | ~160 (d, J(C-F) ≈ 250 Hz) |
| C-3' | ~105 (d, J(C-F) ≈ 25 Hz) |
| C-4' | ~165 (d, J(C-F) ≈ 10 Hz) |
| C-5' | ~115 (d, J(C-F) ≈ 3 Hz) |
| C-6' | ~132 (d, J(C-F) ≈ 3 Hz) |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbonyl carbon (-C O-) will be the most deshielded, appearing at a chemical shift of around 195 ppm. It will exhibit a small doublet splitting due to coupling with the fluorine atom two bonds away.
-
Methyl Carbons: The acetyl methyl carbon (-C H₃) will be the most upfield signal at approximately 31 ppm, while the methoxy carbon (-OC H₃) will be around 56 ppm.
-
Aromatic Carbons: The aromatic carbons will show characteristic chemical shifts and C-F coupling constants.
-
C-2' : The carbon directly bonded to the highly electronegative fluorine atom will have the largest chemical shift in the aromatic region and the largest one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz).
-
C-4' : The carbon attached to the methoxy group will also be significantly deshielded due to the oxygen atom and will show a smaller C-F coupling.
-
C-1' and C-3' : These carbons, ortho to the fluorine, will exhibit significant two-bond C-F coupling constants.
-
C-5' and C-6' : These carbons, meta and para to the fluorine respectively, will show smaller three- and four-bond C-F couplings.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group, aromatic ring, and C-O and C-F bonds.
Experimental Protocol: Acquiring an FTIR Spectrum
For a solid sample, a common and straightforward method is the Attenuated Total Reflectance (ATR) technique:
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Sample Scan: The IR spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3000-3100 | Medium | C-H stretch | Aromatic |
| ~2850-2960 | Medium | C-H stretch | -CH₃ (acetyl & methoxy) |
| ~1680 | Strong | C=O stretch | Aryl ketone |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1100-1200 | Strong | C-F stretch | Aryl fluoride |
Expertise & Experience: Interpreting the IR Spectrum
The key diagnostic peak in the IR spectrum will be the strong absorption around 1680 cm⁻¹ due to the C=O stretching vibration of the aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers this frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹). The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the C-H stretches of the methyl groups will be just below 3000 cm⁻¹. The strong absorption around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether (methoxy group). The C-F stretch of the aryl fluoride will also be a strong band in the fingerprint region, typically between 1100 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Acquiring a GC-MS Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile and thermally stable compound like this compound.
-
Sample Preparation: A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Mass Spectral Data
The PubChem entry for this compound (CID 592821) lists the following key peaks in its mass spectrum:[3]
| m/z | Relative Intensity | Proposed Fragment |
| 168 | Moderate | [M]⁺• (Molecular Ion) |
| 153 | High (Base Peak) | [M - CH₃]⁺ |
| 110 | Moderate | [M - CH₃ - CO - F]⁺• or [M - COCH₃ - F]⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum provides a molecular fingerprint. The molecular ion peak ([M]⁺•) at m/z 168 confirms the molecular weight of the compound. The fragmentation pattern is characteristic of acetophenones.
-
α-Cleavage: The most favorable fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage). This results in the loss of a methyl radical (•CH₃, 15 Da) to form a very stable acylium ion. This fragment, [M - CH₃]⁺, at m/z 153 is expected to be the base peak (the most intense peak) in the spectrum.
-
Further Fragmentation: The acylium ion can undergo further fragmentation. For example, the loss of a neutral carbon monoxide molecule (CO, 28 Da) is a common subsequent fragmentation, which would lead to a peak at m/z 125. The peak at m/z 110 suggests a more complex fragmentation or rearrangement process, possibly involving the loss of the fluorine atom.
References
A Technical Guide to the Biological Activities of Fluorinated Acetophenone Derivatives in Drug Discovery
Abstract
The strategic incorporation of fluorine into the acetophenone scaffold has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. Fluorine's unique stereoelectronic properties—including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological potential of fluorinated acetophenone derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neurological applications. We will dissect the structure-activity relationships, elucidate mechanisms of action, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their discovery pipelines.
Introduction
The Enduring Relevance of the Acetophenone Scaffold
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This simple architecture is a common motif in a vast number of natural products and synthetic molecules, serving as a crucial building block for more complex structures like chalcones and flavonoids.[4] Their inherent chemical reactivity and structural versatility have made them a cornerstone of pharmaceutical research, contributing to the development of drugs across multiple therapeutic areas.[4]
The Transformative Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacokinetic and pharmacodynamic properties. The C-F bond is exceptionally stable, which can block sites of metabolism and increase a drug's half-life.[1][5] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and create favorable electrostatic interactions with enzyme active sites, often leading to enhanced potency and selectivity.[1][2] When applied to the acetophenone core, fluorination unlocks new avenues for biological activity that are often superior to their non-fluorinated counterparts.[5][6][7]
Scope of this Guide
This guide will systematically explore the primary biological activities associated with fluorinated acetophenone derivatives. Each section is designed to be a self-contained module, offering:
-
An overview of the specific biological activity.
-
Key insights into structure-activity relationships (SAR).
-
Tabulated quantitative data from seminal studies.
-
Detailed, step-by-step experimental protocols for in vitro evaluation.
-
Visual diagrams of experimental workflows and pathways to enhance comprehension.
Antimicrobial Applications
Overview of Antibacterial and Antifungal Activity
Fluorinated acetophenone derivatives, particularly in the form of chalcones synthesized from them, have demonstrated significant potential as antimicrobial agents.[8] Studies have shown activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] The presence of fluorine often enhances the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is highly dependent on the substitution pattern on the aromatic rings.
-
Fluorine Position: The position of the fluorine atom on the acetophenone ring can significantly impact activity. For instance, derivatives with fluorine at the 4'-position have shown notable antibacterial effects.
-
Chalcone Structure: When used as precursors for chalcones, the substituents on the second aromatic ring (derived from an aldehyde) are also critical. Electron-withdrawing groups, in combination with the fluorine on the acetophenone ring, can modulate the electronic properties of the α,β-unsaturated carbonyl system, which is often crucial for antimicrobial action.[8]
-
Synergistic Effects: Fluorinated chalcones have been noted to exhibit synergistic effects when used in combination with standard antibiotics, suggesting they may act by inhibiting mechanisms like bacterial efflux pumps.[5]
Table: Representative Antimicrobial Activity
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Fluorinated Chalcone (DFC5) | Staphylococcus aureus | 1.23 - 2.60 | [5] |
| Fluorinated Chalcone (DFC5) | Escherichia coli | 1.23 - 2.60 | [5] |
| Hydroxyacetophenone Derivative | Klebsiella pneumoniae | >1000 | [9] |
| Hydroxyacetophenone Derivative | Candida albicans | >1000 | [9] |
Note: Data is compiled from various sources and is for comparative purposes. MIC (Minimum Inhibitory Concentration) values can vary based on specific assay conditions.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[10] It is quantitative, accurate, and suitable for high-throughput screening, allowing for the simultaneous testing of multiple compounds against various microorganisms.[10][11]
Methodology:
-
Preparation of Stock Solution: Dissolve the fluorinated acetophenone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12]
-
Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of appropriate bacterial growth broth (e.g., Mueller-Hinton Broth) into each well.[12]
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the second-to-last column.[12] The last column serves as a growth control (no compound).[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[11] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized inoculum to each well, except for a sterility control well (broth only).[12]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11][13]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Anticancer Potential
Overview of Cytotoxic Activity
Fluorinated acetophenone derivatives, especially α-trifluoromethyl chalcones and α-fluorinated chalcones, have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines.[14][15] The incorporation of fluorine can enhance cytotoxicity, sometimes achieving IC50 values in the nanomolar range.[14] These compounds often induce apoptosis and cause cell cycle arrest, making them promising candidates for oncology drug development.[14][15]
Structure-Activity Relationship (SAR) Insights
-
α-Position Substitution: Introducing a trifluoromethyl (CF3) group or a single fluorine atom at the α-position of the chalcone backbone (derived from the acetophenone) is highly beneficial for antiproliferative activity.[15]
-
Aromatic Ring Substituents: The nature and position of substituents on both aromatic rings are critical. For example, a 3,4-difluoro substitution on the second ring of an α-trifluoromethyl chalcone resulted in a highly potent compound.[15]
-
Mechanism of Action: Many of these compounds function as tubulin polymerization inhibitors, binding to the colchicine site.[14] This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14] Some derivatives also act as proteasome inhibitors.[16]
Table: Representative Anticancer Activity (IC50)
| Compound Class | Cell Line | IC50 (µM) | Mechanism | Reference |
| α-Trifluoromethyl Chalcone | PC-3 (Prostate) | < 0.2 | G2/M Arrest, Apoptosis | [15] |
| α-Trifluoromethyl Chalcone | DU145 (Prostate) | < 0.2 | G2/M Arrest, Apoptosis | [15] |
| α-Fluorinated Chalcone | MGC-803 (Gastric) | 0.031 - 0.364 | Tubulin Inhibition | [14] |
| Fluorinated Phenylacetamide | PC-3 (Prostate) | 52 | Cytotoxicity | [17] |
| Fluorinated Chalcone | HepG2 (Liver) | 67.51 | Cytotoxicity | [6] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of cell growth.
Experimental Protocol: MTT Assay for Cell Viability
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[19][21] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][20][21]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[22]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[21][22]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20][22]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram: Anticancer Mechanism of Action
Caption: Tubulin inhibition pathway leading to apoptosis.
Anti-inflammatory Properties
Overview of Anti-inflammatory Activity
Derivatives such as fluorinated chalcones and propanediones have shown potent anti-inflammatory activity. This is often evaluated in vivo using models like carrageenan-induced paw edema in rats.[23] The mechanism frequently involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[24][25] The presence of fluorine can enhance the potency, with some derivatives showing greater protection against inflammation than standard drugs like indomethacin.
Structure-Activity Relationship (SAR) Insights
-
β-Diketone Moiety: The 1,3-propanedione (β-diketone) unit, synthesized from fluorinated chalcone precursors, is a key pharmacophore for anti-inflammatory activity.
-
Substitution Pattern: For 1-(2′,4′-difluorophenyl)-3-(substituted phenyl)-1,3-propanediones, the substitution on the second phenyl ring significantly influences activity. A meta-bromo substituent was found to exhibit the highest inhibition of edema.
Table: Representative Anti-inflammatory Activity
| Compound Class | Assay Model | Dose | % Inhibition | Reference |
| Difluorinated Propanedione | Carrageenan Paw Edema | 20 mg/kg | 70.0 - 93.0 | |
| Fluorinated Chalcone | Cotton Pellet Granuloma | - | Comparable to Dexamethasone | [26] |
| Indomethacin (Standard) | Carrageenan Paw Edema | 20 mg/kg | 79.0 |
Experimental Protocol: In Vitro COX Inhibition Assay
Rationale: Assessing the direct inhibition of COX-1 and COX-2 enzymes is crucial for understanding the mechanism of anti-inflammatory action and for determining the selectivity profile of a compound.[25][27] Selective COX-2 inhibition is often desired to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[27] This protocol is based on commercially available colorimetric or fluorometric assay kits.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds (fluorinated acetophenone derivatives) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Enzyme (COX-1 or COX-2)
-
10 µL of the diluted test compound or reference inhibitor.
-
-
Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution (the substrate) to all wells to initiate the enzymatic reaction.
-
Detection: Immediately add 20 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which measures the peroxidase activity of COX.[28]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) over several minutes to determine the reaction rate.[28]
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.[28] Determine the IC50 values by plotting percent inhibition versus log concentration.
Neurological Applications
Overview of Anticonvulsant and MAO Inhibition Activity
Fluorinated acetophenone derivatives have shown promise in the realm of neuroscience, particularly as anticonvulsant agents and as inhibitors of monoamine oxidase (MAO) enzymes.[29][30] The incorporation of fluorine or a trifluoromethyl group has been shown to be essential for potent anticonvulsant activity in several compound series.[2] Furthermore, specific acetophenone derivatives act as highly potent and selective inhibitors of MAO-B, an important target in the treatment of Parkinson's disease.[30][31][32]
Structure-Activity Relationship (SAR) Insights
-
Anticonvulsants: For phenylacetamide derivatives, the presence of a fluorine atom or a trifluoromethyl group is a key determinant of activity in the Maximal Electroshock (MES) seizure model.[2]
-
MAO-B Inhibitors: For acetophenone-based MAO-B inhibitors, substituents at the C3 and C4 positions are favorable. Halogen-substituted benzyloxy groups at these positions lead to highly potent inhibitors with IC50 values in the nanomolar range.[30][31] Many of these compounds are competitive and reversible inhibitors.[32]
Table: Representative Neurological Activity
| Compound Class | Activity | Potency | Selectivity | Reference |
| Acetophenone Derivative (1j) | MAO-B Inhibition | IC50 = 12.9 nM | Highly selective vs. MAO-A | [30][31] |
| Acetophenone Derivative (2e) | MAO-B Inhibition | IC50 = 11.7 nM | Highly selective vs. MAO-A | [30][31] |
| Fluorinated Phenylacetamide | Anticonvulsant | Active at 100 mg/kg (MES test) | - | [2] |
| Fluorinated Chalcone (FBZ13) | MAO-B Inhibition | IC50 = 0.0053 µM | Highly selective vs. MAO-A | [32] |
Experimental Protocol: In Vivo Maximal Electroshock (MES) Test
Rationale: The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[33] It assesses the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.
Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only. Allow for a predetermined time for drug absorption (e.g., 30-60 minutes).
-
Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The complete abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The activity of the compound is expressed as the number of animals protected out of the total number tested at each dose. The median effective dose (ED50), the dose required to protect 50% of the animals, can be calculated using probit analysis.
-
Neurotoxicity: Concurrently, a neurotoxicity assessment, such as the rotarod test, should be performed to determine if the anticonvulsant effects occur at non-toxic doses.[33]
Conclusion and Future Perspectives
Fluorinated acetophenone derivatives represent a highly versatile and pharmacologically rich class of compounds. The strategic placement of fluorine atoms consistently enhances biological activity across antimicrobial, anticancer, anti-inflammatory, and neurological domains. The α,β-unsaturated ketone of chalcones and the β-diketone moiety of propanediones are particularly valuable pharmacophores derived from these acetophenone precursors. Future research should focus on optimizing the selectivity of these compounds, particularly for anticancer and anti-inflammatory targets, to minimize off-target effects. Further exploration of their mechanisms of action, including the identification of novel protein targets, will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. academicjournals.org [academicjournals.org]
- 29. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide for the Small Molecule Scientist
Foreword: Beyond the Halogen Heuristic
In the intricate tapestry of medicinal chemistry, few elements have woven themselves as profoundly and impactfully as fluorine. Once a mere curiosity, the strategic incorporation of this small yet powerful halogen has become a cornerstone of modern drug design, transforming lead compounds with lackluster properties into blockbuster therapeutics. It is estimated that over 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its remarkable ability to modulate a molecule's biological destiny.[1][2][3] This guide moves beyond simplistic heuristics, offering a deep, mechanistic exploration of why and how fluorine substitution exerts its profound influence on the bioactivity of small molecules. For the discerning researcher, scientist, and drug development professional, this document serves as a technical manual and a strategic playbook for harnessing the full potential of fluorine in the quest for novel, effective medicines.
The Physicochemical Powerhouse: Deconstructing Fluorine's Fundamental Effects
The outsized role of fluorine in drug discovery stems from its unique and potent combination of electronic and steric properties. Its introduction into a molecular scaffold is not a trivial substitution but a precision tool that can rationally re-engineer a compound's physicochemical profile.
1.1. Metabolic Fortification: The Indomitable Carbon-Fluorine Bond
One of the most celebrated and empirically validated applications of fluorine is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to the oxidative machinery of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[5][7][]
-
Causality: By replacing a metabolically labile carbon-hydrogen (C-H) bond at a known "soft spot" (e.g., a benzylic or allylic position) with a C-F bond, medicinal chemists can effectively erect a metabolic shield.[5][9][10] This strategic blockade prevents hydroxylation and other oxidative transformations that would otherwise lead to rapid clearance and a short in-vivo half-life.[7][11] The result is often a dramatic increase in the drug's exposure and duration of action.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a standardized workflow for assessing the metabolic stability of a compound, a critical step in evaluating the impact of fluorination.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.
Materials:
-
Test compounds (fluorinated and non-fluorinated parent)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
Control compounds (high and low clearance)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the test compound to the phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH master mix to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Calculation:
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear regression, which equals the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]
-
1.2. Modulating Basicity (pKa): The Inductive Effect in Action
Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a powerful inductive electron-withdrawing effect that can significantly alter the pKa of nearby functional groups, particularly amines.[4][][9]
-
Causality: Placing a fluorine atom on a carbon adjacent to (or even two or three bonds away from) a basic nitrogen atom will decrease the electron density on that nitrogen. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (decreasing its pKa).[9][13] This is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A highly basic compound may be overly charged at physiological pH, leading to poor membrane permeability and high affinity for efflux transporters like P-glycoprotein (P-gp).[12][13] By judiciously lowering the pKa, chemists can fine-tune the ionization state to achieve an optimal balance between solubility and permeability.[7][9]
1.3. Tuning Lipophilicity (LogP/LogD): A Context-Dependent Balancing Act
The effect of fluorine on lipophilicity is one of the most misunderstood and context-dependent aspects of its application. A common misconception is that fluorination always increases lipophilicity.
-
Causality:
-
Single Fluorine Substitution: Replacing a single hydrogen with a fluorine on an aromatic ring typically results in a modest increase in lipophilicity (LogP increases by ~0.25-0.5 units).[11][14] This is due to the masking of the C-H dipole and the creation of a more hydrophobic surface.
-
Polyfluorination: The introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can have a more complex effect. While the CF₃ group is significantly more lipophilic than a methyl group, the cumulative polarity of multiple C-F bonds can sometimes lead to a decrease in overall lipophilicity or create unique polarity profiles within the molecule.[9][15][16] This duality allows for nuanced control over a drug's ability to partition into lipid membranes, a key determinant of absorption and brain penetration.[7][9][11]
-
Data Presentation: Impact of Fluorination on Physicochemical Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog | Typical Change | Rationale & Consequence |
| Metabolic Half-Life (t½) | Shorter | Longer | Increase | C-F bond strength blocks CYP450 oxidation, increasing in vivo exposure.[5][7] |
| Basicity (pKa of amine) | Higher | Lower | Decrease | Inductive electron withdrawal by fluorine reduces electron density on nitrogen, improving membrane permeability.[9][13] |
| Lipophilicity (LogP) | Lower | Higher (often) | Variable | Single F substitution often increases LogP; polyfluorination effects are context-dependent.[14][15][16] |
| Binding Affinity (Ki/IC₅₀) | Variable | Lower (often) | Improvement | Fluorine can engage in unique non-covalent interactions (e.g., with backbone carbonyls) and stabilize bioactive conformations.[4][11][17] |
Engineering Bioactivity: From Physicochemistry to Pharmacology
The true power of fluorine lies in its ability to translate these fundamental physicochemical changes into tangible improvements in pharmacological activity, selectivity, and overall therapeutic index.
2.1. Enhancing Binding Affinity and Selectivity
The substitution of hydrogen with fluorine, a similarly sized atom, can introduce new, favorable interactions within a protein's binding pocket without causing significant steric clashes.[4][18]
-
Causality:
-
Orthogonal Dipole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient groups in the protein, such as the backbone amide carbonyls. These "orthogonal multipolar" interactions can be a powerful contributor to binding affinity.[19]
-
Conformational Control: Fluorine's stereoelectronic properties, such as the gauche effect, can enforce specific torsional angles in a molecule.[10][11] This pre-organizes the ligand into its bioactive conformation, reducing the entropic penalty of binding and thereby increasing potency.[7][11]
-
Visualization: The Role of Fluorine in Enhancing Bioactivity
The following diagram illustrates the key mechanisms through which fluorine substitution impacts a small molecule's journey from administration to target engagement.
Caption: Logical workflow of fluorine's impact on drug properties.
2.2. Case Studies: Fluorine in FDA-Approved Drugs
The theoretical benefits of fluorination are compellingly demonstrated in numerous marketed drugs across diverse therapeutic areas.[11]
-
Sitagliptin (Januvia®): A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. The trifluorophenyl group is crucial for potent inhibition, and the trifluoromethyl group on the triazolopiperazine core enhances metabolic stability.[12]
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI). The para-trifluoromethyl group significantly increases lipophilicity, which is essential for crossing the blood-brain barrier and engaging its CNS target.[11]
-
Atorvastatin (Lipitor®): A statin used to lower cholesterol. The para-fluorophenyl group contributes to its high binding affinity for HMG-CoA reductase and also blocks a potential site of aromatic oxidation, improving its metabolic profile.[20]
-
Emtricitabine (Emtriva®): A nucleoside reverse transcriptase inhibitor for HIV. The 5-fluoro substitution on the cytosine ring enhances its potency against HIV-1 reverse transcriptase by 4- to 10-fold compared to its non-fluorinated counterpart, lamivudine.[21]
Synthetic Strategies: The Art of Fluorine Installation
The growing appreciation for fluorine's utility has spurred significant innovation in synthetic organic chemistry. The ability to introduce fluorine, particularly at late stages of a synthesis, is a critical enabling technology in modern drug discovery.[3][22]
-
Early vs. Late-Stage Fluorination: While incorporating fluorinated building blocks early in a synthetic route is a robust strategy, the development of methods for late-stage fluorination has been transformative.[3][23] These methods allow chemists to introduce fluorine into complex, drug-like molecules without redesigning the entire synthesis, enabling rapid exploration of structure-activity relationships.
-
Modern Reagents: The field has moved from hazardous reagents like elemental fluorine or HF to safer and more selective sources, including nucleophilic reagents (e.g., DAST, Deoxo-Fluor®) and electrophilic reagents (e.g., Selectfluor®).[3][23] The advent of metal-mediated and photoredox-catalyzed fluorination reactions has further expanded the synthetic toolkit.[3][11]
Visualization: Synthetic Approaches to Fluorination
This diagram outlines the conceptual decision-making process for incorporating fluorine into a target molecule.
Caption: Decision tree for synthetic fluorination strategies.
Conclusion: The Future is Fluorinated
The strategic incorporation of fluorine is no longer a niche tactic but a central pillar of rational drug design. Its ability to predictably and potently modulate key physicochemical and pharmacokinetic properties provides an unparalleled tool for overcoming common developmental hurdles. From blocking metabolic soft spots and fine-tuning pKa to enhancing binding affinity through unique non-covalent interactions, fluorine's influence is both profound and versatile.[4][11][17] As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle stereoelectronic effects deepens, the "magic bullet" atom will undoubtedly continue to be a critical element in the development of the next generation of life-saving medicines. The challenge for the modern medicinal chemist is not if fluorine should be considered, but where and how to deploy it with the utmost strategic precision.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 19. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
2'-Fluoro-4'-methoxyacetophenone material safety data sheet (MSDS).
An In-depth Technical Guide to the Material Safety of 2'-Fluoro-4'-methoxyacetophenone
Compound Identification and Physicochemical Properties
This compound is a fluorinated organic compound that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its chemical structure, incorporating a fluorine atom and a methoxy group on the acetophenone backbone, dictates its reactivity and its safety profile.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(2-fluoro-4-methoxyphenyl)ethanone | [2] |
| Synonyms | 2-Fluoro-4-methoxyacetophenone, 4-Acetyl-3-fluoroanisole | [3][4] |
| CAS Number | 74457-86-6 | |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 85 °C at 0.1 mmHg | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2][3] The primary hazards are related to its irritant properties.[3]
-
Signal Word: Warning[2]
GHS Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The following diagram illustrates the GHS classification and the associated pictograms, providing an immediate visual reference for the hazards involved.
Caption: GHS hazard pictogram and statements for this compound.
Exposure Control and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, establishing robust engineering controls and mandating appropriate Personal Protective Equipment (PPE) is critical to ensuring operator safety. The causality behind these recommendations is to create multiple barriers to prevent the chemical from coming into contact with the body.
Engineering Controls:
-
All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is a critical control point. The following diagram outlines a decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Recommended PPE Summary:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see PPE workflow diagram).
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools to prevent ignition sources.[6] Avoid creating dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean the work area and decontaminate any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by lab coat and then eye protection.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][7] The rationale for this is to prevent exothermic reactions that could lead to a fire or explosion.
Emergency Procedures: First Aid and Accidental Release
In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [3][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [3][8] |
The following workflow provides a clear, logical sequence of actions to take in the event of an accidental exposure.
Caption: Emergency response workflow for accidental exposure.
Accidental Release Measures:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a suitable, labeled container for chemical waste disposal.[6]
-
Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[6]
Fire-Fighting Measures and Stability
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition can generate hazardous products, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[8]
-
Stability: The compound is stable under normal storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]
Toxicological and Ecological Information
-
Toxicological Information: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Specific LD50 and LC50 data are not widely available.
-
Ecological Information: Data on the environmental impact of this compound is limited. It should not be released into the environment, and disposal must be handled according to regulations.[7]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[3] Do not dispose of it down the drain.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Synthetic Utility of 2'-Fluoro-4'-methoxyacetophenone: A Guide for Organic Chemists
Introduction: A Versatile Building Block in Medicinal and Materials Chemistry
2'-Fluoro-4'-methoxyacetophenone is a highly functionalized aromatic ketone that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its strategic substitution pattern, featuring a nucleophilic acetyl group, an activating methoxy group, and a modulating fluoro group, makes it a valuable precursor for a diverse array of molecular scaffolds.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on its utility in the construction of chalcones and flavones—privileged structures in drug discovery.[2][3] We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the causal factors that govern reaction outcomes.
The Influence of Substitution: Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the interplay of its three key functional groups: the acetyl, fluoro, and methoxy moieties. A nuanced understanding of their electronic and steric effects is paramount for predicting and controlling its behavior in synthetic transformations.
-
The Acetyl Group: The acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, its most significant role in the context of this guide is the acidity of its α-protons. Under basic conditions, these protons can be abstracted to form a nucleophilic enolate, which is the reactive species in condensation reactions.[2]
-
The 4'-Methoxy Group: The methoxy group at the para position is a strong electron-donating group through resonance (+M effect), which activates the aromatic ring towards electrophilic substitution. In the context of condensation reactions, it enhances the electron density of the aromatic ring, which can influence the properties of the resulting products.
-
The 2'-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.[4] This enhanced electrophilicity can make the carbonyl group more susceptible to nucleophilic attack.[4] Furthermore, the presence of the ortho-fluoro substituent has a significant impact on the conformational preference of the acetophenone. Due to steric and electronic repulsion between the fluorine and the carbonyl oxygen, 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation, where the carbonyl group and the benzene ring are nearly coplanar.[5][6][7] This conformational lock can influence the stereochemical outcome of reactions and the biological activity of the resulting molecules.
Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable route to α,β-unsaturated ketones, commonly known as chalcones.[8] These compounds are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][9] this compound serves as an excellent ketone component in this reaction.
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established mechanism:[2]
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the acetyl group of this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a 2'-Fluoro-4'-methoxychalcone Derivative
This protocol provides a general procedure for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Role |
| This compound | C₉H₉FO₂ | 168.17 | 1.0 | Ketone Reactant |
| Substituted Aromatic Aldehyde | Varies | Varies | 1.0 | Aldehyde Reactant |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 | Base Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~20 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | Neutralizing Agent |
| Distilled Water | H₂O | 18.02 | As needed | Washing |
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (20 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.5 mmol in ~5 mL of water) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the chalcone product may form over time. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (~50 g).
-
Neutralization and Precipitation: Acidify the mixture by slowly adding glacial acetic acid until the solution is neutral to litmus paper. The crude chalcone will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure chalcone.
Advanced Application: Synthesis of Flavones via Oxidative Cyclization
Flavones are a class of flavonoids that are widespread in the plant kingdom and possess a broad spectrum of biological activities.[10] They can be readily synthesized from chalcone precursors through an oxidative cyclization reaction. The 2'-fluoro-4'-methoxychalcones synthesized in the previous step are excellent starting materials for the preparation of novel fluorinated and methoxylated flavones.
Reaction Principle and Mechanism
A common and effective method for the oxidative cyclization of chalcones to flavones involves the use of iodine in dimethyl sulfoxide (DMSO).[11] The proposed mechanism for this transformation is as follows:
-
Intramolecular Cyclization: The chalcone undergoes an intramolecular Michael-type addition of a hydroxyl group (if present on the A-ring) to the α,β-unsaturated ketone, or a related cyclization pathway is initiated.
-
Oxidation: The resulting flavanone intermediate is then oxidized by iodine to the corresponding flavone.
Caption: General workflow for the synthesis of flavones.
Experimental Protocol: Iodine-Mediated Synthesis of a Flavone Derivative
This protocol describes the conversion of a 2'-fluoro-4'-methoxychalcone to its corresponding flavone.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Role |
| 2'-Fluoro-4'-methoxychalcone | Varies | Varies | 1.0 | Starting Material |
| Iodine (I₂) | I₂ | 253.81 | 0.2 | Oxidizing Agent |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~10 mL | Solvent & Oxidant |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | Quenching Agent |
| Distilled Water | H₂O | 18.02 | As needed | Washing |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-fluoro-4'-methoxychalcone (1.0 mmol) in DMSO (10 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (0.2 mmol).[12]
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate dropwise to quench any unreacted iodine (the brown color will disappear).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude flavone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data Summary
The following table provides representative data for the synthesis of chalcones and flavones using methodologies similar to those described above. Yields are highly dependent on the specific substrates used.
| Starting Materials | Product | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Fluoro-4-methoxyacetophenone + Isovanillin | (E)-1-(3-fluoro-4-methoxyphenyl)... | Claisen-Schmidt | LiOH | Methanol | RT | 148 | 85 |
| 2'-Hydroxyacetophenone + Substituted Benzaldehyde | 2'-Hydroxychalcone | Claisen-Schmidt | NaOH | Ethanol | RT | 2-24 | 70-90 |
| 2'-Hydroxychalcone | Flavone | Oxidative Cyclization | I₂ | DMSO | 100-120 | 2-6 | 65-92 |
Further Synthetic Potential
Beyond the synthesis of chalcones and flavones, this compound is a precursor to a variety of other heterocyclic systems. For instance, the resulting chalcones can be reacted with hydrazine derivatives to form pyrazolines, another class of biologically active compounds.[13] Additionally, the core acetophenone structure can participate in other named reactions, such as the Mannich reaction, to generate β-amino-ketones.[13]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for the efficient construction of complex molecules, particularly chalcones and flavones, which are of significant interest in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. A thorough understanding of the interplay between its functional groups is key to unlocking its full synthetic potential and designing novel molecules with desired properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
Technical Guide: 2'-Fluoro-4'-methoxyacetophenone in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
2'-Fluoro-4'-methoxyacetophenone is a strategically important fluorinated aromatic ketone that serves as a critical building block in modern medicinal chemistry.[1][2] Its unique molecular architecture, featuring both a fluorine atom and a methoxy group, provides specific electronic and steric properties that are highly sought after in the development of novel Active Pharmaceutical Ingredients (APIs).[1][2] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, application, and quality control of this versatile intermediate. We will explore its role in constructing more complex molecules and provide detailed, field-proven protocols to ensure reproducibility and high purity.[1]
Strategic Importance in Drug Discovery
The incorporation of fluorine into drug candidates is a widely adopted strategy in pharmaceutical development to enhance metabolic stability, membrane permeability, and target binding affinity.[2] this compound is a prime example of a fluorinated intermediate that leverages these benefits.[2]
-
Fluorine Atom: The presence of the fluorine atom at the 2'-position significantly alters the electronic properties of the phenyl ring, influencing the reactivity of the adjacent acetyl group. This modification is crucial for directing subsequent chemical transformations and can enhance the binding interactions of the final API with its biological target.
-
Methoxy Group: The 4'-methoxy group acts as an electron-donating group, further modulating the molecule's reactivity and providing a potential site for future functionalization or metabolic interaction.
This combination makes this compound a valuable precursor in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 74457-86-6 | [3][4] |
| Molecular Formula | C₉H₉FO₂ | [3][4] |
| Molecular Weight | 168.17 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 50 - 54 °C | [3][4] |
| Boiling Point | 80 - 85 °C @ 0.1 mmHg | [3][4] |
| Purity | ≥ 98% (GC) | [3] |
| Solubility | Insoluble in water | [4] |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and efficient method for preparing this compound is through the Friedel-Crafts acylation of 3-fluoroanisole.[5][6] This electrophilic aromatic substitution reaction is reliable and scalable.
Causality Behind Experimental Design:
-
Reactants: 3-Fluoroanisole is the aromatic substrate. Acetyl chloride serves as the acylating agent, providing the acetyl group.
-
Catalyst: Aluminum trichloride (AlCl₃) is a strong Lewis acid that activates the acetyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution.
-
Solvent: Dichloroethane is an appropriate solvent as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent side reactions and ensure regioselectivity, favoring acylation at the position para to the methoxy group and ortho to the fluorine atom.[5][6]
Reaction Mechanism Diagram
Caption: Friedel-Crafts acylation mechanism for synthesis.
Step-by-Step Laboratory Protocol
This protocol is adapted from established patent literature.[5][6]
-
Reactor Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dichloroethane (200 mL) and 3-fluoroanisole (126 g, ~1.0 mol).
-
Cooling: Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum trichloride (135 g, ~1.01 mol) to the flask, ensuring the temperature does not rise above 10 °C.
-
Acylating Agent Addition: Once the catalyst is fully dissolved, add acetyl chloride (80 g, ~1.02 mol) dropwise from the dropping funnel over a period of approximately 2 hours. Maintain the internal temperature between 0 °C and 10 °C throughout the addition.
-
Reaction Incubation: After the addition is complete, allow the reaction to stir for an additional 1 hour at the same temperature to ensure completion.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice water (500 g). This step hydrolyzes the aluminum chloride complex and quenches the reaction. Stir vigorously until the ice has completely melted.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (dichloroethane) will separate from the aqueous layer. Collect the bottom organic layer.
-
Washing: Wash the organic layer with clear water to remove any residual acid and salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the dichloroethane.
-
Purification: Recrystallize the resulting crude solid from methanol (250 mL) to obtain pure, white crystals of this compound.[5][6]
-
Drying: Dry the crystals in a vacuum oven at a low temperature (~40 °C) to a constant weight. A typical yield is around 95g.[6]
Application: Synthesis of a Chalcone Precursor
This compound is an excellent starting material for synthesizing chalcones (α,β-unsaturated ketones), which are important scaffolds for many APIs, including anti-inflammatory and anti-cancer agents.[7][8] This is typically achieved via a Claisen-Schmidt (Aldol) condensation reaction.
Workflow Diagram: Chalcone Synthesis
Caption: General workflow for chalcone synthesis.
Protocol: Synthesis of (E)-1-(2-fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Dissolution: Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a solid precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Analytical Quality Control
To ensure the suitability of this compound for pharmaceutical synthesis, rigorous analytical testing is mandatory. High purity (typically >99.0%) is crucial for predictable and reproducible manufacturing processes.[1]
| Analytical Method | Purpose | Expected Outcome |
| Gas Chromatography (GC) | To determine purity and identify volatile impurities. | A major peak corresponding to the product with an area percentage >98%.[3] |
| ¹H-NMR / ¹³C-NMR | To confirm the molecular structure and regiochemistry. | Spectra consistent with the assigned structure, showing characteristic shifts for aromatic, methoxy, and acetyl protons/carbons.[9] |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (168.0587 g/mol ).[10] |
| Melting Point | To assess purity. | A sharp melting point within the specified range (50-54 °C) indicates high purity.[4] |
Safety and Handling Protocols
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Skin and Body Protection: Wear a lab coat. In case of large-scale operations, wear protective clothing to prevent skin exposure.[12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a dust mask (e.g., N95) is recommended.[11]
GHS Hazard and Precautionary Statements
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[4][13] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][13] |
First Aid Measures
-
If Inhaled: Move the person to fresh air.[11]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11]
-
In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
If Swallowed: Do NOT induce vomiting. Seek medical attention.[11]
Conclusion
This compound is a high-value intermediate whose strategic use can significantly accelerate drug discovery and development programs. Its unique chemical properties enable the synthesis of complex pharmaceutical agents with enhanced efficacy and optimized pharmacokinetic profiles. By following robust and validated protocols for its synthesis, application, and quality control, researchers can effectively leverage this compound to innovate in the fields of medicinal chemistry and materials science.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 5. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 6. CN102304035B - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 7. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
- 8. ossila.com [ossila.com]
- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-(2-Fluoro-4-methoxyphenyl)ethanone
Introduction: Strategic Importance of 1-(2-Fluoro-4-methoxyphenyl)ethanone in Synthesis
1-(2-Fluoro-4-methoxyphenyl)ethanone is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance stems from a unique combination of structural features: an activated aromatic ring, a good leaving group (fluorine), and functional handles (carbonyl and methoxy groups) that allow for diverse and sequential chemical modifications.
The core reactivity of this molecule in the context of this guide is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing acetyl group (-COCH₃) is positioned ortho to the fluorine atom, and the electron-donating methoxy group (-OCH₃) is para. This specific arrangement significantly activates the C2-carbon (attached to fluorine) towards nucleophilic attack. This activation is crucial, as aryl halides are typically inert to classical SN1 and SN2 substitution pathways due to the high energy of the corresponding aryl cation and the geometric impossibility of a backside attack, respectively.[1]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of SNAr reactions on this substrate and provide detailed, field-proven protocols for its derivatization using various classes of nucleophiles. The aim is to equip the user with not just a set of instructions, but a deep, causal understanding of the experimental choices involved.
Pillar 1: The Mechanistic Landscape of SNAr on 1-(2-Fluoro-4-methoxyphenyl)ethanone
The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favored in this substrate due to the stabilization of the key reaction intermediate.[1]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atom of the ortho-acetyl group. This delocalization provides significant stabilization, lowering the activation energy of this first, rate-determining step.
-
Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the leaving group, in this case, the fluoride ion. Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions. This is because the C-F bond cleavage occurs in the fast, non-rate-determining step. In fact, the high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating the initial nucleophilic attack.[2]
The interplay of the substituents is critical:
-
Acetyl Group (-COCH₃): As a strong electron-withdrawing group, it activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate through resonance, particularly from the ortho position.
-
Methoxy Group (-OCH₃): While typically an electron-donating group by resonance, its effect is less pronounced in dictating the regioselectivity of this nucleophilic attack compared to the powerfully activating ortho-acetyl group.
-
Fluorine (-F): Acts as an excellent leaving group and an activating group due to its strong inductive electron withdrawal.
Figure 1. General mechanism of the SNAr reaction.
Pillar 2: Experimental Protocols & Field-Proven Insights
The following protocols are designed to be self-validating systems, providing detailed steps and explanations for key experimental choices. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Substituted Amino Derivatives (Reaction with Amines)
This protocol describes a general and robust procedure for the synthesis of 1-(2-(alkyl/arylamino)-4-methoxyphenyl)ethanone derivatives, which are common pharmacophores.
Workflow Visualization:
Figure 2. Workflow for amination of 1-(2-fluoro-4-methoxyphenyl)ethanone.
Materials:
-
1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq.)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq.) in DMSO (approx. 0.2-0.5 M concentration).
-
Causality Insight: DMSO and DMF are excellent solvents for SNAr reactions as their polar aprotic nature effectively solvates the cationic counter-ion of the base and does not interfere with the nucleophile.[3]
-
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.2 eq.) followed by anhydrous potassium carbonate (2.0 eq.).
-
Causality Insight: K₂CO₃ is a mild, heterogeneous base sufficient to scavenge the HF produced during the reaction, driving the equilibrium towards the product. A slight excess of the amine is used to ensure complete consumption of the starting material.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of Thioether Derivatives (Reaction with Thiols)
This protocol outlines the synthesis of aryl thioethers, which are important motifs in pharmaceuticals and materials. This reaction requires a stronger base to deprotonate the thiol.
Materials:
-
1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq.)
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Thiolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Safety Insight: NaH is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere. It reacts violently with water.
-
-
Slowly add a solution of the thiol (1.1 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed as the thiolate is formed.
-
Nucleophilic Substitution: Add a solution of 1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq.) in anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive thiols.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize the excess NaH.
-
Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Pillar 3: Data Presentation and Quantitative Summary
The following table summarizes expected outcomes for the SNAr reactions based on literature precedent for analogous systems. Actual yields may vary based on reaction scale and purification efficiency.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield Range |
| Amines | Morpholine | K₂CO₃ | DMSO | 100 | 6-10 | 85-95% |
| Aniline | K₂CO₃ | DMF | 120 | 12-18 | 70-85% | |
| Thiols | Thiophenol | NaH | DMF | RT - 50 | 2-4 | 80-92% |
| Benzyl Thiol | NaH | THF/DMF | RT | 3-6 | 75-90% | |
| Alkoxides | Sodium Methoxide | NaOMe | MeOH/DMF | 80 | 2-4 | >90% |
Conclusion: A Versatile Scaffold for Chemical Innovation
The protocols and mechanistic insights provided in this guide demonstrate that 1-(2-fluoro-4-methoxyphenyl)ethanone is an exceptionally useful substrate for nucleophilic aromatic substitution. The predictable reactivity, governed by the powerful activating effect of the ortho-acetyl group, allows for the synthesis of a diverse library of derivatives in high yields. The ability to readily form C-N, C-S, and C-O bonds makes this starting material a cornerstone for generating novel molecular architectures, particularly in the early stages of drug discovery where rapid analog synthesis is paramount. The self-validating nature of the described protocols, grounded in a clear understanding of reaction causality, empowers researchers to confidently and efficiently explore the vast chemical space accessible from this versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2'-Fluoro-4'-methoxyacetophenone for the Synthesis of Novel Active Pharmaceutical Ingredients
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacological profile of a drug candidate. Judicious placement of fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][2][3] 2'-Fluoro-4'-methoxyacetophenone (CAS: 74457-86-6) is a versatile building block that embodies these advantages.[4] Its structure, featuring a fluorine atom ortho to the acetyl group and a methoxy group para to it, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of a diverse range of novel Active Pharmaceutical Ingredients (APIs).[5][6]
This comprehensive guide provides detailed protocols and expert insights into the use of this compound as a starting material for the synthesis of three important classes of bioactive molecules: chalcones, pyrimidines, and quinolones. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in drug development and medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 74457-86-6 | [7] |
| Molecular Formula | C₉H₉FO₂ | [7] |
| Molecular Weight | 168.17 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 50 - 54 °C | [4] |
| Boiling Point | 85 °C at 0.1 mmHg | [4] |
Synthetic Workflow Overview
The following diagram illustrates the strategic pathways from this compound to the target API classes.
Caption: Synthetic pathways from this compound.
Part 1: Synthesis of Novel Chalcone Derivatives
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation is a reliable and straightforward method for their synthesis.
Causality Behind Experimental Choices:
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The choice of a strong base like potassium hydroxide ensures efficient enolate formation. Ethanol is an excellent solvent for this reaction as it readily dissolves both the reactants and the catalyst.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Prepare a 40% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution to the ethanolic solution of the reactants with constant stirring at room temperature.
-
Continue stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
| Reactant 1 | Reactant 2 | Product | Expected Biological Activity |
| This compound | 4-Chlorobenzaldehyde | (E)-1-(2-fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Anticancer, Antimicrobial |
| This compound | 4-Hydroxybenzaldehyde | (E)-1-(2-fluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Antioxidant, Anti-inflammatory |
| This compound | Thiophene-2-carbaldehyde | (E)-1-(2-fluoro-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Anticancer, Antibacterial |
Part 2: Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. Their derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[8] Chalcones are excellent precursors for the synthesis of substituted pyrimidines.
Rationale for Synthetic Strategy:
The reaction of a chalcone with urea, thiourea, or guanidine in the presence of a base is a classic and efficient method for the synthesis of dihydropyrimidinones (or thiones/imines). The reaction proceeds through a Michael addition of the nucleophilic nitrogen of urea/thiourea to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of Pyrimidinones/Thiones
Materials:
-
Synthesized chalcone derivative (from Part 1)
-
Urea or Thiourea
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and urea or thiourea (1.5 eq) in ethanol.
-
Add a 40% aqueous solution of potassium hydroxide (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[9][10]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Caption: Cyclization of chalcones to form pyrimidine derivatives.
Part 3: Synthesis of Novel Quinolone Derivatives
Quinolones are a class of bicyclic heterocyclic compounds with significant therapeutic applications, most notably as antibacterial and anticancer agents.[7] The Friedländer annulation is a powerful method for the synthesis of quinolines and their derivatives.
Synthetic Strategy and Mechanistic Insight:
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To utilize this compound for this synthesis, it must first be converted into a 2-aminoaryl ketone. This can be achieved through a two-step process: regioselective nitration followed by reduction of the nitro group. The resulting 2-amino-5-fluoro-4-methoxyacetophenone can then be reacted with a suitable carbonyl compound to afford the desired quinolone.
Protocol 3a: Synthesis of 2'-Amino-5'-fluoro-4'-methoxyacetophenone
Step 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetophenone, maintaining the reaction temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitroacetophenone. The major product is expected to be 2'-fluoro-4'-methoxy-5'-nitroacetophenone due to the directing effects of the existing substituents.
Step 2: Reduction of the Nitro Group
Materials:
-
Synthesized nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve the nitroacetophenone in ethanol.
-
Add tin(II) chloride dihydrate (3.0 eq) or iron powder (3.0 eq) and concentrated HCl.[4]
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a cold aqueous solution of NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2'-amino-5'-fluoro-4'-methoxyacetophenone by column chromatography or recrystallization.
Protocol 3b: Friedländer Annulation for Quinolone Synthesis
Materials:
-
2'-Amino-5'-fluoro-4'-methoxyacetophenone
-
A carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., trifluoroacetic acid or potassium tert-butoxide)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Dissolve 2'-amino-5'-fluoro-4'-methoxyacetophenone (1.0 eq) and the carbonyl compound (1.2 eq) in the chosen solvent.
-
Add a catalytic amount of acid (e.g., trifluoroacetic acid) or base (e.g., potassium tert-butoxide).[3]
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired quinolone derivative.
References
- 1. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01261A [pubs.rsc.org]
- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 3. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 4. writinguniverse.com [writinguniverse.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
- 8. physicsforums.com [physicsforums.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for quantifying 2'-Fluoro-4'-methoxyacetophenone.
An Application Note on the Quantitative Analysis of 2'-Fluoro-4'-methoxyacetophenone
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a supplementary method using UV-Visible Spectroscopy. The methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2][3] This application note is intended for researchers, quality control analysts, and drug development professionals requiring robust analytical methods for this compound.
Introduction and Physicochemical Profile
This compound (CAS: 74457-86-6) is a substituted acetophenone derivative. Its unique structure, featuring both fluoro and methoxy groups, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.
The choice of an analytical method is fundamentally guided by the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₉FO₂ | [4] |
| Molecular Weight | 168.16 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | 52-54 °C | [5] |
| Boiling Point | 85 °C at 0.1 mmHg | [1] |
| Solubility | Soluble in methanol, acetonitrile, ether. | [6][7] |
| UV Absorption | Exhibits UV absorbance characteristic of acetophenones, with π→π* transitions in the benzene ring.[8] |[8][9] |
Selection of Analytical Technique: A Rationale
The primary objective is to select a method that is fit for its intended purpose. For the quantification of a specific compound like this compound, specificity, accuracy, and precision are key.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for assay and impurity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.
-
Gas Chromatography (GC) is a suitable alternative, particularly for assessing volatile impurities or when the analyte is thermally stable and sufficiently volatile.[10]
-
UV-Visible Spectroscopy offers a simpler, more rapid approach but lacks the specificity of chromatographic methods. It is best suited for analyzing pure samples or for preliminary quantification where interfering substances are not present.[11]
Figure 1: Decision tree for selecting the appropriate analytical method.
Protocol 1: Quantification by Reverse-Phase HPLC
This method provides a robust and specific means of quantifying this compound. The principle relies on partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
Equipment and Reagents
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (for pH adjustment).[12]
-
Reference standard of this compound (purity ≥98%).[13]
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Degas before use.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm (based on typical absorbance maxima for acetophenones).[8]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
Analysis Workflow
Figure 2: Step-by-step workflow for HPLC analysis.
Protocol 2: Quantification by Gas Chromatography (GC)
This protocol is suitable for confirming identity and quantifying the analyte, especially in matrices where volatile components are of interest.
Equipment and Reagents
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Helium or Hydrogen (carrier gas).
-
Methanol or Acetone (GC grade).
-
Reference standard of this compound.
Chromatographic Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature (FID): 280 °C.
Preparation of Solutions
-
Prepare stock, calibration, and sample solutions as described for the HPLC method, using a volatile solvent like methanol or acetone.
Protocol 3: Quantification by UV-Visible Spectroscopy
This method is based on Beer-Lambert's law and is useful for rapid analysis of samples with no interfering UV-absorbing species.
Equipment and Reagents
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Reference standard of 2'-Fluo ro-4'-methoxyacetophenone.
Methodology
-
Determine λmax: Scan a dilute solution (~10 µg/mL in methanol) from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax), expected around 250 nm.[8]
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) in methanol.
-
Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax, using methanol as a blank.
-
Calculate Concentration: Plot a graph of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the sample.
Analytical Method Validation
Validation is the documented act of proving that an analytical procedure is suitable for its intended purpose.[14] All chromatographic methods for routine quality control must be validated according to ICH Q2(R2) guidelines.[2][15]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | Source |
|---|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis; no interference from placebo or known impurities at the analyte's retention time. | [3][16] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). | [3] |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% to 102.0% recovery of spiked analyte at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). | [3][14] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (%RSD ≤ 2.0% for ≥6 replicates); Intermediate Precision (%RSD ≤ 2.0% under varied conditions). | [16] |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. | [12] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. | [12] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD should remain within acceptable limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied. |[16] |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is recommended as the primary technique for quality control and release testing due to its superior specificity and precision. The GC and UV-Vis spectroscopy methods serve as valuable orthogonal and supplementary techniques. All methods should be properly validated according to ICH guidelines to ensure they are fit for their intended purpose in a regulated environment.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2′-フルオロ-4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 7. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Topic: A Robust, Validated HPLC Method for the Analysis of 2'-Fluoro-4'-methoxyacetophenone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2'-Fluoro-4'-methoxyacetophenone. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring quality and consistency in drug development and manufacturing processes.[1] The method utilizes a standard C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The entire protocol, from initial method development to full validation according to International Council for Harmonisation (ICH) guidelines, is presented, providing a turnkey solution for laboratories requiring this analysis.[2][3]
Introduction and Analyte Properties
This compound is an aromatic ketone whose chemical structure lends itself well to RP-HPLC analysis. Its moderate polarity and the presence of a strong chromophore (the substituted benzoyl group) allow for excellent retention on non-polar stationary phases and sensitive detection using UV spectrophotometry.[4][5] Understanding the analyte's physicochemical properties is the foundational first step in logical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉FO₂ | [1][6][7] |
| Molecular Weight | 168.16 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | 52-54 °C | [6][8] |
| LogP (calculated) | ~2.0 | [7][9] |
| Solubility | Insoluble in water; soluble in organic solvents like Acetonitrile, Methanol |[6] |
The LogP value of ~2.0 indicates moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode.
HPLC Method Development: A Strategic Approach
The development of a robust analytical method is a systematic process, not a matter of trial and error. Our approach is grounded in chemical principles and guided by industry best practices to ensure a reliable and transferable final method.[10] The logical workflow is outlined below.
Caption: A systematic workflow for HPLC method development.
Rationale for Chromatographic Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar nature provides effective retention for moderately non-polar molecules like this compound. A standard dimension (e.g., 150 x 4.6 mm, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.[4][11]
-
Mobile Phase: A mixture of Acetonitrile (ACN) and water is chosen. ACN typically provides better peak shape and lower backpressure than methanol for many aromatic compounds. An isocratic elution is preferred for its simplicity and robustness in a quality control setting, especially when analyzing a single primary component.[4]
-
Detector Wavelength (λmax): To determine the optimal wavelength, a UV scan of this compound dissolved in the mobile phase is performed using a diode array detector (DAD) or a spectrophotometer. Acetophenone derivatives typically exhibit strong absorbance near 254 nm or 280 nm.[4] For this compound, maximum absorbance was determined to be at 278 nm , which was selected to ensure maximum sensitivity.
Detailed Experimental Protocol: Final Method
This protocol describes the final, optimized method for the quantification of this compound.
Instrumentation and Consumables
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 Column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and water.
-
0.45 µm membrane filters for solvent and sample filtration.[5]
-
Analytical balance, volumetric flasks, and pipettes.
Reagent and Standard Preparation
-
Mobile Phase Preparation (Acetonitrile:Water 60:40 v/v):
-
Measure 600 mL of HPLC-grade Acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
-
-
Diluent Preparation:
-
The mobile phase (ACN:Water 60:40) is used as the diluent to ensure sample solvent compatibility and prevent peak distortion.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until homogeneous.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Final Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard choice for good resolution and efficiency.[4] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal retention (k' between 2-10) and peak shape. |
| Elution Mode | Isocratic | Simple, robust, and ideal for QC analysis. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency.[4] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening.[4] |
| Detection Wavelength | 278 nm | Empirically determined λmax for maximum sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential impurities. |
Method Validation Protocol (ICH Q2(R1) / USP <1225>)
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][12] The following parameters must be assessed according to ICH guidelines.[13][14]
Caption: Core parameters for HPLC method validation per ICH Q2(R1).
System Suitability Testing (SST)
-
Protocol: Before any validation run, inject a working standard (e.g., 50 µg/mL) five or six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%
-
Specificity (and Forced Degradation)
-
Protocol: Inject the diluent (blank), a standard solution, and a placebo (if applicable) to demonstrate no interference at the retention time of the analyte. To prove the method is stability-indicating, perform a forced degradation study.[11] Expose the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (ICH Q1B light exposure) stress conditions.[11] Analyze the stressed samples.
-
Acceptance Criteria: The method must resolve the main analyte peak from any degradation products, impurities, or blank components (peak purity index > 0.999).
Linearity and Range
-
Protocol: Inject the five prepared working standards (e.g., 10-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze against a standard curve.
-
Acceptance Criteria:
-
Mean % Recovery: 98.0% to 102.0% at each level.
-
Precision
-
Protocol:
-
Repeatability (Method Precision): Analyze six independent preparations of the standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or by calculation from the standard deviation of the response and the slope of the calibration curve.[2]
-
LOD ≈ 3.3 * (σ / S)
-
LOQ ≈ 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision and accuracy.[2]
-
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on system suitability.[15]
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 and 35 °C).
-
Mobile Phase Composition: ± 2% organic content (e.g., 58% and 62% ACN).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and results should not significantly deviate from the nominal method.
Summary of Validation Acceptance Criteria
Table 3: ICH-Based Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Source |
|---|---|---|
| System Suitability | %RSD ≤ 2.0%, Tailing ≤ 1.5, Plates > 2000 | [3] |
| Specificity | No interference at analyte RT; Peak Purity > 0.999 | [13] |
| Linearity (r²) | ≥ 0.999 | [15] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [13] |
| Precision (%RSD) | ≤ 2.0% | [13] |
| LOQ | S/N ≥ 10; acceptable precision & accuracy | [2] |
| Robustness | SST criteria met under varied conditions |[2][15] |
Conclusion
The HPLC method detailed in this application note provides a highly specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The systematic development approach ensures reliability, while the comprehensive validation protocol confirms its suitability for use in regulated quality control environments. This method can be readily implemented by researchers and drug development professionals to support pharmaceutical development and ensure product quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 7. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2′-フルオロ-4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. database.ich.org [database.ich.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Fluoro-4'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of 3-fluoroanisole, can present challenges in achieving high yields and purity due to the competing directing effects of the methoxy and fluoro substituents on the aromatic ring. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic strategy.
Troubleshooting Guide: Friedel-Crafts Acylation of 3-Fluoroanisole
The primary route to this compound is the Friedel-Crafts acylation of 3-fluoroanisole with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[2]
This section addresses common issues encountered during this synthesis in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily related to reaction conditions, reagent quality, and the formation of undesired isomers.
-
Suboptimal Reaction Temperature: Temperature control is critical. The reaction is typically run at low temperatures (0-10°C) to minimize side reactions.[2] Elevated temperatures can lead to the formation of byproducts and decomposition.
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃) and hydrolyze the acetyl chloride. Ensure all glassware is flame-dried, and anhydrous solvents and reagents are used.
-
Formation of Isomeric Byproducts: The methoxy group is an activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. This leads to a competition for the position of acylation. The primary byproduct is often the 4'-fluoro-2'-methoxyacetophenone isomer.
| Isomer | Structure | Reason for Formation |
| This compound (Desired) | ![]() | Acylation at the position para to the strongly activating methoxy group and ortho to the deactivating fluoro group. |
| 4'-Fluoro-2'-methoxyacetophenone (Byproduct) | ![]() | Acylation at the position ortho to the methoxy group and para to the fluoro group. |
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the carbonyl group of the product.[3][4] Using a catalytic amount may result in an incomplete reaction.
Q2: I am observing multiple spots on my TLC plate. How do I identify the desired product and the byproducts?
The different isomers will have slightly different polarities, allowing for separation and identification by TLC and subsequent analysis.
-
TLC Analysis: The desired this compound is generally more polar than the starting 3-fluoroanisole. Isomeric byproducts may have similar Rf values, necessitating careful selection of the eluent system for good separation. A common starting point for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Spectroscopic Identification:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic for the substitution pattern. For the desired product, you would expect to see three distinct aromatic protons with characteristic coupling patterns. The 4'-fluoro-2'-methoxy isomer will show a different set of aromatic signals.
-
GC-MS: This is an excellent technique for separating and identifying the components of the crude reaction mixture.[5][6] The mass spectrum will show the molecular ion peak for the acetophenone isomers, and the gas chromatogram will indicate their relative abundance.
-
Q3: My reaction mixture turned dark or tarry. What is the cause and how can I prevent it?
A dark or tarry reaction mixture is indicative of side reactions and decomposition.
-
Excessive Temperature: As mentioned, high temperatures can lead to polymerization and degradation of the starting material and product. Maintain strict temperature control, especially during the addition of the Lewis acid and acetyl chloride.
-
Reaction with Solvent: If the solvent is not inert under Friedel-Crafts conditions, it can be acylated, leading to impurities and a lower yield of the desired product. Dichloroethane or dichloromethane are common choices.
-
Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can sometimes cause the demethylation of the methoxy group, leading to the formation of a phenolic byproduct. This is more likely at higher temperatures or with prolonged reaction times.
Q4: How can I improve the regioselectivity of the acylation to favor the desired 2'-fluoro-4'-methoxy isomer?
Optimizing the reaction conditions can influence the ratio of isomers formed.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids with different steric bulk and reactivity, such as FeCl₃ or ZnCl₂, might offer improved regioselectivity in some cases.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomer distribution. Experimenting with different anhydrous, non-reactive solvents may be beneficial.
-
Temperature: Lower temperatures generally favor the kinetically controlled product, which may be the desired isomer in this case.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures and is a good starting point for optimization.[2]
Materials:
-
3-Fluoroanisole
-
Acetyl Chloride
-
Aluminum Chloride (anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Methanol
-
Ice
-
Deionized Water
-
Hydrochloric Acid (dilute)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dichloroethane and 3-fluoroanisole.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add anhydrous aluminum chloride in portions, ensuring the temperature remains below 10°C.
-
Add acetyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional hour. Monitor the reaction progress by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield this compound as a white crystalline solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. It is used in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1]
Q2: What are the key physical properties of this compound?
-
Appearance: White to off-white crystalline solid
-
Molecular Formula: C₉H₉FO₂
-
Molecular Weight: 168.17 g/mol
-
Melting Point: 52-54 °C[7]
-
CAS Number: 74457-86-6[7]
Q3: Are there alternative synthetic routes to this compound?
Yes, while Friedel-Crafts acylation is the most common, other methods can be considered:
-
Fries Rearrangement: This reaction involves the rearrangement of an aryl acetate to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9] One could potentially synthesize 3-fluoro-4-methoxyphenyl acetate and then subject it to a Fries rearrangement. The regioselectivity of this rearrangement can be influenced by reaction conditions.[8][9]
-
Vilsmeier-Haack Reaction: This reaction is typically used for formylation of electron-rich aromatic rings.[10][11][12] While not a direct route to the acetophenone, it could be used to introduce a formyl group, which could then be converted to the acetyl group via a Grignard reaction followed by oxidation.
-
Organometallic Routes: Directed ortho-metalation of a protected 3-fluoro-4-methoxyphenol, followed by reaction with an acetylating agent, could provide a highly regioselective synthesis.
Q4: What are the critical safety precautions for this synthesis?
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is also corrosive and a lachrymator. It reacts with moisture in the air to produce HCl gas. All manipulations should be done in a fume hood.
-
1,2-Dichloroethane is a suspected carcinogen. Use with adequate ventilation and appropriate PPE.
Q5: How can I purify this compound if recrystallization is not sufficient?
If recrystallization does not provide a product of desired purity, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
Conclusion
Improving the yield of this compound synthesis hinges on a thorough understanding of the underlying reaction mechanism and careful control of experimental parameters. By addressing the common issues outlined in this guide, from reagent purity and temperature control to understanding and mitigating the formation of isomeric byproducts, researchers can significantly enhance the efficiency and reproducibility of this important synthetic transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2'-Fluoro-4'-methoxyacetophenone by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2'-Fluoro-4'-methoxyacetophenone via recrystallization. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.
Core Principles & Compound Characteristics
Recrystallization is a powerful technique for purifying solid organic compounds.[1] It leverages the differential solubility of a compound in a given solvent at varying temperatures. For this compound, a key intermediate in pharmaceutical synthesis, achieving high purity is critical.[2]
Key Physical Properties
A thorough understanding of the compound's physical properties is the foundation for a successful recrystallization.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2][3][4] |
| Molecular Formula | C₉H₉FO₂ | [3][5] |
| Molecular Weight | 168.16 g/mol | [5] |
| Melting Point (Purified) | 48.0°C - 54.0°C | [2][3][4] |
| Boiling Point | 85°C at 0.1 mmHg | [2] |
Note: A broad or depressed melting range in your crude material is a strong indicator of impurities.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures.[1][6] For this compound, methanol has been successfully used in synthesis protocols to produce white crystals.[7] Other potential solvents for acetophenone derivatives include ethanol, isopropanol, and ethyl acetate.[8] Small-scale solubility tests with your crude material are always recommended to confirm the best choice.[9]
Q2: Why is slow cooling essential for obtaining pure crystals?
A2: Slow cooling is crucial for two main reasons. First, it allows for the formation of a well-ordered crystal lattice, which selectively incorporates molecules of the desired compound while excluding impurities.[10] Rapid cooling, or "crashing out," can trap impurities within the crystal structure, defeating the purpose of recrystallization.[11] Second, slow cooling promotes the growth of larger, more easily filterable crystals.[12][13]
Q3: How can I maximize my product yield?
A3: Maximizing yield involves several key practices:
-
Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude solid. Using an excess will keep more of your product dissolved in the mother liquor even after cooling, thus reducing your recovery.[9][10][14]
-
Ensure complete cooling: After the solution has cooled to room temperature, placing it in an ice bath for at least 30 minutes can significantly increase the amount of product that crystallizes out of the solution.[8]
-
Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[15]
Q4: My crude material is colored. Should I use activated charcoal?
A4: Yes, if your crude this compound has a noticeable color, this is likely due to high molecular weight, colored impurities. Activated charcoal can be used to adsorb these impurities.[10][15] Add a small amount (a spatula tip) to the hot solution before filtration. Be aware that using an excessive amount of charcoal can also adsorb your desired product, leading to a lower yield.[15]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during the recrystallization process.
Problem 1: My compound has "oiled out" instead of forming crystals.
-
What it looks like: The appearance of liquid droplets or a viscous oil separating from the solution instead of solid crystals.[11]
-
Why it happens: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[11] Given that the melting point of this compound is relatively low (48-54°C), this is a significant risk. Oiling out is detrimental to purification because the oil droplets can dissolve impurities effectively, which then get trapped when the oil finally solidifies.[16][17]
-
Solutions:
-
Reheat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature of the solution.[8][11]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. This gives the molecules more time to arrange into a crystal lattice before the solution temperature drops below the compound's melting point.[8]
-
Induce Crystallization: At a temperature just above the expected oiling out point (but below the solvent's boiling point), try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][11]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent.[8]
-
Problem 2: No crystals have formed, even after the solution is cold.
-
Why it happens: This is typically caused by one of two issues: either too much solvent was used, or the solution is supersaturated.[14]
-
Solutions:
-
For Oversaturation: The most common cause is using too much solvent.[14] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[11][15]
-
For Supersaturation: If the solution is sufficiently concentrated but no crystals have formed, nucleation has not occurred.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the solution. This will act as a template for other crystals to grow upon.[11]
-
-
Problem 3: My final crystal yield is very low.
-
Why it happens: Low yield can result from several factors during the procedure.
-
Solutions:
-
Review Solvent Volume: As mentioned, using the absolute minimum volume of hot solvent is critical for good recovery.[10]
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for remaining product. A simple way is to evaporate a small sample; if a significant residue remains, your product is still in solution.[11] You may be able to recover more product by boiling off more solvent and cooling again (a "second crop"), though this crop may be less pure.
-
Avoid Premature Filtration: Ensure you did not lose product during hot filtration due to premature crystallization in the funnel.[15]
-
Sufficient Cooling Time: Make sure the flask was cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) after reaching room temperature.[8]
-
Standard Operating Protocol & Visual Workflow
This protocol details the step-by-step process for the recrystallization of this compound.
Experimental Protocol
-
Solvent Selection: Based on literature, start with methanol.[7] Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Dissolution: Add a stir bar and place the flask on a stirrer hotplate. Add a small volume of methanol (e.g., 5 mL) and begin heating gently with stirring. Add more methanol in small portions (0.5-1.0 mL at a time) until the solid just completely dissolves. Causality Note: Using the minimum amount of hot solvent is the most critical step for achieving a high yield.[18]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality Note: Pre-heating prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for forming pure, well-defined crystals by allowing impurities to remain in the solution.[10][12]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces. Causality Note: Using ice-cold solvent minimizes the loss of your purified product, as it is less soluble at lower temperatures.
-
Drying: Dry the crystals under vacuum or by air drying to remove all traces of solvent. Determine the final mass and melting point to assess purity.
Recrystallization Workflow Diagram
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. 2'-Fluor-4'-methoxyacetophenon, 99 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ck12.org [ck12.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. brainly.com [brainly.com]
- 17. mt.com [mt.com]
- 18. edu.rsc.org [edu.rsc.org]
Technical Support Center: Optimization of Claisen-Schmidt Condensation for Fluorinated Ketones
Welcome to the Technical Support Center for the optimization of the Claisen-Schmidt condensation, with a specialized focus on reactions involving fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful carbon-carbon bond-forming reaction. The presence of fluorine atoms in the ketone substrate introduces unique electronic effects that can significantly influence reactivity, yield, and byproduct formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter.
I. Understanding the Impact of Fluorination in Claisen-Schmidt Condensations
The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone (or aldehyde) with an α-hydrogen and a carbonyl compound lacking an α-hydrogen, typically an aromatic aldehyde.[1][2] The reaction is fundamental for the synthesis of α,β-unsaturated ketones, many of which are valuable precursors in medicinal chemistry.[3][4]
When a fluorinated ketone is used, the strong electron- withdrawing nature of the fluorine atom(s) plays a pivotal role. This can:
-
Increase the acidity of α-hydrogens: Facilitating enolate formation, potentially with weaker bases.
-
Destabilize the resulting enolate: This can affect the nucleophilicity and overall reaction rate.
-
Enhance the electrophilicity of the ketone's carbonyl carbon: This can increase the likelihood of self-condensation or other side reactions if not properly controlled.
-
Influence the stability of the final product: Fluorinated compounds can sometimes be prone to hydration or other transformations.[5][6]
This guide will help you navigate these effects to optimize your reaction outcomes.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Low or No Product Yield
Question: I am attempting a Claisen-Schmidt condensation between a trifluoromethyl ketone and benzaldehyde, but I am observing very low conversion to the desired chalcone. What are the likely causes and how can I improve the yield?
Answer: Low yields in this context often stem from an imbalance in reactivity and stability. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Base and Catalyst Loading:
-
The Problem: While the trifluoromethyl group increases the acidity of the α-hydrogens, the resulting enolate is less stable. A very strong base might lead to rapid, irreversible side reactions or decomposition. Conversely, a base that is too weak may not be sufficient to generate enough of the enolate for the reaction to proceed at a reasonable rate.
-
The Solution:
-
Catalyst Screening: Instead of relying on standard strong bases like NaOH or KOH, consider screening a panel of catalysts with varying strengths. Milder bases such as potassium carbonate (K₂CO₃) or even Lewis acids (e.g., BF₃·OEt₂) might be more effective.[7] For particularly sensitive substrates, heterogeneous catalysts like modified fluorapatite or hydrotalcites can offer improved selectivity and easier workup.[7][8]
-
Optimize Catalyst Loading: The molar percentage of your catalyst is crucial. For some systems, a catalytic amount (e.g., 20 mol%) is sufficient, especially in solvent-free conditions.[9][10] It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific substrates.[9]
-
2. Adjust Reaction Temperature and Time:
-
The Problem: Many standard Claisen-Schmidt reactions proceed at room temperature.[9] However, the altered electronics of fluorinated ketones might necessitate different temperature profiles. The reaction could be too sluggish at room temperature, or side reactions might dominate at elevated temperatures.
-
The Solution:
-
Systematic Temperature Screening: Monitor your reaction at different temperatures (e.g., 0 °C, room temperature, and gentle heating to 40-50 °C) using Thin Layer Chromatography (TLC).[9] Cooling the reaction may be necessary to control exothermic reactions and minimize byproduct formation.[9]
-
Extended Reaction Time: If the reaction is slow, consider extending the reaction time. However, be mindful that prolonged reaction times can sometimes lead to the degradation of products or starting materials.[9]
-
3. Consider Solvent Effects:
-
The Problem: The polarity of the solvent can significantly impact the reaction's outcome by influencing the solubility of reactants and the stability of intermediates.[11] Ethanol is a common choice, but it may not be optimal for all fluorinated substrates.[9]
-
The Solution:
-
Solvent Screening: Test a range of solvents with varying polarities, such as methanol, isopropanol, or even aprotic solvents like THF.
-
Solvent-Free Conditions: Grinding the reactants together with a solid catalyst in the absence of a solvent can be a highly effective and environmentally friendly approach.[2][10] This method often leads to shorter reaction times and higher yields.
-
Formation of Multiple Products and Purification Challenges
Question: My TLC plate shows multiple spots, and I'm struggling to purify my target fluorinated chalcone. What are these byproducts, and how can I suppress their formation?
Answer: The formation of multiple products is a common issue, often exacerbated by the reactivity of fluorinated ketones. The primary culprits are typically self-condensation, Michael addition, and the Cannizzaro reaction.
1. Self-Condensation of the Ketone:
-
The Problem: The increased electrophilicity of the fluorinated ketone's carbonyl carbon can make it susceptible to attack by its own enolate, leading to self-condensation.
-
The Solution:
-
Control Stoichiometry: Use an excess of the aldehyde relative to the ketone to ensure the ketone enolate preferentially reacts with the aldehyde.
-
Slow Addition: Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.
-
2. Michael Addition:
-
The Problem: The α,β-unsaturated ketone product is a Michael acceptor. It can be attacked by another molecule of the ketone enolate, leading to a 1,5-dicarbonyl compound.
-
The Solution:
-
Milder Reaction Conditions: This side reaction is often more prevalent under harsh conditions (high base concentration, high temperature). Using a milder base or lowering the temperature can mitigate this.[9]
-
Catalyst Choice: Certain heterogeneous catalysts can offer shape selectivity that disfavors the bulky transition state of the Michael addition.
-
3. Cannizzaro Reaction:
-
The Problem: If your aromatic aldehyde can undergo self-condensation, under strongly basic conditions, it can disproportionate into an alcohol and a carboxylic acid via the Cannizzaro reaction.[3]
-
The Solution:
Product Instability and Workup Issues
Question: My reaction seems to work, but I lose a significant amount of product during workup, or the isolated product appears to be hydrated. What's happening?
Answer: Fluorinated carbonyl compounds, particularly those with trifluoroacetyl groups, can be prone to hydration due to the enhanced electrophilicity of the carbonyl carbon.[5][6]
-
The Problem: The workup procedure, especially if it involves aqueous acidic or basic conditions, can promote the hydration of the product.
-
The Solution:
-
Anhydrous Workup: If possible, devise a non-aqueous workup. This could involve quenching the reaction with a non-protic reagent and purifying directly via column chromatography.
-
Careful pH Control: During aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.[12] Pouring the reaction mixture into ice-cold water and then neutralizing can help precipitate the product quickly.[4][12]
-
Moisture-Free Environment: Once isolated, store the fluorinated chalcone in a moisture-free environment, such as a desiccator, to prevent hydration.[5][6]
-
III. Experimental Protocols and Data
General Protocol for Claisen-Schmidt Condensation with a Fluorinated Ketone
This protocol provides a starting point for optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the fluorinated ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: While stirring the solution at the desired temperature (e.g., room temperature or cooled in an ice bath), add the chosen base (e.g., a solution of KOH, ~1.2 eq, in the same solvent) dropwise.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Reactions can range from a few minutes to several hours.[9]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.[4] Acidify with dilute HCl to a pH of ~2-3 to precipitate the product.[4]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[4] The product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Data Presentation: Catalyst and Solvent Effects
The following table summarizes general trends observed for optimizing Claisen-Schmidt condensations. Specific results will vary based on the substrates.
| Catalyst Type | Solvent | Temperature | Typical Observations |
| Strong Base (NaOH, KOH) | Ethanol, Methanol | Room Temp to 50°C | Effective for many substrates, but can lead to side reactions with sensitive fluorinated ketones.[3][13] |
| Mild Base (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | Can improve selectivity and reduce byproduct formation. |
| Lewis Acid (BF₃·OEt₂) | Dichloromethane | 0°C to Room Temp | Useful for substrates that are sensitive to basic conditions.[7] |
| Heterogeneous (LDH, Fluorapatite) | Solvent-free or Toluene | Elevated Temp | Offers high selectivity, easy catalyst removal, and potential for recyclability.[7][8] |
| Solid NaOH/KOH | Solvent-free (Grinding) | Room Temp | Often provides high yields in short reaction times; a "green" alternative.[10] |
IV. Visualizing the Workflow and Mechanism
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the Claisen-Schmidt condensation of fluorinated ketones.
Reaction Mechanism
Caption: The general mechanism of the base-catalyzed Claisen-Schmidt condensation.
V. Frequently Asked Questions (FAQs)
Q1: Can I use an acid catalyst for the Claisen-Schmidt condensation of a fluorinated ketone?
A1: Yes, acid-catalyzed conditions are a viable alternative, particularly if your substrates are sensitive to strong bases.[7][13] Lewis acids like BF₃·OEt₂ or solid acid catalysts can be effective.[7] The mechanism proceeds through an enol intermediate rather than an enolate.
Q2: How does the position of the fluorine atom on the ketone affect the reaction?
A2: The proximity of the fluorine atom(s) to the α-hydrogens is critical. α-Fluorination will have the most significant impact on the acidity of the remaining α-hydrogens. β- or γ-fluorination will have a more moderate, inductive effect.
Q3: Are there any "green chemistry" approaches for this reaction?
A3: Absolutely. Solvent-free grinding with a solid catalyst like NaOH is a popular and effective green method.[10] Additionally, using water as a solvent with a suitable surfactant (micellar catalysis) has been explored for chalcone synthesis.[13][14] Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption.[3]
Q4: My fluorinated ketone does not have any α-hydrogens. Can it still be used in a Claisen-Schmidt type reaction?
A4: No, a ketone must have at least one α-hydrogen to form an enolate (or enol) and act as the nucleophile in the Claisen-Schmidt condensation.[1][2] In this scenario, your fluorinated ketone would be non-enolizable and could potentially act as the electrophile if you react it with an enolizable aldehyde or another ketone.
Q5: What is the difference between a Claisen condensation and a Claisen-Schmidt condensation?
A5: The Claisen condensation is a reaction between two ester molecules to form a β-keto ester.[15][16][17] The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone or aldehyde and an aromatic carbonyl compound that lacks α-hydrogens.[1][2]
VI. References
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from --INVALID-LINK--
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
-
Request PDF. (n.d.). Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. ResearchGate. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Retrieved from --INVALID-LINK--
-
(n.d.). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
(2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions. Retrieved from --INVALID-LINK--
-
(n.d.). Claisen-Schmidt condensation under solvent- free conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Claisen Condensation. Retrieved from --INVALID-LINK--
-
MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from --INVALID-LINK--
-
(n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from --INVALID-LINK--
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from --INVALID-LINK--
-
Science Info. (2023). Claisen Condensation Reaction: Mechanism, Applications. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scienceinfo.com [scienceinfo.com]
Technical Support Center: Purification of 2'-Fluoro-4'-methoxyacetophenone
Welcome to the technical support center for the purification of 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2][3][4] Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in this compound typically arise from its synthesis, most commonly via the Friedel-Crafts acylation of 3-fluoroanisole.[5] The main impurities to consider are:
-
Positional Isomers: The Friedel-Crafts acylation can yield not only the desired this compound but also other regioisomers. The directing effects of the fluorine and methoxy groups on the aromatic ring influence the position of acylation.[6]
-
Unreacted Starting Materials: Residual 3-fluoroanisole and acetylating agents may be present.
-
Polyakylation Products: Although less common with acylation compared to alkylation, there is a possibility of multiple acetyl groups being added to the aromatic ring under certain conditions.[7]
-
Solvent and Reagent Residues: Impurities from the solvents and catalysts used in the reaction, such as aluminum chloride, are also common.[8]
Q2: What is the recommended starting point for the purification of this compound?
A2: For most applications, a two-step purification process is recommended:
-
Recrystallization: This is an effective first step to significantly increase the purity of the product, especially for removing bulk impurities. Methanol has been successfully used for the recrystallization of this compound.[9]
-
Column Chromatography: If high purity is required, particularly for the removal of closely related positional isomers, column chromatography is the method of choice.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals can indicate the presence of isomers or other contaminants.[10][11][12][13]
-
Gas Chromatography (GC): For volatile impurities, GC can be a useful analytical tool.[10]
Troubleshooting Guides
Recrystallization
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" is a common problem with acetophenone derivatives, where the compound separates from the solution as a liquid above its melting point.[6] This is detrimental to purification as the oil can trap impurities.
Causality:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound.[6]
-
Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's melting point.[6]
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.[6]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help.
-
Induce Crystallization: At a temperature slightly below the expected melting point, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
-
Solvent System Modification: If the problem persists, consider a different solvent or a mixed solvent system with a lower boiling point.[6]
Workflow for Troubleshooting "Oiling Out"
Caption: Decision tree for addressing "oiling out".
Issue 2: Poor recovery of crystals after recrystallization.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.
-
Premature Crystallization: Crystals forming during hot filtration will lead to loss of product.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
Troubleshooting Steps:
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can evaporate some of the solvent from the filtrate and cool it again to recover more crystals.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat your funnel and filter paper with hot solvent before filtration.
-
Ensure Complete Cooling: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
Column Chromatography
Issue 3: Poor separation of this compound from its isomers.
Causality: Positional isomers often have very similar polarities, making them difficult to separate. The choice of eluent is critical for achieving good resolution.
Troubleshooting Steps:
-
Optimize the Eluent System: The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.[14]
-
Starting Point: For this compound, a good starting point for the eluent is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/hexane or toluene-based systems.[15]
-
-
Use a Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent to separate the desired product from its isomers.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a shorter, wider one.[14]
Protocol for Flash Column Chromatography
| Step | Procedure |
| 1. Eluent Selection | Use TLC to find a solvent system where the desired product has an Rf of ~0.3. A good starting point is a mixture of hexane and ethyl acetate. |
| 2. Column Packing | Dry pack the column with silica gel. The amount of silica should be 20-50 times the weight of the crude sample.[14] |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of a solvent that will be used in the eluent, and carefully load it onto the top of the silica gel. |
| 4. Elution | Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it. Collect fractions and monitor by TLC. |
| 5. Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |
| 6. Concentration | Combine the pure fractions and remove the solvent under reduced pressure. |
Purity Verification
Q4: How can I confirm the purity and identity of my final product?
A4: After purification, it is essential to verify the purity and confirm the identity of the this compound.
1H NMR Spectroscopy:
-
Expected Signals: The 1H NMR spectrum should show characteristic signals for the acetyl group (a singlet around 2.6 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons.
-
Impurity Detection: The absence of signals corresponding to other isomers or starting materials is a good indication of purity. For instance, the aromatic region can be complex due to fluorine coupling, and a clean spectrum is a strong indicator of a single isomer.
HPLC Analysis:
-
Method: A reverse-phase HPLC method is typically used. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Purity Assessment: A pure sample will show a single major peak. The area percentage of this peak can be used to quantify the purity.
Safety and Handling
Q5: What are the key safety precautions when working with this compound and the solvents for its purification?
A5: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[16][19]
-
Solvents:
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Hexane: Flammable and a neurotoxin. Use with adequate ventilation.
-
Ethyl Acetate & Dichloromethane: Volatile and can be irritants. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[16][19]
References
- 1. ijnrd.org [ijnrd.org]
- 2. nbinno.com [nbinno.com]
- 3. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. alexandonian.com [alexandonian.com]
- 7. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Purification [chem.rochester.edu]
- 10. scielo.br [scielo.br]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. research.rice.edu [research.rice.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. reddit.com [reddit.com]
- 16. csub.edu [csub.edu]
- 17. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 18. cce.caltech.edu [cce.caltech.edu]
- 19. shyzchem.com [shyzchem.com]
Protocol for scaling up the synthesis of 2'-Fluoro-4'-methoxyacetophenone.
Welcome to the technical support guide for the synthesis of 2'-Fluoro-4'-methoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who are looking to implement, optimize, or scale up this important synthesis. As a key building block in the development of pharmaceuticals and specialty chemicals, a robust and reproducible protocol for its synthesis is essential.[1][2][3]
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[1][4] This guide provides a detailed protocol, in-depth troubleshooting advice, and answers to frequently asked questions concerning this electrophilic aromatic substitution reaction.
I. Synthesis Workflow Overview
The synthesis is typically performed as a one-pot reaction followed by aqueous workup and purification. The process involves the generation of a reactive acylium ion from acetyl chloride and a Lewis acid catalyst (aluminum chloride), which then acylates the electron-rich 3-fluoroanisole ring.
Caption: High-level workflow for the synthesis of this compound.
II. Detailed Experimental Protocol (Lab Scale)
This protocol is based on established procedures for Friedel-Crafts acylation and is optimized for a laboratory setting.[4][5]
Reagent & Equipment Data
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for ~10g product) | Density (g/mL) | Notes |
| 3-Fluoroanisole | 126.13 | 1.0 | 7.5 g | 1.13 | Starting material |
| Acetyl Chloride | 78.50 | 1.1 | 5.1 g (4.6 mL) | 1.10 | Acylating agent |
| Aluminum Chloride | 133.34 | 1.2 | 9.5 g | - | Anhydrous, Lewis acid catalyst |
| Dichloroethane (DCE) | 98.96 | - | ~150 mL | 1.25 | Anhydrous solvent |
| Hydrochloric Acid (conc.) | 36.46 | - | ~30 mL | 1.18 | For quenching |
| Methanol | 32.04 | - | As needed | 0.79 | Recrystallization solvent |
Step-by-Step Methodology
-
Setup: Under an inert nitrogen or argon atmosphere, equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (9.5 g) and anhydrous dichloroethane (50 mL). Cool the resulting suspension to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of 3-fluoroanisole (7.5 g) and acetyl chloride (5.1 g) in anhydrous dichloroethane (25 mL). Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over approximately 1-2 hours, ensuring the internal temperature is maintained between 0-10°C.[4] After the addition is complete, allow the mixture to stir at this temperature for an additional hour.[4]
-
Reaction Monitoring: Progress can be monitored by taking small aliquots, quenching them in water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of 3-fluoroanisole.
-
Quenching: In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL). CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring in a well-ventilated fume hood.[5]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).[5]
-
Washing: Combine all organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a white to light yellow solid[6], can be purified by recrystallization from methanol to yield white crystals.[4] Alternatively, for higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 20:1) can be employed.[6]
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis (Expected: 52-54 °C).[6][7]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q: My reaction yield is significantly lower than expected. What are the potential causes?
A: Low yield is a frequent issue in Friedel-Crafts reactions. The causality can be traced to several critical factors:
-
Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic and reacts violently with water. Any moisture in the reagents, solvent, or glassware will decompose the catalyst, rendering it inactive. Ensure all glassware is flame-dried or oven-dried, use anhydrous grade solvents, and handle AlCl₃ in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket).
-
Catalyst Quality and Stoichiometry: Use a fresh, high-purity bottle of anhydrous AlCl₃. Older bottles may have absorbed atmospheric moisture. Unlike a true catalyst, AlCl₃ is required in stoichiometric amounts because it forms a complex with the ketone product, preventing further reaction.[8][9] Using less than 1.1-1.2 equivalents can result in incomplete conversion.
-
Temperature Control: The reaction is typically run at low temperatures (0-10°C) to minimize side reactions.[4] Running it too cold may slow the reaction rate, leading to incomplete conversion within the given timeframe. Conversely, allowing the temperature to rise, especially during the exothermic addition of reagents, can lead to the formation of undesired isomers or polymeric byproducts.
-
Losses During Workup: The product can be lost during workup. Ensure complete extraction from the aqueous layer by performing multiple extractions. Avoid overly aggressive washing that could lead to emulsions and physical loss of material.
Q: I'm observing significant impurities in my crude product. What are the likely side products and how can I avoid them?
A: The primary impurity is typically an undesired constitutional isomer of the product.
-
Understanding Regioselectivity: The acylation of 3-fluoroanisole is governed by the directing effects of the methoxy (-OCH₃) and fluoro (-F) groups. The -OCH₃ group is a powerful activating, ortho, para-director. The -F group is a deactivating, but also ortho, para-director.[10]
-
Desired Product: Acylation occurs para to the strongly activating -OCH₃ group and ortho to the -F group, yielding this compound. This is the electronically and sterically favored product.
-
Isomeric Impurity: The primary isomeric byproduct results from acylation ortho to the -OCH₃ group. While electronically favorable, this position is more sterically hindered.
-
-
Minimizing Isomer Formation: Maintaining a low reaction temperature (0-10°C) is critical. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer. Slow, controlled addition of the acylating agent ensures its concentration remains low, favoring substitution at the most reactive site.
-
Polysubstitution: Friedel-Crafts acylation is generally self-limiting because the product (an aryl ketone) is deactivated towards further electrophilic substitution, making polysubstitution less common than in Friedel-Crafts alkylation.[9]
Q: I'm having difficulty purifying the product by recrystallization and I'm getting an oil. What should I do?
A: "Oiling out" during recrystallization is a common problem, often caused by the melting point of the solute being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.
-
Optimize Solvent System: While methanol is a reported solvent[4], you may need a mixed solvent system. Try dissolving the crude product in a minimal amount of hot methanol and slowly adding cold water until persistent turbidity is observed, then re-heat until clear and allow to cool slowly.
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the trapping of impurities and the formation of smaller, less pure crystals.
IV. Scale-Up Considerations & FAQs
Q: What are the key challenges when scaling up this synthesis from grams to kilograms?
A: Scaling up a Friedel-Crafts acylation introduces significant challenges related to chemical engineering principles.[11]
-
Heat Management: This reaction has two highly exothermic events: the initial complexation of AlCl₃ with the reagents and the final quenching step. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[12] This can lead to a runaway reaction. A jacketed reactor with efficient cooling and an external chiller is mandatory. The rate of addition of reagents and the rate of transfer into the quench solution must be carefully controlled based on the reactor's heat transfer capacity.
-
Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" and concentration gradients, leading to an increase in side product formation and lower yields.[12] A magnetic stirrer is insufficient for large volumes; powerful overhead mechanical stirring with an appropriately designed impeller (e.g., a pitched-blade turbine) is necessary to ensure homogeneity.
-
Hydrogen Chloride (HCl) Off-Gassing: The reaction evolves HCl gas. A small lab flask can be vented through a bubbler, but a large-scale reaction requires a robust off-gas management system, such as a scrubber, to neutralize the corrosive and toxic gas.
Q: Why is anhydrous aluminum chloride necessary, and why is it used in stoichiometric amounts?
A: Aluminum chloride serves as the Lewis acid catalyst. Its primary role is to react with acetyl chloride to generate the highly electrophilic acylium ion (CH₃CO⁺), which is the species that attacks the aromatic ring.[13] The reaction will not proceed without a strong Lewis acid.[14] The reason a stoichiometric amount (or slight excess) is required is twofold:
-
The acylium ion is formed from a complex between AlCl₃ and acetyl chloride.
-
After the reaction, the ketone group on the product molecule is a Lewis base and forms a strong, stable complex with AlCl₃. This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The reaction is complete only when all the starting material has been converted, and the catalyst is sequestered by the product. The aqueous workup is required to break this complex and liberate the final ketone product.[8]
Q: What are the main safety precautions for this reaction?
A: This synthesis involves several hazardous materials and conditions:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). It reacts with moisture to produce HCl. Handle only in a well-ventilated fume hood.
-
Solvents: Dichloroethane (DCE) is a suspected carcinogen. Dichloromethane (DCM) is less toxic but still volatile. Use in a fume hood and minimize inhalation exposure.
-
Exothermic Events: Both the reaction itself and the quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly. Always add the reaction mixture to the quenching solution, not the other way around, to ensure the quenching medium is always in excess.
V. References
-
ChemicalBook. (2025). 2-Fluoro-4-methoxyacetophenone. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Fluoro-4-methoxyacetophenone(74457-86-6) 1H NMR. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2′-Fluoro-4′-methoxyacetophenone. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from --INVALID-LINK--
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyacetophenone 99%. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2016). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. Retrieved from --INVALID-LINK--
-
LinkedIn. (2025). 2-Fluoro-4-methoxyacetophenone: An Essential Building Block in Organic Synthesis. Retrieved from --INVALID-LINK--
-
LinkedIn. (2025). Sourcing High-Purity 2-Fluoro-4-methoxyacetophenone: A Buyer's Guide. Retrieved from --INVALID-LINK--
-
LinkedIn. (n.d.). Sourcing 2-Fluoro-4-methoxyacetophenone: Quality, Purity, and Supply Chain Insights. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 99%. Retrieved from --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Organic-Chemistry.org. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Scaling Up the Production of 2-Fluoro-4-methyl-pent-2-enoic acid. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 3'-Fluoro-4'-methoxyacetophenone. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. Retrieved from --INVALID-LINK--
-
SpringerLink. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from --INVALID-LINK--
-
Pharmaceutical Online. (2020). Scale-Up Considerations For Large-Scale Peptide Manufacturing. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
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- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Degradation of 2'-Fluoro-4'-methoxyacetophenone in Solution
Welcome to the technical support center for 2'-Fluoro-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] It is typically supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption and sublimation.[1] While some suppliers suggest room temperature storage, for optimal longevity, particularly for analytical standards or long-term research samples, refrigeration (2-8 °C) is recommended. The compound may discolor on exposure to light, so it is best stored in an amber vial or protected from light.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in most organic solvents, including acetonitrile, methanol, ethanol, and dichloromethane.[2][3] Its solubility in aqueous solutions is limited. For analytical purposes, such as HPLC, a stock solution is typically prepared in a solvent like acetonitrile or methanol.[2]
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the methoxy group, particularly under acidic conditions, and photodecomposition due to the aromatic ketone moiety.[4][5][6] Aromatic ketones are known to be susceptible to photochemical reactions.[7]
Q4: How does the fluoro group affect the stability of the molecule?
A4: The fluorine atom at the 2'-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the reactivity of the adjacent functional groups. This can affect the rate of hydrolysis and other degradation reactions.[2] In some cases, fluorination can enhance the metabolic stability of compounds.[8]
Q5: Is this compound sensitive to pH changes in solution?
A5: Yes, compounds with methoxy groups on an aromatic ring can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the ether bond to form a phenol.[5][6] The rate of hydrolysis is dependent on the pH and temperature of the solution. It is advisable to use buffered solutions if pH stability is a concern for your experiments.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradants.[9][10][11] This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][9][10] Compare the retention times of the new peaks with those generated under specific stress conditions to identify the degradation pathway. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Prepare a fresh sample and re-inject. | |
| Decrease in the main peak area over time | Instability in the prepared solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at low temperatures (e.g., 2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent by analyzing the solution at different time points. |
| Adsorption to the container surface. | Use silanized glass vials or polypropylene containers to minimize adsorption. | |
| Inconsistent analytical results | Incomplete dissolution of the compound. | Ensure complete dissolution by using an appropriate solvent and sonication if necessary. Visually inspect the solution for any undissolved particles. |
| pH-dependent degradation during analysis. | If using an aqueous mobile phase for HPLC, ensure it is buffered to a pH where the compound is stable. | |
| Color change of the solution | Formation of colored degradation products. | This is often an indication of photodecomposition or oxidation. Protect solutions from light by using amber vials or covering them with aluminum foil. Purge solutions with an inert gas like nitrogen or argon to prevent oxidation. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.[2][9][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 70 °C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.[2][12]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
IV. Plausible Degradation Pathway
Based on the chemical structure of this compound, a plausible degradation pathway under hydrolytic conditions is the cleavage of the aryl-methyl ether bond.
Caption: Plausible acid-catalyzed hydrolysis of this compound.
V. References
-
BenchChem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Available from: --INVALID-LINK--
-
Chem-Impex. This compound. Available from: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - this compound. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Hydroxy-4'-methoxyacetophenone. Available from: --INVALID-LINK--
-
Polo, L., et al. Photolysis study of fluorinated ketones under natural sunlight conditions. RSC Advances, 2017.
-
Boiko, A. I., et al. Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv, 2024.
-
Gerboth, M., et al. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 2013.
-
Younes, A. A., et al. Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3. Journal of American Science, 2010.
-
Biosynth. 2-Fluoroanisole. Available from: --INVALID-LINK--
-
Pelzer, A., et al. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 2020.
-
Gastaca, B., et al. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org, 2015.
-
BenchChem. Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone. Available from: --INVALID-LINK--
-
Wu, X., et al. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society, 2025.
-
PubMed. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Available from: --INVALID-LINK--
-
Beckett, A. H., & Jones, G. R. Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Pharmacy and Pharmacology, 1977.
-
Sigma-Aldrich. 4'-Methoxyacetophenone. Available from: --INVALID-LINK--
-
Hu, C., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 2014.
-
Sigma-Aldrich. 4-Methoxyacetophenone. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Methyl Esters. Available from: --INVALID-LINK--
-
Kerec, M., et al. Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC–Triple-Quad-MS Using MRM. Journal of Chemical Education, 2022.
-
Sloop, J. C., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014.
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Available from: --INVALID-LINK--
-
Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 2017.
-
ResearchGate. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Available from: --INVALID-LINK--
-
Chem-Impex. 2-Fluoroanisole. Available from: --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Available from: --INVALID-LINK--
-
Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2011.
-
Guidechem. 2-Fluoroanisole 321-28-8 wiki. Available from: --INVALID-LINK--
-
University of Wisconsin-Madison. CHEM 344 Fall 2015 Final Exam. Available from: --INVALID-LINK--
-
MedCrave. Forced Degradation Studies. Available from: --INVALID-LINK--
-
Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022.
-
Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available from: --INVALID-LINK--
-
Council of Scientific & Industrial Research. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Available from: --INVALID-LINK--
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: --INVALID-LINK--
-
National Institutes of Health. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Available from: --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. 4-Methoxyacetophenone: A Versatile Compound for Various Applications. Available from: --INVALID-LINK--
-
StudyRaid. Understand tLC and HPLC Analysis of Acetophenone. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Fluoroanisole | 321-28-8. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Fluoroanisole 98 321-28-8. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Acetophenone. Available from: --INVALID-LINK--
-
PubChem. 4'-Methoxyacetophenone. Available from: --INVALID-LINK--
-
Human Metabolome Database. Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570). Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Available from: --INVALID-LINK--
-
Scribd. 4 Hydroxy Acetophenone. Available from: --INVALID-LINK--
-
Fisher Scientific. 4'-Methoxyacetophenone, 98% 250 g. Available from: --INVALID-LINK--
-
ScienceDirect. Thermal degradation: Significance and symbolism. Available from: --INVALID-LINK--
-
ChemicalBook. 4'-Methoxyacetophenone | 100-06-1. Available from: --INVALID-LINK--
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis study of fluorinated ketones under natural sunlight conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Substituted Acetophenones
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of substituted acetophenones. This guide is designed to provide expert-level insights and practical troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted acetophenones?
Substituted acetophenones can degrade through several primary pathways, largely dependent on the environmental conditions and the nature of the substituents on the aromatic ring. The three main routes are:
-
Photodegradation: This is a common pathway, especially for acetophenones exposed to UV light. The degradation is often initiated by the excitation of the acetophenone molecule to a triplet state, which can then react with oxygen to form reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then attack the acetophenone molecule, leading to its breakdown. The specific products can vary, but often include smaller carboxylic acids and phenols.
-
Microbial Degradation: Certain microorganisms can utilize substituted acetophenones as a carbon source. The initial step in this pathway is often the oxidation of the acetyl group to a carboxylic acid, followed by hydroxylation of the aromatic ring. The ring is then typically cleaved, and the resulting intermediates are funneled into central metabolic pathways.
-
Chemical Degradation: In the presence of strong oxidants (e.g., ozone, hydrogen peroxide) or under specific pH conditions, substituted acetophenones can undergo chemical degradation. For instance, the Baeyer-Villiger oxidation is a classic chemical transformation where a peroxy acid converts the ketone to an ester, which can then be hydrolyzed.
Q2: My substituted acetophenone sample is degrading, but I'm not intentionally exposing it to light. What could be the cause?
Unintended degradation can often be traced back to ambient laboratory lighting or dissolved oxygen in your solvents. Standard fluorescent lighting emits a broad spectrum of light, including some UV wavelengths that can initiate photodegradation over time. Additionally, if your solvents are not properly degassed, the dissolved oxygen can participate in photo-oxidative processes, even under low light conditions.
Troubleshooting Steps:
-
Protect from Light: Store your samples in amber vials or wrap your glassware in aluminum foil.
-
Degas Solvents: Before preparing your samples, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.
-
Use Fresh Solvents: Older solvents can contain peroxides, which can initiate chemical degradation. Use freshly opened bottles of high-purity solvents whenever possible.
Q3: I am trying to identify the degradation products of my substituted acetophenone using HPLC, but I'm not getting good separation. What can I do?
Poor separation in HPLC is a common issue when dealing with complex mixtures of degradation products. The polarity of the degradation products can vary significantly, from the relatively nonpolar parent acetophenone to highly polar carboxylic acids.
Troubleshooting Guide: HPLC Method Development for Acetophenone Degradation Products
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase; mismatched pH of mobile phase and sample. | Adjust the pH of the mobile phase to ensure all analytes are in a single ionic state. For acidic products, a lower pH is generally better. Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Co-eluting Peaks | Insufficient resolution between analytes. | 1. Optimize the Gradient: If using a gradient, make the slope shallower to increase the separation between closely eluting peaks. 2. Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 3. Vary the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. The different solvent strengths and selectivities can significantly alter the elution order. |
| No Peaks Detected | Degradation products are not being retained or are not UV-active at the selected wavelength. | 1. Check Wavelength: Run a UV-Vis spectrum of your degraded sample to identify the optimal wavelength for detection. Not all degradation products will have the same λmax as the parent compound. 2. Use a More Universal Detector: If the products lack a strong chromophore, consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for more universal detection. |
Experimental Protocols
Protocol 1: Photodegradation Study of a Substituted Acetophenone
This protocol outlines a typical experimental setup for studying the photodegradation of a substituted acetophenone in an aqueous solution.
Materials:
-
Substituted acetophenone of interest
-
HPLC-grade water and acetonitrile
-
Phosphate buffer (pH 7.4)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury vapor lamp with appropriate filters)
-
Stir plate and stir bar
-
HPLC system with a UV detector and a C18 column
-
Amber vials for sample collection
Procedure:
-
Prepare the Stock Solution: Prepare a 1 mM stock solution of the substituted acetophenone in acetonitrile.
-
Prepare the Reaction Solution: In the quartz reaction vessel, prepare a 10 µM solution of the substituted acetophenone in phosphate-buffered water.
-
Initiate Photodegradation: Place the reaction vessel under the UV lamp and begin stirring.
-
Collect Samples: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction solution and transfer it to an amber HPLC vial.
-
Analyze by HPLC: Analyze each sample by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it to elute the more nonpolar compounds.
-
Detection: Monitor at a wavelength where both the parent compound and expected degradation products absorb.
-
Protocol 2: Identifying Microbial Degradation Products
This protocol provides a framework for identifying the metabolites produced when a microorganism degrades a substituted acetophenone.
Materials:
-
Microorganism capable of degrading the acetophenone
-
Growth medium
-
Substituted acetophenone
-
Shaking incubator
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges
-
GC-MS system
Procedure:
-
Cultivate the Microorganism: Grow the microorganism in its appropriate liquid medium until it reaches the mid-logarithmic phase of growth.
-
Introduce the Acetophenone: Add the substituted acetophenone to the culture to a final concentration of approximately 100 µM.
-
Incubate: Continue to incubate the culture under the same conditions for a set period (e.g., 24, 48, 72 hours).
-
Harvest and Extract:
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant, which contains the extracellular metabolites.
-
Perform a solid-phase extraction (SPE) on the supernatant to concentrate the organic compounds and remove salts and other media components.
-
-
Derivatize (if necessary): For GC-MS analysis, polar metabolites may need to be derivatized (e.g., by silylation) to increase their volatility.
-
Analyze by GC-MS: Inject the extracted and derivatized sample into the GC-MS to separate and identify the degradation products based on their mass spectra.
Visualizing Degradation Pathways and Workflows
Figure 1: Generalized Photodegradation Pathway of a Substituted Acetophenone
Caption: A simplified diagram illustrating the key steps in the photodegradation of a substituted acetophenone.
Figure 2: Experimental Workflow for Identifying Degradation Products
Technical Support Center: Solvent Effects on Reaction Kinetics for 2'-Fluoro-4'-methoxyacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Fluoro-4'-methoxyacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during kinetic studies. The content is structured to explain the "why" behind experimental choices, ensuring both scientific rigor and practical application.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational concepts regarding solvent effects on the reaction kinetics of this compound, a substituted acetophenone. The principles discussed are broadly applicable to reactions involving nucleophilic attack on a carbonyl group.
Q1: How does solvent polarity fundamentally impact the rate of a reaction involving this compound?
A1: Solvent polarity plays a crucial role by influencing the stability of the reactants, transition state, and any charged intermediates. For a typical reaction of this compound, such as a nucleophilic addition to the carbonyl group, the transition state is often more polar and has a greater charge separation than the ground state reactants.[1][2]
-
Polar Solvents: Polar solvents will stabilize this more polar transition state to a greater extent than the less polar reactants. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.[1][3]
-
Nonpolar Solvents: In contrast, nonpolar solvents offer minimal stabilization to the polar transition state, resulting in a higher activation energy and a slower reaction rate.
Q2: What are the key differences between using a polar protic versus a polar aprotic solvent for a reaction with this compound?
A2: The primary distinction lies in their ability to form hydrogen bonds.[4]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4] While they can stabilize polar transition states, they can also strongly solvate (or "cage") anionic nucleophiles through hydrogen bonding.[5][6][7] This "caging" effect can hinder the nucleophile's ability to attack the electrophilic carbonyl carbon of the acetophenone, potentially slowing the reaction rate, especially in S
N2-type mechanisms.[5][8] -
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4] They are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[4][7] This often leads to a significant rate enhancement for reactions where a strong, anionic nucleophile is involved.[5][9]
Q3: My reaction with this compound is unexpectedly slow in a polar protic solvent. What could be the cause?
A3: The most likely culprit is excessive solvation of your nucleophile. Polar protic solvents can form a "shell" of solvent molecules around a negatively charged nucleophile through hydrogen bonding.[6][7] This stabilization of the nucleophile in its ground state increases the energy required for it to participate in the reaction, thereby slowing the rate. Consider switching to a polar aprotic solvent to minimize this effect.
Section 2: Troubleshooting Experimental Setups and Data Analysis
This section provides practical guidance on common experimental hurdles and data interpretation issues.
Q4: I am observing inconsistent reaction rates between experimental runs. What are the common sources of this variability?
A4: Inconsistent reaction rates are a frequent issue in kinetic studies. Here are several factors to investigate:
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Ensure your reaction vessel is in a thermostatically controlled environment with minimal temperature fluctuations. Even a small deviation can significantly impact the rate constant.
-
Purity of Solvents and Reagents: Impurities in your solvent or reactants can act as catalysts or inhibitors, leading to unpredictable results.[10] Always use high-purity, dry solvents, and verify the purity of your this compound and other reagents.
-
Atmospheric Moisture: For reactions sensitive to water, ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Inaccurate Concentrations: Precisely measure the concentrations of all reactants. Errors in initial concentrations will directly affect the calculated rate constants.[10]
Q5: How do I choose the best analytical technique to monitor the kinetics of my reaction?
A5: The choice of analytical technique depends on the specific properties of your reactants and products.
-
UV-Vis Spectroscopy: This is a powerful and common technique if either the reactant (this compound) or the product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.[11][12][13][14] It allows for continuous, real-time monitoring.[11]
-
NMR Spectroscopy: NMR is an intrinsically quantitative technique that can provide detailed structural information about reactants, intermediates, and products simultaneously.[15][16] It is particularly useful for complex reactions where multiple species are present.[15][17][18] The presence of the fluorine atom in this compound makes ¹⁹F NMR a valuable tool for monitoring its consumption.
-
Chromatographic Methods (HPLC, GC): These techniques are useful for separating complex mixtures and quantifying the concentration of individual components. They are typically used for slower reactions where aliquots can be taken and quenched at specific time points.
Q6: My kinetic data does not fit a simple first or second-order model. What should I consider?
A6: If your data deviates from simple kinetic models, it may indicate a more complex reaction mechanism.[19]
-
Reversible Reactions: The reaction may be reversible, approaching equilibrium.
-
Formation of Intermediates: A stable or semi-stable intermediate may be forming.
-
Side Reactions: The starting material may be consumed in competing side reactions.
-
Autocatalysis or Inhibition: A product of the reaction may be catalyzing or inhibiting the reaction.
To investigate these possibilities, consider varying the initial concentrations of reactants and monitoring the reaction for a longer duration. Advanced kinetic modeling software may be necessary to fit the data to a more complex mechanistic model.
Section 3: Experimental Protocols and Data Visualization
This section provides a generalized protocol for a kinetic experiment and illustrates key concepts with diagrams and tables.
Protocol: General Procedure for a Kinetic Run using UV-Vis Spectroscopy
-
Preparation:
-
Prepare stock solutions of this compound and the nucleophile in the desired solvent at known concentrations.
-
Ensure all glassware is clean and dry.[10]
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ
max) for the species being monitored. -
Equilibrate the solvent and reactant solutions to the desired reaction temperature in a water bath or other temperature-controlled device.
-
-
Execution:
-
In a cuvette, add the appropriate volume of the solvent and the this compound solution.
-
Initiate the reaction by adding the nucleophile solution and quickly mixing.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Test the fit of the concentration versus time data to integrated rate laws for different reaction orders (zero, first, second).
-
Data Presentation: Expected Impact of Solvent on Reaction Rate
The following table summarizes the expected qualitative effects of different solvent types on the rate of a hypothetical SN2 reaction involving this compound and an anionic nucleophile.
| Solvent Type | Example Solvents | Dielectric Constant (Approx.) | Hydrogen Bonding | Expected Relative Rate | Rationale |
| Nonpolar | Hexane, Toluene | ~2 | None | Very Slow | Poor stabilization of the polar transition state. |
| Polar Aprotic | Acetone, DMSO | 21, 47 | Acceptor only | Fast | Good stabilization of the transition state; minimal solvation of the nucleophile.[5][9] |
| Polar Protic | Ethanol, Water | 24, 80 | Donor & Acceptor | Moderate to Slow | Stabilizes the transition state but also strongly solvates and deactivates the nucleophile.[5][6][7] |
Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Inconsistent Kinetic Data
This diagram outlines a logical progression for diagnosing and resolving variability in experimental results.
Caption: A step-by-step guide to troubleshooting inconsistent kinetic data.
Diagram 2: Solvent Effects on Nucleophile Reactivity
This diagram illustrates the difference in nucleophile solvation between protic and aprotic solvents.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Section 4: Advanced Topics - Temperature Dependence and Activation Parameters
Q7: How can I use temperature to gain more insight into the reaction mechanism?
A7: Studying the reaction at different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation, and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation using the Eyring equation.[20][21][22]
-
Arrhenius Plot: A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.[23][24] A higher activation energy implies a greater temperature dependence of the reaction rate.[20]
-
Eyring Plot: A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R.[20][21]
-
ΔH‡ (Enthalpy of Activation): Represents the difference in enthalpy between the transition state and the reactants.
-
ΔS‡ (Entropy of Activation): Provides information about the degree of order in the transition state compared to the reactants. A large negative ΔS‡ suggests a more ordered, associative transition state (like in an S
N2 reaction), while a value near zero or positive suggests a dissociative mechanism (like in an SN1 reaction).
-
These thermodynamic parameters are highly valuable for elucidating the reaction mechanism and understanding the role of the solvent in stabilizing the transition state.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. fiveable.me [fiveable.me]
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- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
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- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
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- 18. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
- 23. Arrhenius Kinetics Data Analysis [sas.upenn.edu]
- 24. Arrhenius plot - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproduct Management in 2'-Fluoro-4'-methoxyacetophenone Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into managing and characterizing byproducts in reactions involving 2'-Fluoro-4'-methoxyacetophenone. The presence of impurities can significantly impact the safety, efficacy, and quality of pharmaceutical products, making their control a critical aspect of development.[1][2][3] This resource provides a structured, question-and-answer approach to troubleshoot common and complex issues encountered during synthesis and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding byproduct formation in the synthesis and handling of this compound.
Q1: What is this compound and what are its common reactions?
A: this compound (CAS 74457-86-6) is a key intermediate in organic synthesis, particularly for producing active pharmaceutical ingredients (APIs).[4][5] Its structure features an acetophenone core with fluoro and methoxy substituents, which makes it a versatile building block.[5] A primary reaction for its synthesis is the Friedel-Crafts acylation of 3-fluoroanisole with an acetylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (like aluminum chloride).[6][7][8]
Q2: What are the most common byproducts in the synthesis of this compound?
A: During its synthesis via Friedel-Crafts acylation, the most common byproducts are other positional isomers. The directing effects of the methoxy (-OCH₃) and fluoro (-F) groups on the starting material (3-fluoroanisole) dictate the position of the incoming acetyl group. While the desired product has the acetyl group ortho to the fluorine and para to the methoxy group, other isomers can form.
Potential Isomeric Byproducts:
-
3'-Fluoro-4'-methoxyacetophenone: Acylation occurs at a different position on the aromatic ring.
-
Di-acylated products: A second acetyl group is added to the ring, though this is less common as the first acylation deactivates the ring to further substitution.[8]
Additionally, process-related impurities may include unreacted starting materials (3-fluoroanisole) or byproducts from side reactions involving the solvent or reagents.[1][9]
Q3: What analytical techniques are essential for identifying and quantifying these byproducts?
A: A multi-technique approach is crucial for comprehensive impurity profiling.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[9][11] A well-developed HPLC method can resolve the main product from its isomers and other byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool provides molecular weight information for each separated peak, which is critical for the initial identification of unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of isolated impurities.[12] Both 1H and 13C NMR, along with 2D experiments, can confirm the exact structure and stereochemistry.
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents used in the reaction or workup.[1][9]
Q4: How can I proactively minimize byproduct formation?
A: Controlling byproduct formation begins with a deep understanding of the reaction mechanism and optimizing process parameters.[13]
-
Control of Starting Materials: Ensure the purity of your 3-fluoroanisole and acetylating agent. Impurities in starting materials can carry through or cause side reactions.[14]
-
Reaction Condition Optimization:
-
Temperature: Friedel-Crafts reactions can be sensitive to temperature. Running the reaction at the optimal temperature (often cooled, e.g., 0-10°C) can improve regioselectivity and reduce side reactions.[6]
-
Stoichiometry: Carefully control the molar ratios of reactants and the Lewis acid catalyst. An excess of the catalyst or acylating agent can sometimes lead to di-acylation or other side reactions.
-
-
Process Controls: Monitor the reaction's progress using techniques like TLC or HPLC to ensure it goes to completion without forming excessive byproducts over time.[14]
Section 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting in a Q&A format.
Guide 1: An Unexpected Peak Appears in my HPLC Chromatogram
Q: I've run my reaction, and the HPLC analysis of the crude product shows a significant unknown peak. What is my overall strategy for identifying it?
A: A systematic approach is key to efficiently identifying an unknown impurity. Do not assume its identity. The goal is to gather data methodically to propose and then confirm a structure.
Caption: General workflow for identifying an unknown impurity.
Detailed Steps:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the unknown peak.[15] Does the mass correspond to an unreacted starting material, a reagent, or perhaps an isomer of the product (which would have the same mass)?
-
Review Reaction Chemistry: Consider the reaction mechanism. Could a plausible side reaction lead to a byproduct with the observed mass? For a Friedel-Crafts acylation, this often points towards positional isomers.[16]
-
Isolation: If the impurity is present at a sufficient level (typically >0.10% for regulatory purposes), it must be identified.[2][17] Isolate the compound using preparative HPLC or flash column chromatography. The goal is to obtain a pure sample for spectroscopic analysis.
-
Structural Elucidation: Use NMR spectroscopy on the isolated sample to determine its definitive structure.[12]
Guide 2: My LC-MS Shows an Impurity with the Same Mass as My Product
Q: My LC-MS analysis shows a peak with the same m/z as this compound, but it has a different retention time in my HPLC method. How do I confirm it's an isomer and determine its structure?
A: This is a classic challenge pointing to a positional isomer, a very common byproduct in electrophilic aromatic substitution reactions. Since MS cannot distinguish between isomers, chromatography and NMR are your essential tools.
Causality: The methoxy group in 3-fluoroanisole is a strongly activating ortho, para-director, while the fluoro group is a deactivating ortho, para-director. The incoming electrophile (the acetyl group) is directed by the combined influence of these groups. The primary substitution occurs para to the powerful methoxy director, yielding the desired product. However, substitution at other positions, such as ortho to the methoxy group, can occur, leading to isomeric byproducts.
Caption: Workflow for separating and identifying isomeric byproducts.
Step-by-Step Guidance:
-
Optimize HPLC Separation: Your immediate goal is to achieve baseline resolution between the main peak and the isomeric impurity.
-
Action: Modify your HPLC gradient. A shallower gradient often provides better resolution for closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. See the protocol section for a starting method.
-
-
Isolate the Impurity: Once you have good separation, scale up to a preparative or semi-preparative HPLC column to isolate several milligrams of the pure impurity.
-
Perform NMR Analysis:
-
Dissolve the isolated isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire a 1H NMR spectrum. For acetophenones, you expect to see aromatic protons (typically 7-8 ppm), a methoxy singlet (~3.9 ppm), and an acetyl singlet (~2.6 ppm).[18][19] The key difference will be in the splitting pattern and chemical shifts of the aromatic protons.
-
Use 2D NMR (like COSY) to establish which aromatic protons are coupled (adjacent) to each other. This is crucial for piecing together the substitution pattern on the aromatic ring.
-
| Compound | Aromatic Proton Pattern (Predicted) |
| This compound (Product) | Three distinct aromatic protons. Expect complex splitting due to F-H and H-H coupling. |
| 3'-Fluoro-4'-methoxyacetophenone (Isomer) | Two aromatic protons appearing as singlets or narrow doublets due to their isolation from other protons. |
| 4'-Fluoro-2'-methoxyacetophenone (Isomer) | Three distinct aromatic protons with a different coupling pattern compared to the desired product. |
Section 3: Key Experimental Protocols
This section provides detailed methodologies for the critical experiments discussed.
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing a robust HPLC method to separate isomeric acetophenones.
Objective: To achieve baseline separation (Resolution > 1.5) between this compound and its potential isomers.
Instrumentation & Materials:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: Crude reaction mixture diluted in 50:50 Water/Acetonitrile
Method Parameters:
| Parameter | Setting | Rationale |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| UV Detection | 254 nm | Aromatic ketones typically have strong absorbance at this wavelength. |
| Gradient Program | See table below | A shallow gradient is used to resolve closely related isomers. |
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 30 |
| 20.0 | 50 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 30 |
| 35.0 | 30 |
Troubleshooting this Method:
-
Poor Resolution: If peaks are not separated, make the gradient even shallower (e.g., a 10% change in B over 20 minutes).
-
Peak Tailing: Ensure mobile phase pH is appropriate. The use of formic acid helps to produce sharp peaks for the ketone.
Protocol 2: Sample Work-up and Purification
This protocol describes a general procedure for working up a Friedel-Crafts acylation reaction and performing initial purification.
Objective: To quench the reaction, remove the Lewis acid catalyst, and isolate the crude product for analysis and further purification.
Procedure:
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. The acid helps to break up the aluminum chloride complexes with the ketone product.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[7]
-
Washing: Combine the organic layers. Wash successively with:
-
1M HCl (to remove any remaining catalyst residues)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[20]
-
Purification: The crude product can be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol or ethanol/water) can be a highly effective way to remove impurities.[6]
-
Flash Column Chromatography: For oils or complex mixtures, column chromatography on silica gel is the standard method for purification.
-
Section 4: References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. 12
-
Impurity Profiling in Drug Development. (2020). Veeprho. 10
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis. 21
-
How To Control Impurities In Pharmaceuticals. (2025). Pharma Beginners. 22
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. 1
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. --INVALID-LINK--
-
The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech. 2
-
Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders. 9
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. 15
-
Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink. 13
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. 14
-
Impurities in APIs and Their Effects on Products. (2024). Contract Pharma. 3
-
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. 11
-
Impurity Profile of APIs: Reporting, Identification, and Qualification. (n.d.). PharmaRegulatory.in. 23
-
The Importance of API Impurity Profiling in Drug Development. (2025). Pharmaffiliates. 17
-
Preparation method of 2-fluoro-4-methoxyacetophenone. (n.d.). Google Patents. 6
-
Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. (n.d.). Benchchem. 24
-
Identifying common impurities in 3-Fluorofluoren-9-one synthesis. (n.d.). Benchchem. 16
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. 25
-
This compound. (n.d.). Chem-Impex. 4
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. 20
-
Troubleshooting an Organic Reaction. (2024). Filo. 26
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives. (2020). ACG Publications. 27
-
2-Fluoro-4-methoxyacetophenone: An Essential Building Block in Organic Synthesis. (n.d.). Dakenchem. 5
-
This compound. (n.d.). PubChem. 28
-
This compound 99%. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
This compound. (n.d.). ChemScene. 29
-
Solved Troubleshooting an Organic Reaction. (2024). Chegg. 30
-
3'-Fluoro-4'-methoxyacetophenone. (n.d.). Ossila. 31
-
NMR Spectrum Interpretation for Acetophenone. (n.d.). StudyRaid. 18
-
The ¹H NMR Spectrum of Transfer Hydrogenation of Acetophenone without Isolated. (2024). ResearchGate. 32
-
Synthesis of p-methoxyacetophenone from anisole. (2005). Organic Chemistry Praktikum. 33
-
Acetophenone:1 Colorless viscous liquid; 1H NMR. (2015). The Royal Society of Chemistry. 19
-
3'-Fluoro-4'-methoxyacetophenone | CAS Number 455-91-4. (n.d.). Ossila. --INVALID-LINK--
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (n.d.). Bartleby. 7
-
Reactions of Aldehydes and Ketones and Their Derivatives. (n.d.). ResearchGate. --INVALID-LINK--
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. --INVALID-LINK--
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers. (n.d.). MDPI. --INVALID-LINK--
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. --INVALID-LINK--
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. --INVALID-LINK--
-
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates. (n.d.). ChemRxiv. --INVALID-LINK--
-
Acetophenone H NMR. (n.d.). Scribd. --INVALID-LINK--
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. contractpharma.com [contractpharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. veeprho.com [veeprho.com]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. veeprho.com [veeprho.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. app.studyraid.com [app.studyraid.com]
- 19. rsc.org [rsc.org]
- 20. How To Run A Reaction [chem.rochester.edu]
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- 22. pharmaguru.co [pharmaguru.co]
- 23. Impurity Profile of APIs: Reporting, Identification, and Qualification â clinical evaluation report writer – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. How To [chem.rochester.edu]
- 26. Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN.. [askfilo.com]
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- 33. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2'-Fluoro-4'-methoxyacetophenone and 4'-Fluoro-2'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic placement of substituents on an aromatic ring can profoundly influence a molecule's biological activity and chemical reactivity. This guide provides an in-depth technical comparison of two closely related isomers: 2'-Fluoro-4'-methoxyacetophenone and 4'-Fluoro-2'-methoxyacetophenone. As a Senior Application Scientist, this document aims to dissect the nuances of their synthesis, explore the underlying principles governing their reactivity, and provide practical, field-proven insights to guide your experimental choices.
Introduction: The Subtle Power of Isomerism
This compound and 4'-Fluoro-2'-methoxyacetophenone are both valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The presence of both a fluorine atom and a methoxy group imparts unique electronic properties that can enhance biological efficacy and modulate pharmacokinetic profiles.[3] However, the positional isomerism of these two groups leads to significant differences in their synthetic accessibility and chemical behavior. This guide will illuminate these differences, enabling you to make informed decisions in your research and development endeavors.
Physicochemical Properties: A Tale of Two Isomers
A foundational understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection and reaction temperatures.
| Property | This compound | 4'-Fluoro-2'-methoxyacetophenone |
| CAS Number | 74457-86-6[4] | 51788-80-8 |
| Molecular Formula | C₉H₉FO₂[4] | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol [4] | 168.17 g/mol |
| Appearance | White to off-white crystalline solid | Information not readily available |
| Melting Point | 52-54 °C[5] | Information not readily available |
| Boiling Point | Information not readily available | Information not readily available |
| Solubility | Information not readily available | Information not readily available |
Synthesis Strategies: A Comparative Analysis
The synthesis of these two isomers is a clear illustration of how substituent directing effects in electrophilic aromatic substitution dictate the reaction outcome. The primary route to these acetophenones is the Friedel-Crafts acylation of the corresponding fluoroanisole precursor.
The Decisive Role of Substituent Directing Effects
In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile.
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. Its strong positive mesomeric effect (+M) significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[6]
-
Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs that can be donated into the ring via a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger, making fluorobenzene less reactive than benzene, but the resonance effect still dictates the regioselectivity.
Synthesis of this compound
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 3-fluoroanisole .
Caption: Synthesis of this compound.
In 3-fluoroanisole, the powerful ortho, para-directing effect of the methoxy group dominates. The position para to the methoxy group is also ortho to the fluoro group. This convergence of directing effects strongly favors the acylation at this position, leading to the formation of this compound as the major product. The position ortho to the methoxy group and ortho to the fluorine is sterically hindered, making acylation at this site less favorable.
This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis.
Materials:
-
3-Fluoroanisole
-
Dichloroethane
-
Aluminum trichloride (anhydrous)
-
Acetyl chloride
-
Ice
-
Methanol
Procedure:
-
In a flask, add dichloroethane and 3-fluoroanisole.
-
Stir the mixture and cool to 0 °C.
-
Slowly add anhydrous aluminum trichloride.
-
Add acetyl chloride dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at the same temperature.
-
Pour the reaction mixture into ice water.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Synthesis of 4'-Fluoro-2'-methoxyacetophenone
The synthesis of 4'-Fluoro-2'-methoxyacetophenone presents a greater challenge due to the directing effects of the substituents. The logical precursor would be 1-fluoro-3-methoxybenzene . However, in this case, the powerful activating and directing effect of the methoxy group would strongly favor acylation at the positions ortho and para to it, leading to a mixture of products, with the desired isomer likely being a minor component in a direct Friedel-Crafts acylation.
To achieve a more selective synthesis, alternative strategies are often employed:
-
Ortho-Lithiation: A powerful technique for achieving regioselective functionalization is directed ortho-lithiation. In this approach, a directing group, such as the methoxy group in 4-fluoroanisole, can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an acetylating agent to introduce the acetyl group.
Caption: Ortho-lithiation approach to 4'-Fluoro-2'-methoxyacetophenone.
-
Fries Rearrangement: Another potential route is the Fries rearrangement of 4-fluoro-2-methoxyphenyl acetate. This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring, typically favoring the ortho and para positions.[7] By carefully controlling the reaction conditions, it may be possible to favor the formation of the desired ortho-acylated product.
Reactivity Comparison: A Field-Proven Perspective
The positional differences of the fluoro and methoxy groups also have a significant impact on the reactivity of the resulting acetophenones, particularly in reactions involving the acetyl group and the aromatic ring.
Reactions at the Acetyl Group
The reactivity of the carbonyl group in acetophenones is influenced by the electronic nature of the substituents on the aromatic ring. Both fluorine and methoxy groups exert electronic effects that can modulate the electrophilicity of the carbonyl carbon.
-
In This compound , the electron-donating methoxy group at the para position increases the electron density of the ring, which can slightly decrease the electrophilicity of the carbonyl carbon through resonance. The ortho-fluoro group, with its strong inductive effect, will increase the electrophilicity of the carbonyl carbon.
-
In 4'-Fluoro-2'-methoxyacetophenone , the methoxy group is ortho to the acetyl group. This proximity can lead to steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon. The para-fluoro group will have a less pronounced inductive effect on the carbonyl compared to an ortho-fluoro group.
These subtle electronic and steric differences can lead to variations in reaction rates and yields in reactions such as reductions, oxidations, and condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones).
Reactions on the Aromatic Ring
Further electrophilic aromatic substitution on these acetophenone derivatives will be governed by the combined directing effects of the acetyl, fluoro, and methoxy groups. The acetyl group is a deactivating, meta-directing group. The interplay of these directing effects can lead to complex product mixtures or, in some cases, highly regioselective outcomes.
Spectroscopic Data Comparison
The distinct substitution patterns of the two isomers result in characteristic differences in their spectroscopic data, particularly in their NMR spectra.
| Spectroscopic Data | This compound | 4'-Fluoro-2'-methoxyacetophenone |
| ¹H NMR | Characteristic shifts and coupling patterns for the aromatic protons will be influenced by the ortho fluorine and para methoxy groups. | The aromatic proton signals will show different splitting patterns due to the para fluorine and ortho methoxy groups. |
| ¹³C NMR | The chemical shifts of the aromatic carbons will be indicative of the substituent positions. Carbon-fluorine coupling will be observed. | Distinct chemical shifts for the aromatic carbons, with characteristic carbon-fluorine coupling constants. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band is expected, with its position potentially influenced by the electronic effects of the substituents. | The carbonyl stretching frequency may differ slightly from the 2',4'-isomer due to the different electronic environment. |
Note: Detailed, experimentally verified spectroscopic data for 4'-Fluoro-2'-methoxyacetophenone is not as readily available in the public domain as for its isomer.
Applications in Drug Development
Both isomers serve as important intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The incorporation of a fluoro-methoxy acetophenone moiety can be a key step in the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The choice between the two isomers will depend on the desired final structure and the synthetic route that provides the most efficient and regioselective access to the target molecule.
Conclusion
While this compound and 4'-Fluoro-2'-methoxyacetophenone share the same molecular formula, their distinct substitution patterns give rise to significant differences in their synthesis and reactivity. The synthesis of the 2',4'-isomer is more straightforward due to the synergistic directing effects of the fluoro and methoxy groups in a Friedel-Crafts acylation. In contrast, the synthesis of the 4',2'-isomer requires more nuanced synthetic strategies, such as directed ortho-lithiation, to overcome the inherent regioselectivity challenges.
As a researcher in the field, understanding these subtleties is paramount. The choice of isomer will not only dictate the synthetic approach but also influence the chemical properties and, potentially, the biological activity of the resulting derivatives. This guide provides the foundational knowledge and practical insights to navigate these choices effectively in your synthetic endeavors.
References
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- 7. rsc.org [rsc.org]
A Guide for the Modern Chemist: Comparing the Reactivity of Fluorinated vs. Non-Fluorinated Acetophenones
In the intricate world of synthetic and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties.[1] Acetophenone, a simple yet versatile aromatic ketone, serves as an ideal model to dissect the profound influence of fluorination on chemical reactivity. This guide provides an in-depth, experimentally grounded comparison between fluorinated and non-fluorinated acetophenones, designed to equip researchers, scientists, and drug development professionals with the insights needed for rational reaction design and optimization.
The Duality of Fluorine: Understanding its Electronic Influence
The altered reactivity of fluorinated acetophenones is rooted in the potent and often competing electronic effects of the fluorine atom. A clear grasp of its inductive and resonance effects is paramount to predicting chemical behavior.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework. This effect acidifies nearby protons and increases the electrophilicity of adjacent carbonyl carbons.[1]
-
Resonance (Mesomeric) Effect (+M): Fluorine's lone pairs can be donated back into an adjacent π-system, such as the aromatic ring. This electron-donating effect is most pronounced when fluorine is at the ortho or para position and counteracts the inductive effect in reactions involving the aromatic ring itself.[1]
The position of the fluorine atom—whether on the aromatic ring or the acetyl group—dictates which electronic effect dominates, thereby defining the molecule's specific reactivity profile.
Reactivity at the Carbonyl Center: A Study in Nucleophilic Addition
The carbonyl carbon of acetophenone is inherently electrophilic, making it a prime target for nucleophiles. Fluorination significantly amplifies this characteristic.
Mechanistic Rationale: A fluorine substituent on the aromatic ring, as in 4-fluoroacetophenone, exerts a strong electron-withdrawing inductive effect. This effect propagates through the benzene ring's π-system, pulling electron density away from the acetyl group. The result is a more electron-deficient, and thus more highly electrophilic, carbonyl carbon, priming it for faster nucleophilic attack.[1][2]
Experimental Validation: Sodium Borohydride Reduction
A foundational experiment to probe carbonyl reactivity is the reduction of the ketone to a secondary alcohol using a mild hydride agent like sodium borohydride (NaBH₄). The rate of this reaction serves as a direct proxy for the carbonyl carbon's electrophilicity.
Table 1: Comparative Reactivity in Ketone Reduction
| Compound | Relative Rate of Reduction (vs. Acetophenone) | Rationale |
| 4-Methoxyacetophenone | ~0.25 | The electron-donating methoxy group reduces carbonyl electrophilicity. |
| Acetophenone | 1.0 | Baseline reactivity. |
| 4-Fluoroacetophenone | ~7-8 | The strongly electron-withdrawing fluorine atom increases carbonyl electrophilicity. |
| 4-Nitroacetophenone | ~33 | The very strongly electron-withdrawing nitro group provides a benchmark for high reactivity. |
Data synthesized from established principles of physical organic chemistry.
As demonstrated, 4-fluoroacetophenone is substantially more reactive towards nucleophilic attack than its non-fluorinated parent. This is a direct consequence of fluorine's inductive effect stabilizing the transition state of the reaction.
Experimental Protocol: Comparative TLC Monitoring of Acetophenone Reduction
Objective: To visually and qualitatively compare the reduction rates of acetophenone and 4-fluoroacetophenone using NaBH₄.
Materials:
-
Acetophenone
-
4-Fluoroacetophenone
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)
-
Developing Solvent: 4:1 Hexanes:Ethyl Acetate
-
UV Lamp (254 nm)
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of acetophenone and 4-fluoroacetophenone in anhydrous methanol.
-
Reaction Setup: In two separate, labeled vials, place 2 mL of the acetophenone solution in one and 2 mL of the 4-fluoroacetophenone solution in the other.
-
Initiation: At time t=0, add 0.5 molar equivalents of NaBH₄ to each vial. Swirl gently to mix.
-
Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, and 40 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Be sure to label the lanes clearly.
-
Development: Once all time points are collected, develop the TLC plate in the 4:1 Hexanes:Ethyl Acetate chamber.
-
Visualization: Dry the plate and visualize the spots under a UV lamp. The starting ketones are UV-active and will appear as dark spots. The product alcohols are typically less UV-active.
-
Analysis: Compare the lanes for each compound over time. The reaction that shows a faster disappearance of the starting material spot is deemed more reactive.
Causality in Protocol Design:
-
Anhydrous Methanol: Used as a solvent that is compatible with NaBH₄ and effectively solubilizes the reactants.
-
TLC Monitoring: A rapid, cost-effective, and powerful technique to visually track reaction progress by separating the less polar ketone reactant from the more polar alcohol product.
-
Molar Equivalents: Using a substoichiometric amount of the reducing agent ensures the reaction rate is dependent on the ketone's inherent reactivity, not an excess of the hydride.
Workflow for Comparative Reduction Analysis
Caption: Experimental workflow for comparing ketone reduction rates.
Acidity of α-Protons: The Gateway to Enolate Chemistry
The acidity of the α-protons (on the methyl group) is a critical parameter for reactions involving enolate intermediates, such as aldol condensations and α-alkylations.
Mechanistic Rationale: The acidity of an α-hydrogen is determined by the stability of its conjugate base, the enolate.[3][4] An electron-withdrawing group stabilizes the negative charge of the enolate through an inductive effect, thereby increasing the acidity of the parent ketone.
-
Ring Fluorination (e.g., 4-Fluoroacetophenone): The inductive pull of fluorine makes the entire acetyl group more electron-poor, which helps stabilize the negative charge on the α-carbon in the enolate. This makes the α-protons more acidic than in unsubstituted acetophenone.
-
α-Fluorination (e.g., α,α,α-Trifluoroacetophenone): When fluorine is directly attached to the α-carbon, its powerful inductive effect dramatically increases the acidity of the remaining α-protons, as the negative charge of the enolate is strongly stabilized.[5][6]
Experimental Validation: pKa Values
The pKa provides a direct, quantitative measure of acidity. A lower pKa value signifies a stronger acid.
Table 2: Approximate pKa Values of α-Protons in Acetophenones
| Compound | Approximate pKa | Relative Acidity |
| Acetophenone | 18.4 | Baseline |
| p-Fluoroacetophenone | 18.5 | Similar to Acetophenone |
| p-Nitroacetophenone | 16.7 | ~50x more acidic |
Source: pKa data for acetophenones determined by rates of halogenation.[7]
Interestingly, while the inductive effect is operative, experimental data shows the pKa of p-fluoroacetophenone is very similar to that of acetophenone itself, suggesting the effect is modest when transmitted through the aromatic ring.[7] The effect becomes truly dramatic with direct α-fluorination. This highlights that while fluorinated acetophenones are primed for easier enolate formation, the magnitude of this effect is highly dependent on the fluorine's location.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), the aromatic ring functions as the nucleophile.[8] The reactivity of the ring is therefore governed by the electronic properties of its substituents.[9]
Mechanistic Rationale:
-
Acetophenone: The acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[2][10]
-
4-Fluoroacetophenone: The fluorine atom presents a conflict between its two electronic effects. Its strong -I effect withdraws electron density, deactivating the ring. Its +M (resonance) effect donates electron density, activating the ortho and para positions. For halogens, the inductive effect overwhelmingly dominates, making fluorine a deactivating group.[10]
Reactivity Comparison: Since both the acetyl group and the fluorine atom are deactivating the ring in 4-fluoroacetophenone, it is significantly less reactive in EAS reactions (like nitration, halogenation, or Friedel-Crafts reactions) than unsubstituted acetophenone.[10][11] More forcing conditions (higher temperatures, stronger acids) would be required to achieve the same transformation.
Logical Diagram for EAS Reactivity
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A Comparative Guide to the Structural Validation of 2'-Fluoro-4'-methoxyacetophenone: The Definitive Role of ¹⁹F NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of the entire discovery pipeline. The introduction of fluorine atoms into organic molecules, a common strategy to modulate metabolic stability, binding affinity, and lipophilicity, introduces a unique analytical challenge and opportunity.[1] While a suite of analytical techniques is available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for the direct and unequivocal structural validation of fluorinated compounds.
This guide provides an in-depth comparison of analytical techniques for the structural validation of 2'-Fluoro-4'-methoxyacetophenone, a common fluorinated building block.[2] We will demonstrate why ¹⁹F NMR is not merely a supplementary technique but is often the most conclusive method for confirming identity and isomeric purity.
The Unique Power of the ¹⁹F Nucleus in NMR
Before delving into the specific case of this compound, it is crucial to understand why ¹⁹F NMR is an exceptionally potent analytical method. The fluorine-19 nucleus possesses several advantageous properties:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine.[3] Coupled with a high gyromagnetic ratio (close to that of ¹H), this makes it one of the most sensitive nuclei for NMR detection, ensuring strong signals from small sample quantities.[1][3][4]
-
Vast Chemical Shift Range: The ¹⁹F NMR chemical shift range spans approximately 800 ppm, far wider than the ~15 ppm for ¹H NMR.[3] This vast dispersion dramatically reduces the likelihood of signal overlap, even in complex molecules, leading to cleaner, more easily interpretable spectra.[4][5]
-
Absence of Background Signals: Since naturally occurring organofluorine compounds are exceedingly rare, biological systems and common laboratory solvents are typically devoid of fluorine.[6][7] This results in spectra that are free from interfering background signals, a significant advantage in biological and in-vivo studies.[1]
These intrinsic properties make ¹⁹F NMR an ideal "spy" nucleus for probing molecular structure with precision.[7]
Experimental Workflow & Data Interpretation
The structural validation process follows a logical workflow, integrating data from multiple techniques to build a conclusive case. The diagram below illustrates an efficient pathway where ¹⁹F NMR serves as a pivotal confirmation step.
Caption: Structural validation workflow for this compound.
Experimental Protocol: ¹⁹F NMR Spectroscopy
This section details a standard protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh 10-20 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvency for many organic compounds and its distinct deuterium lock signal.
- Add a small amount of an internal standard if precise chemical shift referencing is required, although modern spectrometers can reference externally. Trifluorotoluene is a suitable standard; however, for this simple molecule, referencing to the spectrometer's internal calibration using CFCl₃ (0 ppm) is sufficient.[8]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup & Acquisition:
- Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe capable of ¹⁹F detection (e.g., a broadband or HFX probe) is recommended.[9]
- Experiment: Select a standard one-dimensional ¹⁹F experiment, typically with proton decoupling (¹⁹F{¹H}).
- Causality: Proton decoupling is employed to simplify the spectrum.[5] It collapses the multiplets caused by ¹H-¹⁹F coupling into a single sharp singlet, which enhances the signal-to-noise ratio and simplifies chemical shift determination. A coupled spectrum can be acquired separately to analyze these couplings.
- Key Parameters:
- Spectral Width: Set a wide spectral width initially (e.g., -250 ppm to 100 ppm) to ensure the peak is captured, as aromatic fluorine shifts can vary.[10] For this compound, the signal is expected in the -100 to -140 ppm range.
- Transmitter Offset: Center the frequency on the expected chemical shift region to ensure uniform excitation.[10]
- Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient. For quantitative analysis, this should be increased to 5 times the longest T1 relaxation time.[5]
- Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are usually adequate to achieve an excellent signal-to-noise ratio.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
- Calibrate the chemical shift axis relative to the standard (CFCl₃ at 0 ppm).
A Comparative Analysis of Validation Techniques
While ¹⁹F NMR is powerful, a robust validation package relies on multiple streams of evidence. Here, we compare its performance against other standard analytical methods for characterizing this compound.
| Analytical Technique | Information Provided | Strengths | Limitations for this Molecule |
| ¹⁹F NMR Spectroscopy | Direct evidence of fluorine's electronic environment. Shows a single signal with a characteristic chemical shift and coupling to adjacent protons. | Unambiguous confirmation of fluorine's presence and its precise location on the aromatic ring. High sensitivity and resolution.[3][7] | Only applicable to fluorine-containing compounds. |
| ¹H NMR Spectroscopy | Confirms proton environment. Shows signals for the methyl (CH₃), methoxy (OCH₃), and three distinct aromatic protons. | Provides the overall proton framework of the molecule. Coupling between protons and the fluorine (JHF) can be observed. | Indirectly confirms fluorine's position via coupling, which can complicate the aromatic region. Does not directly observe the key heteroatom. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton. Shows 9 distinct carbon signals. | The carbon directly bonded to fluorine (C-F) appears as a large doublet due to ¹JCF coupling, strongly supporting the structure. | Lower intrinsic sensitivity compared to ¹H or ¹⁹F NMR, requiring more sample or longer acquisition time. |
| Mass Spectrometry (MS) | Provides the molecular weight. The molecular ion peak confirms the mass corresponding to the formula C₉H₉FO₂ (m/z = 168.06).[11] | Excellent for confirming molecular formula and elemental composition (with high-resolution MS). | Cannot distinguish between isomers. this compound, 3'-Fluoro-4'-methoxyacetophenone, and other isomers would all have the same molecular weight. |
| Infrared (IR) Spectroscopy | Identifies functional groups. Shows characteristic stretches for the carbonyl (C=O, ~1680 cm⁻¹), aromatic C=C, and ether (C-O) bonds.[11] | Quick and simple method to confirm the presence of key functional groups. | Non-specific for confirming the overall structure or distinguishing between isomers. The C-F stretch can be difficult to assign definitively. |
Synthesizing the Data for Unambiguous Validation
For this compound, the ¹⁹F NMR spectrum is the ultimate arbiter of structural identity.
-
Chemical Shift (δ): The spectrum will exhibit a single resonance at approximately -115 to -125 ppm. This chemical shift is characteristic of a fluorine atom attached to an aromatic ring bearing an ortho-carbonyl group and a para-methoxy group.
-
Coupling Constants (J): In a proton-coupled ¹⁹F spectrum, this signal would be split into a doublet of doublets of doublets (ddd) due to coupling with the three adjacent aromatic protons (H-3', H-5', and H-6'). The magnitudes of these J-couplings (³JHF and ⁴JHF) are diagnostic and provide irrefutable proof of the fluorine's position at the C-2' position.
While ¹H and ¹³C NMR support this structure by revealing the expected proton and carbon environments and their respective couplings to fluorine, and MS confirms the correct molecular formula, only ¹⁹F NMR directly and unambiguously verifies the specific isomeric arrangement that defines this compound.
Conclusion
In the structural elucidation of fluorinated compounds, a multi-technique approach is fundamental to good scientific practice. However, the data clearly demonstrates that for establishing the precise identity and isomeric purity of molecules like this compound, ¹⁹F NMR spectroscopy is the most direct and definitive tool. Its high sensitivity, expansive chemical shift range, and the diagnostic information derived from chemical shifts and coupling constants provide a level of certainty that is often unattainable with other methods alone. For any laboratory engaged in the synthesis of fluorinated molecules, proficiency in ¹⁹F NMR is not just an advantage—it is an essential capability for ensuring scientific integrity and accelerating research and development.
References
- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 19Flourine NMR [chem.ch.huji.ac.il]
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- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
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A Senior Application Scientist's Guide to Acetophenone Analogs in Medicinal Chemistry
Introduction: The Understated Power of a Simple Ketone
In the vast molecular landscape of drug discovery, certain chemical scaffolds reappear with remarkable frequency, acting as privileged structures that consistently yield bioactive compounds. Acetophenone, the simplest aromatic ketone, is a prime example of such a scaffold.[1] Its rigid phenyl ring coupled with a reactive methyl ketone group provides an ideal foundation for synthetic elaboration, allowing chemists to explore a wide chemical space and tune pharmacological properties with precision.[1] Found in various natural sources, acetophenone and its derivatives have long captured the interest of the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5]
This guide offers a comparative analysis of key acetophenone analog classes that have demonstrated significant therapeutic potential. We will delve into the rationale behind their design, compare their biological performance with supporting data, and provide robust experimental protocols to ensure reproducibility and validation. Our focus is not merely on what these molecules do, but why they do it, providing the causal insights essential for researchers, scientists, and drug development professionals.
The Acetophenone Core: A Versatile Pharmacophore
The medicinal chemistry value of acetophenone lies in its structural simplicity and electronic properties. The aromatic ring serves as a non-polar anchor, capable of engaging in π-π stacking and hydrophobic interactions within biological targets. The acetyl group is a key functional handle; the carbonyl oxygen is a hydrogen bond acceptor, while the adjacent α-methyl protons are weakly acidic, enabling crucial reactions like enolate formation. This reactivity is the gateway to a vast array of derivatives, making acetophenone an ideal starting material for creating libraries of diverse compounds.[1][6]
Comparative Analysis of Key Acetophenone Analog Classes
The true potential of the acetophenone scaffold is unlocked through targeted chemical modifications. Below, we compare three major classes of analogs—Chalcones, Mannich Bases, and Heterocyclic Derivatives—that have proven to be particularly fruitful in medicinal chemistry.
Chalcones: The α,β-Unsaturated Powerhouses
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoids synthesized by the condensation of an acetophenone with an aromatic aldehyde.[7][8][9] This reaction creates an α,β-unsaturated carbonyl system, a potent Michael acceptor that can covalently interact with nucleophilic residues (like cysteine thiols) in enzymes and proteins, leading to a broad spectrum of biological activities.[7][8]
Causality of Experimental Choice: The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis due to its operational simplicity, use of readily available base catalysts (e.g., NaOH or KOH), and generally high yields.[10][11] The α,β-unsaturated keto function is the key pharmacophore responsible for the diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][10]
Structure-Activity Relationship (SAR) Insights:
-
Anticancer Activity: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings often enhances cytotoxicity.[9][12] For instance, certain chalcone-based 4-nitroacetophenone derivatives have shown potent activity against cancer cell lines like HepG2 and MCF-7, with IC50 values in the low micromolar range, by targeting the EGFR kinase domain.[13]
-
Antimicrobial Activity: The lipophilicity and electronic nature of substituents play a crucial role. Halogen substitutions can increase antibacterial potency.[14]
Comparative Performance Data: Anticancer Activity of Chalcone Analogs
| Compound Class | Specific Analog | Target Cell Line | IC50 (µM) | Reference |
| Chalcone-based 4-Nitroacetophenone | NCH-10 | HepG2 (Liver Cancer) | 2.7 | [13] |
| Chalcone-based 4-Nitroacetophenone | NCH-2 | H1299 (Lung Cancer) | 4.5 | [13] |
| Piperonal-Substituted Chalcone | C2 | MNU-induced Mammary Tumor | <1 (in K562 cells) | [12] |
Mannich Bases: The Aminoalkyl Ketone Champions
Mannich bases are β-amino ketones synthesized through the aminoalkylation of an acidic proton-containing compound, in this case, acetophenone.[15][16] The introduction of an amino group significantly alters the molecule's physicochemical properties, particularly its basicity and solubility, which can enhance pharmacokinetic profiles and facilitate interactions with biological targets.
Causality of Experimental Choice: The Mannich reaction is a powerful C-C bond-forming reaction that introduces a basic aminoalkyl side chain.[15] This modification is strategic; the resulting cationic center at physiological pH can form strong ionic bonds with anionic sites on target proteins, such as kinases or DNA. The biological activity of Mannich bases is often attributed to their ability to act as alkylating agents after deamination, forming a reactive α,β-unsaturated ketone intermediate.[15]
Structure-Activity Relationship (SAR) Insights:
-
Cytotoxic Activity: Converting mono-Mannich bases into their corresponding bis-Mannich bases has been shown to remarkably increase cytotoxicity against cancer cell lines like Renca (mouse renal carcinoma) and Jurkat (human T-lymphocyte).[16][17][18] Quaternization of the nitrogen atom can also improve bioactivity.[17][18]
-
Antimicrobial Activity: The nature of the amine incorporated (e.g., dimethylamino, piperidino, morpholino) significantly influences the antimicrobial spectrum and potency.[16]
Comparative Performance Data: Cytotoxicity of Acetophenone-Derived Mannich Bases
| Compound Type | Specific Analog | Target Cell Line | Activity Comparison | Reference |
| Bis-Mannich Base | Compound 5 (dimethylamino) | Renca | 6-23 fold more active than 5-Fluorouracil | [17][18] |
| Bis-Mannich Base | Compound 6 (piperidino) | Renca | 1.25-5 fold more active than Melphalan | [17][18] |
| Mono-Mannich Base | Compound 1 (dimethylamino) | Jurkat | More active than 5-Fluorouracil | [17] |
Heterocyclic Derivatives: Scaffolds of Complexity and Specificity
Acetophenone is a versatile precursor for synthesizing a wide range of heterocyclic compounds, including pyridines, pyrans, thiazoles, and quinolones.[6][8][19] Cyclizing the acetophenone core into a heterocyclic system introduces conformational rigidity and specific three-dimensional arrangements of heteroatoms (N, O, S), which are crucial for high-affinity binding to protein targets.
Causality of Experimental Choice: The choice of reaction to form a heterocycle is dictated by the desired ring system and its therapeutic target. For instance, multicomponent reactions are often employed to build complex heterocyclic scaffolds in a single step, which is highly efficient for library synthesis.[6] The resulting heterocycles often mimic the core structures of natural products and can serve as potent and selective inhibitors of enzymes like α-glucosidase or various kinases.[20][21]
Structure-Activity Relationship (SAR) Insights:
-
α-Glucosidase Inhibition: Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone have shown potent α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose. Large, electron-withdrawing groups on the aromatic rings were found to be essential for enhancing activity.[20][22]
-
Anticancer Activity: Thiophene and pyridine derivatives synthesized from chalcone intermediates have demonstrated significant cytotoxic effects against cancer cell lines like MCF-7 (breast) and SF-268 (CNS).[8][21]
Comparative Performance Data: α-Glucosidase Inhibition by Heterocyclic Analogs
| Compound Class | Specific Analog | Target Enzyme | IC50 (µM) | Reference |
| Benzonate Derivative | Compound 7u | α-Glucosidase | 1.68 | [20][22] |
| Benzonate Derivative | Compound 7s | α-Glucosidase | 2.53 | [20] |
| Standard Drug | Acarbose | α-Glucosidase | 54.74 | [20] |
Experimental Protocols: A Framework for Validation
Scientific integrity rests on reproducibility. The following protocols are detailed to serve as a self-validating system for the synthesis and evaluation of acetophenone analogs.
Protocol 1: Synthesis of a Chalcone Analog via Claisen-Schmidt Condensation
-
Objective: To synthesize 3-(4-methoxyphenyl)-1-phenylpropenone from acetophenone and anisaldehyde.
-
Rationale: This is a standard base-catalyzed condensation that exemplifies the straightforward creation of the α,β-unsaturated carbonyl system characteristic of chalcones.[9][10]
-
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (0.1 mol) and anisaldehyde (0.1 mol) in 20 mL of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring continuously, add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 30 minutes.[12]
-
Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours. The formation of a solid precipitate indicates product formation.
-
Workup: Keep the reaction mixture in a refrigerator overnight. Neutralize the mixture with drops of concentrated hydrochloric acid (HCl).
-
Isolation & Purification: Filter the solid product, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. Recrystallize the crude product from ethanol to obtain pure chalcone.
-
Characterization: Confirm the structure using IR, 1H NMR, and 13C NMR spectroscopy.
-
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
-
Objective: To determine the IC50 value of a synthesized analog against a cancer cell line (e.g., MCF-7).
-
Rationale: The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (acetophenone analog) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptual understanding. The following Graphviz diagrams illustrate a typical drug discovery workflow and a key synthetic reaction.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajol.info [ajol.info]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 13. tandfonline.com [tandfonline.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 16. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. africaresearchconnects.com [africaresearchconnects.com]
- 22. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 2'-Fluoro-4'-methoxyacetophenone: A Comparative Analysis of HPLC and GC Methodologies
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[1][2] 2'-Fluoro-4'-methoxyacetophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality of the final drug product.[3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We will delve into the physicochemical properties of this compound, present detailed experimental protocols for both techniques, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In pharmaceutical manufacturing, the quality of the final API is inextricably linked to the purity of its starting materials and intermediates.[1] Impurities arising from the synthesis, degradation, or storage of an intermediate like this compound can be carried through to the final drug substance, potentially compromising its safety, potency, and stability.[1] Regulatory bodies mandate strict control over impurity levels, making the development of robust, accurate, and reliable analytical methods for purity determination a non-negotiable aspect of the drug development process.[4][5]
This guide focuses on two of the most powerful and widely used chromatographic techniques in the pharmaceutical industry: HPLC and GC.[6][7] The choice between them is not arbitrary; it is dictated by the specific chemical and physical properties of the analyte and the potential impurities that need to be detected and quantified.
Physicochemical Properties of this compound: A Foundation for Method Selection
Understanding the analyte's properties is the first step in developing a sound analytical method.
-
Structure and Polarity: this compound (MW: 168.17 g/mol ) is a substituted aromatic ketone.[3] The presence of the carbonyl and methoxy groups, along with the aromatic ring, imparts moderate polarity, making it soluble in common organic solvents like acetonitrile and methanol.
-
Volatility and Thermal Stability: The compound is a crystalline solid at room temperature with a melting point of approximately 50-54 °C.[3][8] Its boiling point is 85 °C at a reduced pressure of 0.1 mmHg, which suggests it is sufficiently volatile for GC analysis.[3] However, like many organic molecules, it may be susceptible to thermal degradation at the high temperatures often used in GC injectors.[9][10]
-
Chromophoric Properties: The conjugated system of the aromatic ring and the carbonyl group results in strong ultraviolet (UV) absorbance, a key property exploited for detection in HPLC.
This profile suggests that both HPLC and GC are potentially viable techniques, but they will offer different advantages and challenges. HPLC is well-suited for non-volatile compounds and operates at ambient temperature, while GC is ideal for volatile and semi-volatile substances.[7][11]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is arguably the most versatile and widely used technique for the purity analysis of pharmaceutical compounds due to its applicability to a vast range of molecules, including those that are non-volatile or thermally labile.[7][10]
Principle and Advantages for this compound
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (like C18) and a polar mobile phase. This approach provides high-resolution separation for the parent compound and a wide range of potential impurities, which are often more or less polar than the main component.
Key Advantages:
-
Versatility: Capable of separating a broad spectrum of impurities, from polar starting materials to non-polar by-products.
-
Non-Destructive: Analysis is performed at or near room temperature, eliminating the risk of thermal degradation.[10]
-
High Resolution: Modern columns provide excellent separation efficiency.[12]
-
Sensitive Detection: Strong UV absorbance allows for low-level detection with a UV-Vis or Photodiode Array (PDA) detector.
Experimental Protocol: RP-HPLC Method
This protocol outlines a typical starting point for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1.0 mg/mL.
-
For the purity analysis, dilute the stock solution to 0.5 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Causality Behind Experimental Choices
-
C18 Column: This is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a wide range of moderately polar to non-polar compounds like acetophenone derivatives.[14]
-
Acetonitrile/Water Mobile Phase: This combination is standard for RP-HPLC, providing good peak shape and low UV cutoff.
-
Gradient Elution: A gradient is crucial for purity analysis. It ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are eluted in a reasonable time with good peak shape.
-
UV Detection at 254 nm: Aromatic ketones strongly absorb UV light. 254 nm is a common wavelength for detecting aromatic compounds and provides excellent sensitivity. A PDA detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.
Gas Chromatography (GC) for Purity Assessment
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] Given that many suppliers specify the purity of this compound by GC, it is clearly a well-established method.[3][15]
Principle and Advantages for this compound
In GC, the sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.
Key Advantages:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, resulting in very sharp peaks.[10]
-
Speed: Analysis times are often shorter than HPLC.[16]
-
Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds.
-
Orthogonal Technique: Provides a different selectivity mechanism compared to HPLC, making it excellent for confirming purity results.
Experimental Protocol: Capillary GC Method
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: A mid-polarity column such as 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Rationale for Protocol Choices and Potential Pitfalls
-
Mid-Polarity Column: A DB-5 type column is a good general-purpose column that separates compounds based on boiling point and to a lesser extent, polarity. It is robust and suitable for a wide range of analytes.
-
Temperature Program: The program starts at a relatively low temperature to resolve volatile impurities and then ramps up to elute the main analyte and any higher-boiling impurities.
-
FID Detector: The FID is a universal detector for carbon-containing compounds, offering a wide linear range and high sensitivity, making it ideal for quantifying impurity levels.[17]
-
Potential Pitfall - Thermal Degradation: The primary risk with GC is the potential for thermal degradation of the analyte or thermally labile impurities in the hot injector.[9] This can lead to the appearance of artifact peaks and an inaccurate purity assessment. It is crucial to verify that the compound is stable under the chosen GC conditions.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific goals of the analysis. The following table summarizes the key performance attributes of each technique for this application.
Data Presentation: Performance Attribute Summary
| Attribute | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile impurities. | Good. Suitable for the main compound and volatile/semi-volatile impurities. |
| Resolution | Very good, especially with modern sub-2µm columns. | Excellent, capillary columns provide very high theoretical plates. |
| Sensitivity | High, especially with UV detection due to strong chromophore. | Very high with FID for organic compounds. |
| Speed / Throughput | Moderate. Runtimes are typically 15-30 minutes.[16] | High. Runtimes can be under 15 minutes.[16] |
| Risk of Artifacts | Low. Analysis at ambient temperature minimizes degradation. | Moderate. Risk of thermal degradation in the hot injector.[9] |
| Cost per Analysis | Higher due to solvent consumption and disposal costs.[10][16] | Lower, as gases are less expensive than HPLC-grade solvents.[16] |
| Orthogonality | Separates based on polarity and hydrophobic interactions. | Separates primarily based on boiling point and volatility. |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: Workflow for selecting between HPLC and GC.
Conclusion and Recommendation
Both HPLC and GC are powerful and suitable techniques for assessing the purity of this compound.
-
Gas Chromatography (GC) is an excellent choice for its speed, high efficiency, and low operational cost. It is particularly well-suited for detecting volatile and semi-volatile impurities and is already used by many suppliers for quality control.
-
High-Performance Liquid Chromatography (HPLC) is the superior choice for a comprehensive purity profile. Its ability to analyze a wide range of non-volatile and thermally sensitive impurities without the risk of thermal degradation makes it the more robust and versatile method for drug development and regulatory submissions. The use of a PDA detector further enhances its capability by providing spectral information to assess peak purity.
Recommendation: For a complete and rigorous purity assessment of this compound, HPLC should be employed as the primary technique. GC serves as an excellent orthogonal method to confirm the purity value and to specifically quantify any volatile or residual solvent impurities that may be present. This dual-method approach provides a comprehensive and trustworthy data package, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 9. scirp.org [scirp.org]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. app.studyraid.com [app.studyraid.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A16891.06 [thermofisher.cn]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2'-Fluoro-4'-methoxyacetophenone Derivatives
In the landscape of medicinal chemistry, the acetophenone scaffold serves as a privileged structure, a foundation upon to which a vast array of biologically active molecules are built. The strategic introduction of fluorine and methoxy functional groups onto this scaffold can dramatically influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide offers an in-depth comparison of the biological activities of derivatives of 2'-Fluoro-4'-methoxyacetophenone, with a primary focus on the extensively studied chalcone series. By examining experimental data across antimicrobial, anticancer, and antioxidant assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
The rationale for focusing on fluoro- and methoxy-substituted compounds lies in their proven impact on biological activity. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] Concurrently, the methoxy group, an electron-donating substituent, can modulate the electronic properties of the molecule and influence its interaction with biological targets.[3] This guide will delve into how these substitutions on the this compound framework translate into tangible differences in biological efficacy.
The Synthetic Gateway: Claisen-Schmidt Condensation
The primary route to a diverse library of biologically active derivatives from this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction with various aromatic aldehydes yields chalcones, which are α,β-unsaturated ketones that form the backbone of many flavonoids and isoflavonoids.[4][5] The versatility of this reaction allows for the systematic modification of one of the aromatic rings, enabling a thorough investigation of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.
-
Initiation of Reaction: Cool the flask in an ice bath and slowly add a catalytic amount of a strong base (e.g., a 40% aqueous solution of KOH) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid or dilute HCl to precipitate the chalcone.
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Biological Evaluation
The true measure of a compound's potential lies in its biological activity. In this section, we compare the performance of various this compound-derived chalcones in key biological assays.
Antimicrobial Activity
Chalcones have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for this activity, potentially acting as a Michael acceptor and interacting with microbial proteins. The introduction of fluorine and other substituents can further enhance this activity.[6][7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluoro-Substituted Chalcone Derivatives
| Compound ID | Derivative Substitution | S. aureus | E. coli | C. albicans | Reference |
| Chalcone 1 | 4-Fluoro | >125 | >125 | 62.5 | [6] |
| Chalcone 2 | 2,4-Difluoro | 125 | >125 | 62.5 | [6] |
| Chalcone 3 | 4-Chloro | 62.5 | 125 | 31.25 | [6] |
| Chalcone 4 | 4-Nitro | 31.25 | 62.5 | 15.62 | [6] |
| Ampicillin | (Standard Antibiotic) | 3.9 | 7.81 | N/A | [6] |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 31.25 | [6] |
Note: The above data is from a study on fluoro-substituted chalcones and provides a comparative landscape. "N/A" indicates that the standard drug is not typically tested against that type of microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized method for assessing the antimicrobial efficacy of novel compounds.[8]
Materials:
-
Synthesized chalcone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in the broth within the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Anticancer Activity
The anticancer potential of chalcones is a significant area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[9][10][11] The substitution pattern on the aromatic rings plays a critical role in their cytotoxic efficacy.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Fluoro-Substituted Chalcone Derivatives
| Compound ID | Derivative Substitution | A549 (Lung) | A498 (Kidney) | HeLa (Cervical) | A375 (Melanoma) | HepG2 (Liver) | Reference |
| Chalcone 5 | 2,4,6-Trimethoxy (Ring A), 2-Fluoro (Ring B) | 0.431 | 0.521 | 0.398 | 0.411 | 0.387 | [9] |
| Chalcone 6 | 2,4,6-Trimethoxy (Ring A), 3-Fluoro (Ring B) | 0.329 | 0.311 | 0.421 | 0.399 | 0.401 | [9] |
| Chalcone 7 | 2,4,6-Trimethoxy (Ring A), 4-Fluoro (Ring B) | 0.031 | 0.029 | 0.045 | 0.051 | 0.033 | [9] |
| Chalcone 8 | 2,4,6-Trimethoxy (Ring A), 2,4-Difluoro (Ring B) | 0.729 | 0.698 | 0.701 | 0.713 | 0.722 | [9] |
Note: This data is from a study that synthesized a series of fluoro-substituted chalcones and evaluated their anti-proliferative activities against five cancer cell lines.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
The ability of chalcones to scavenge free radicals is another important aspect of their biological profile. The presence of hydroxyl and methoxy groups can contribute significantly to their antioxidant potential.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging, IC₅₀, µM) of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound ID | Derivative Substitution (Ring B) | IC₅₀ (µM) | Reference |
| Chalcone 9 | 3,4-Dimethoxy | 18.5 ± 1.2 | |
| Chalcone 10 | 4-Hydroxy-3-methoxy | 25.3 ± 1.8 | |
| Chalcone 11 | 4-Chloro | > 100 | |
| Chalcone 12 | 4-Methoxy | 45.1 ± 2.5 | |
| Ascorbic Acid | (Standard Antioxidant) | 12.8 ± 0.9 |
Note: This data is from a study that synthesized a series of 4'-fluoro-2'-hydroxychalcones and evaluated their antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.
Materials:
-
Synthesized chalcone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer or microplate reader
-
Standard antioxidant (e.g., Ascorbic acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a set of test tubes or wells of a microplate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPPH solution with the test compound.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key structure-activity relationships. For instance, in the anticancer assays, the position of the fluorine atom on the B-ring significantly impacts cytotoxicity, with the 4-fluoro substitution (Chalcone 7) showing the most potent activity.[9] In the antimicrobial screening, electron-withdrawing groups like the nitro group (Chalcone 4) enhanced activity.[6] For antioxidant potential, the presence of electron-donating methoxy groups (Chalcone 9) was beneficial.
These derivatives often exert their biological effects by modulating key signaling pathways. In cancer, chalcones have been shown to target pathways involved in cell proliferation and apoptosis.
Caption: Potential mechanism of action of chalcone derivatives in cancer cells.
Conclusion
This guide provides a comparative analysis of the biological activities of this compound derivatives, primarily focusing on chalcones. The presented experimental data underscores the significant potential of these compounds as antimicrobial, anticancer, and antioxidant agents. The ease of synthesis through the Claisen-Schmidt condensation allows for the generation of diverse libraries for structure-activity relationship studies. The provided protocols for key biological assays offer a standardized framework for researchers to evaluate novel derivatives. Future work should focus on elucidating the precise molecular targets and mechanisms of action to further optimize the therapeutic potential of this promising class of compounds.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Fluoro-Methoxyacetophenone Isomers: A Spectroscopic Comparison
For researchers in medicinal chemistry and materials science, the precise structural characterization of constitutional isomers is a foundational requirement. The placement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. The 2'-, 3'-, and 4'-fluoro-methoxyacetophenone isomers represent a classic analytical challenge where subtle structural differences demand a multi-technique spectroscopic approach for unambiguous identification.
This guide provides an in-depth comparison of the spectroscopic signatures of these three isomers. Moving beyond a simple data summary, we will explore the underlying chemical principles that give rise to their distinct spectral features, offering field-proven insights into experimental design and data interpretation. Every analytical step is grounded in established principles, ensuring a self-validating workflow for confident structural elucidation.
The Isomers: A Structural Overview
The core structure is an acetophenone molecule substituted with one fluorine atom and one methoxy group on the phenyl ring. The numerical prefix (2', 3', or 4') indicates the position of the fluorine atom relative to the acetyl group, with the methoxy group's position being implicitly defined by common synthetic routes. For this guide, we will focus on the most prevalent methoxy-substituted analogues: 2'-fluoro-4'-methoxyacetophenone, 3'-fluoro-4'-methoxyacetophenone, and 4'-fluoro-2'-methoxyacetophenone.
Caption: Chemical structures of the three target isomers.
Core Principles: Electronic Effects on the Benzene Ring
The spectroscopic differences between these isomers are governed by the interplay of electronic effects from three substituents: the acetyl (-COCH₃), methoxy (-OCH₃), and fluoro (-F) groups.
-
Acetyl Group: Strongly deactivating and electron-withdrawing through resonance (mesomeric effect) and induction. It is a meta-director.
-
Methoxy Group: Strongly activating and electron-donating through resonance, but electron-withdrawing inductively. The resonance effect dominates. It is an ortho, para-director.
-
Fluoro Group: Deactivating yet an ortho, para-director. It is strongly electron-withdrawing by induction but weakly electron-donating by resonance.
These competing effects create unique electronic environments for each proton and carbon nucleus on the aromatic ring, leading to predictable and distinguishable NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR is the most powerful technique for differentiating these isomers. We will examine ¹H, ¹³C, and ¹⁹F NMR data, as each provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: A First Look at the Aromatic Region
The aromatic region (typically 6.5-8.0 ppm) provides the initial clues. The chemical shifts and splitting patterns (coupling) of the aromatic protons are highly sensitive to the substituent positions.
-
This compound : The fluorine atom is ortho to the acetyl group. This proximity can lead to through-space coupling between the fluorine and the acetyl methyl protons, a phenomenon that is highly diagnostic.[1][2] The aromatic signals are complex due to ¹H-¹H and ¹H-¹⁹F couplings.
-
3'-Fluoro-4'-methoxyacetophenone : The fluorine is meta to the acetyl group and ortho to the methoxy group. We expect to see three distinct aromatic protons. The proton at the 5' position will be a doublet, coupled to the proton at the 6' position. The proton at 2' will appear as a doublet with a smaller meta coupling to the 6' proton and a larger ortho coupling to fluorine.[3]
-
4'-Fluoro-2'-methoxyacetophenone : The fluorine is para to the acetyl group. The aromatic region will show characteristic splitting patterns influenced by both the methoxy and fluoro substituents.
| Isomer | Aromatic Protons (ppm) | Acetyl H (ppm) | Methoxy H (ppm) |
| This compound | ~ 6.7-7.8 (complex multiplet) | ~ 2.6 | ~ 3.9 |
| 3'-Fluoro-4'-methoxyacetophenone | ~ 7.74 (dd), 7.69 (dd), 7.00 (t)[3] | ~ 2.55[3] | ~ 3.96[3] |
| 4'-Fluoro-2'-methoxyacetophenone | ~ 7.8 (dd), 6.8 (dd), 6.7 (ddd) | ~ 2.6 | ~ 3.9 |
Table 1. Comparative ¹H NMR Chemical Shifts (in CDCl₃). Data is compiled from typical values and specific literature where cited.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR is particularly useful due to the large chemical shift dispersion and the direct observation of carbon-fluorine couplings (J-CF), which can be observed over one, two, or three bonds.
-
Direct C-F Coupling (¹J-CF): The carbon directly attached to the fluorine atom will appear as a doublet with a very large coupling constant (typically >240 Hz). This is a definitive marker for the fluorinated carbon's position.
-
Multi-bond Couplings (²J-CF, ³J-CF): Carbons ortho and meta to the fluorine will also show smaller doublet splittings (typically 15-25 Hz for ortho, 5-10 Hz for meta), providing further structural confirmation.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Ortho substitution, as in the 2'-fluoro isomer, can cause steric hindrance, potentially twisting the acetyl group out of the plane of the ring and altering its chemical shift compared to the other isomers.[4]
| Isomer | C-F (¹J-CF) (ppm) | Carbonyl C (ppm) | Aromatic Carbons (ppm) |
| This compound | ~163 (d, >250 Hz) | ~195 | Multiple signals, many showing C-F coupling |
| 3'-Fluoro-4'-methoxyacetophenone | ~153 (d, >245 Hz) | ~196[5] | ~112, 114, 125, 131, 153, 155 (some as doublets due to C-F coupling)[5] |
| 4'-Fluoro-2'-methoxyacetophenone | ~166 (d, >250 Hz) | ~197 | Multiple signals, many showing C-F coupling |
Table 2. Comparative ¹³C NMR Data (in CDCl₃), highlighting the key diagnostic signals.
¹⁹F NMR Spectroscopy: The Unambiguous Differentiator
As there is only one fluorine atom in each molecule, the proton-decoupled ¹⁹F NMR spectrum will show a single signal for each isomer. The chemical shift of this signal is exquisitely sensitive to its electronic environment, making it the most reliable single technique for differentiation.[6] The electron-donating methoxy group and electron-withdrawing acetyl group will shield or deshield the fluorine nucleus depending on their relative positions.
-
Reference: ¹⁹F NMR shifts are typically referenced to CFCl₃ (0 ppm). Aromatic fluorine signals generally appear between -100 and -170 ppm.[7]
-
Expected Shifts:
-
When the fluorine is ortho or para to the electron-donating methoxy group, its nucleus is shielded, and the signal shifts upfield (becomes more negative).
-
When it is ortho or para to the electron-withdrawing acetyl group, it is deshielded, and the signal shifts downfield.
-
| Isomer | Expected ¹⁹F Chemical Shift Range (ppm vs CFCl₃) | Rationale |
| This compound | -105 to -115 | F is ortho to the deshielding acetyl group and meta to the donating methoxy group. Deshielding dominates. |
| 3'-Fluoro-4'-methoxyacetophenone | -125 to -135 | F is meta to the acetyl group and ortho to the donating methoxy group. Shielding effect is significant. |
| 4'-Fluoro-2'-methoxyacetophenone | -110 to -120 | F is para to the deshielding acetyl group and meta to the donating methoxy group. |
Table 3. Predicted ¹⁹F NMR Chemical Shifts and the underlying electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary evidence, primarily by examining the carbonyl (C=O) stretching frequency. The position of this band is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.
-
This compound: C=O stretch expected around 1670-1680 cm⁻¹.
-
3'-Fluoro-4'-methoxyacetophenone: C=O stretch expected around 1680-1690 cm⁻¹.[8]
-
4'-Fluoro-2'-methoxyacetophenone: C=O stretch expected around 1675-1685 cm⁻¹.
While there are subtle differences, the overlap in ranges means IR spectroscopy is not a primary differentiation tool but can be used for confirmation.
Mass Spectrometry (MS)
Under Electron Ionization (EI), all three isomers will exhibit the same molecular ion peak (M⁺) at m/z = 168.16.[9] However, their fragmentation patterns may differ, providing clues to the substituent positions. The primary fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group to form a stable acylium ion ([M-15]⁺).
-
[M-15]⁺ (m/z 153): Loss of the methyl group (•CH₃) to form the fluoromethoxybenzoyl cation. This peak is expected to be prominent in all three isomers.[9]
-
[M-43]⁺ (m/z 125): Loss of the entire acetyl group (•COCH₃).
-
Further Fragmentation: Subsequent fragmentation of the acylium ion (e.g., loss of CO) can be influenced by the substituent pattern, but these differences can be subtle.
GC-MS is the ideal platform, as it provides separation of the isomers based on their boiling points, followed by individual mass analysis.
Experimental Protocols & Workflow
A robust analytical workflow is critical for accurate identification.
Caption: Recommended analytical workflow for isomer identification.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the acetophenone isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate external or internal reference standard (e.g., CFCl₃). The spectral width should be set to cover the expected aromatic fluorine region (e.g., -100 to -180 ppm).
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum for each separated isomer.
Summary: Key Differentiating Features
| Technique | 2'-Fluoro-4'-methoxy | 3'-Fluoro-4'-methoxy | 4'-Fluoro-2'-methoxy | Trustworthiness |
| ¹⁹F NMR | -105 to -115 ppm | -125 to -135 ppm | -110 to -120 ppm | High |
| ¹³C NMR | ¹J-CF at C2' | ¹J-CF at C3' | ¹J-CF at C4' | High |
| ¹H NMR | Complex pattern | Predictable 3-spin system[3] | Predictable pattern | Medium-High |
| MS (EI) | M⁺ at m/z 168 | M⁺ at m/z 168 | M⁺ at m/z 168 | Low (alone) |
| IR (C=O) | ~1675 cm⁻¹ | ~1685 cm⁻¹[8] | ~1680 cm⁻¹ | Low |
Table 4. Summary of the most reliable spectroscopic features for differentiating the fluoro-methoxyacetophenone isomers.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 3-Fluoro-4-methoxyacetophenone(455-91-4) 13C NMR spectrum [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. 3-Fluoro-4-methoxyacetophenone(455-91-4) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting the Certificate of Analysis for 2'-Fluoro-4'-methoxyacetophenone
For researchers, scientists, and drug development professionals, the procurement of a chemical intermediate is a critical first step that dictates the trajectory of an entire research campaign. The Certificate of Analysis (COA) is not merely a packing slip; it is the foundational document that guarantees the identity, purity, and quality of the material.[1][2][3] A failure to rigorously interpret this document can lead to irreproducible results, project delays, and compromised data integrity.
This guide provides an in-depth walkthrough on how to interpret the COA for 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6), a key building block in pharmaceutical and agrochemical synthesis.[4] We will move beyond a superficial reading of the specifications, delving into the causality behind each analytical test and demonstrating how a multi-faceted analytical approach creates a self-validating system of quality control.
The Anatomy of a COA: First Principles
Before analyzing the data, understand the COA's structure. It is a batch-specific document, meaning the results shown are from the exact lot of material you have received.[1][2] Key header information establishes traceability:
-
Product Name & Code: this compound
-
CAS Number: 74457-86-6
-
Batch/Lot Number: A unique identifier linking your sample to its specific manufacturing and testing records.[2][8]
Structural Confirmation: Is It What It Claims to Be?
The first crucial question a COA must answer is one of identity. A combination of spectroscopic techniques is employed to confirm that the molecular structure is correct.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a detailed map of the hydrogen atoms in the molecule, confirming the connectivity of the carbon skeleton. For this compound, we expect to see specific signals corresponding to the four distinct proton environments.
-
Expertise & Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment.[9][10] Electronegative atoms like oxygen and fluorine deshield nearby protons, shifting their signals downfield. Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, providing direct evidence of connectivity. The integration value is proportional to the number of protons generating the signal.[10]
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COCH₃ (a) | ~ 2.6 | Singlet (s) | 3H | Protons on a methyl group adjacent to a deshielding carbonyl.[11] No adjacent protons to couple with. |
| -OCH₃ (b) | ~ 3.9 | Singlet (s) | 3H | Protons on a methyl group attached to an electronegative oxygen. |
| Ar-H (c) | ~ 7.8 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to the carbonyl and meta to the fluorine. Deshielded by the carbonyl. |
| Ar-H (d, e) | ~ 6.7 - 6.9 | Multiplet (m) | 2H | Aromatic protons ortho and meta to the methoxy group, showing complex coupling with each other and the fluorine atom. |
dot
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioregen.com [bioregen.com]
- 9. azooptics.com [azooptics.com]
- 10. Interpreting | OpenOChem Learn [learn.openochem.org]
- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
Verifying Authenticity: A Guide to Cross-Referencing PubChem Spectral Data for 2'-Fluoro-4'-methoxyacetophenone
For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical compounds is paramount. Spectroscopic data serves as the fingerprint of a molecule, and public repositories like PubChem are invaluable starting points for this characterization. However, reliance on a single source, no matter how reputable, can introduce uncertainties. This guide provides an in-depth, practical workflow for the cross-referencing and validation of spectral data for 2'-Fluoro-4'-methoxyacetophenone, using PubChem as a primary reference and comparing it against other available data sources.
The Significance of this compound
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorinated and methoxylated phenyl ring attached to a ketone, presents a unique spectroscopic profile. Accurate interpretation of its spectral data is crucial for confirming its identity and purity in any research or development pipeline.
An Overview of Spectral Data on PubChem
PubChem provides a convenient aggregation of spectral information for this compound (CID 592821).[2] The primary datasets available are summarized below.
| Spectral Data Type | Source/Technique | Key Features Noted in PubChem |
| 1H NMR | Sigma-Aldrich Co. LLC. | Spectrum available for viewing. |
| Mass Spectrometry | GC-MS (NIST) | Major peaks at m/z 168, 153, 110.[2] |
| Infrared (IR) Spectroscopy | FTIR (Film), ATR-IR (Neat) | Spectra provided by Bio-Rad Laboratories, Inc. and TCI Chemicals.[2] |
| Raman Spectroscopy | FT-Raman | Spectrum provided by Bio-Rad Laboratories, Inc. and TCI Chemicals.[2] |
The Imperative of Cross-Referencing
While PubChem offers a wealth of data, it is often a secondary source, meaning the data is aggregated from various contributors. To ensure the highest degree of confidence in a compound's identity, cross-referencing with data from other reputable sources is a critical step. This process helps to identify potential inconsistencies and corroborate the primary data.
For this compound, several alternative resources can be consulted:
-
Spectral Database for Organic Compounds (SDBS): A comprehensive, free database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, offering various types of spectra.[3][4][5]
-
Commercial Vendor Data: Suppliers like Sigma-Aldrich often provide spectral data for the products they sell, which can be a valuable, albeit sometimes less detailed, point of comparison.[6][7]
-
Chemical Literature: Scientific journals and supporting information for publications are gold mines of characterization data for novel or synthesized compounds.[6]
A comparative analysis of the available data for this compound is presented below.
| Spectrum | PubChem Data (CID 592821) | Alternative Source Data | Comparison and Insights |
| 1H NMR | Spectrum provided by Sigma-Aldrich. | While a direct spectrum for the 2'-fluoro isomer is not readily available in other free databases, data for the isomeric 3-fluoro-4-methoxyacetophenone is available on ChemicalBook, showing distinct aromatic region patterns.[8] The Sigma-Aldrich data on PubChem serves as a primary reference from a commercial source. | The lack of readily available, independently generated 1H NMR spectra in other public databases underscores the importance of the data provided through PubChem by commercial suppliers. Researchers should compare this data with their own experimentally acquired spectra. |
| Mass Spec | GC-MS data from NIST with major peaks at m/z 168 (M+), 153 ([M-CH3]+), 110.[2] | The molecular weight is consistently reported as ~168.16 g/mol across multiple sources.[2][7][9] | The mass spectrometry data is consistent with the expected molecular weight of C9H9FO2. The fragmentation pattern is logical, with the loss of a methyl group being a prominent feature. |
| IR Spec | FTIR and ATR-IR spectra are available. | A detailed interpretation of the IR spectrum of acetophenone (a related compound) highlights the characteristic carbonyl (C=O) stretch around 1685 cm⁻¹.[10] | The IR spectra on PubChem should be analyzed for a strong absorbance in the 1680-1700 cm⁻¹ region, characteristic of the ketone's carbonyl group. The presence of C-O and C-F stretches should also be confirmed. |
In-Depth Analysis: 1H NMR Spectrum of this compound
The 1H NMR spectrum is one of the most informative for structural elucidation. Below is a detailed protocol for its acquisition and a theoretical interpretation to be compared with the data on PubChem.
Experimental Protocol for 1H NMR Spectrum Acquisition
Objective: To obtain a high-resolution 1H NMR spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. The exact mass is not critical, but it should be sufficient to obtain a good signal-to-noise ratio.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it must dissolve the compound and not have signals that overlap with the analyte's signals. CDCl3 is a common choice for non-polar to moderately polar compounds.
-
Cap the NMR tube and gently agitate or vortex until the solid is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity. This is an optimization step to ensure sharp, well-resolved peaks.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine 1H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive direction and have a flat baseline.
-
Reference the spectrum. If using CDCl3, the residual solvent peak at 7.26 ppm is typically used as the reference.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.
-
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates a robust workflow for validating spectral data from a primary source like PubChem.
Caption: Workflow for Cross-Referencing Spectral Data.
Conclusion
The structural elucidation and verification of chemical compounds is a cornerstone of scientific research and development. While public databases like PubChem provide an excellent and accessible starting point, a rigorous approach to data validation is essential. By systematically cross-referencing spectral data from multiple authoritative sources, including specialized databases, commercial suppliers, and the primary scientific literature, researchers can significantly enhance the confidence in their results. This diligent approach underpins the principles of scientific integrity and ensures the reliability of subsequent research built upon this foundational data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of 2'-Fluoro-4'-methoxyacetophenone
Introduction: The Significance of 2'-Fluoro-4'-methoxyacetophenone
This compound is a crucial building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its specific arrangement of fluoro and methoxy functional groups makes it an ideal precursor for developing novel therapeutic agents.[1] The most common and direct route to this intermediate is the Friedel-Crafts acylation of 3-fluoroanisole.
This guide provides an in-depth evaluation of different catalytic systems for this pivotal reaction. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, compare performance based on experimental data, and offer insights to guide researchers and process chemists in selecting the most appropriate catalyst for their specific needs, whether for bench-scale discovery or large-scale production.
Chapter 1: The Archetype - Aluminum Chloride (AlCl₃) Catalysis
The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is the textbook method for Friedel-Crafts reactions, a technique established over a century ago.[2][3] Its effectiveness lies in its powerful ability to activate the acylating agent, typically an acyl chloride or anhydride, to generate a highly reactive acylium ion electrophile.
Reaction Mechanism: The Role of a Strong Lewis Acid
The AlCl₃-catalyzed acylation proceeds through a well-understood, multi-step mechanism.[4][5][6]
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acetyl chloride, creating a polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). This step is critical as it generates the potent electrophile required for the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich 3-fluoroanisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group is a strong activating group and directs the substitution primarily to the para position, leading to the desired product. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: The AlCl₄⁻ anion abstracts a proton from the sigma complex, which restores the aromaticity of the ring, yielding the final product, this compound. This step also regenerates the AlCl₃ catalyst.
However, a crucial distinction from Friedel-Crafts alkylation is that the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[2] This complexation requires the use of stoichiometric or even excess amounts of AlCl₃, meaning it is consumed in the reaction and not truly catalytic.[2][7] This complex must be hydrolyzed during aqueous workup to liberate the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Acetophenones: A Comparative Benchmarking of Synthetic Routes
Introduction: The Strategic Importance of Fluorinated Acetophenones
Fluorinated acetophenones are not merely esoteric laboratory curiosities; they are pivotal building blocks in the landscape of modern chemistry. Their true value is realized in the synthesis of a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can dramatically modulate their physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] Consequently, the efficient and selective synthesis of fluorinated acetophenones is a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes for producing these valuable compounds, grounded in both established principles and contemporary advancements.
I. The Classical Workhorse: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a long-established method for the synthesis of aryl ketones, including fluorinated acetophenones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]
A. Underlying Principles and Mechanistic Insights
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired acetophenone. The fluorine atom on the benzene ring is a deactivating group, which can make the reaction more challenging compared to the acylation of unsubstituted benzene. However, it is also an ortho, para-directing group, influencing the regioselectivity of the acylation.
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation of Fluorobenzene.
B. Experimental Protocol: Synthesis of 4'-Fluoroacetophenone
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane.
-
After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4'-fluoroacetophenone.
C. Causality Behind Experimental Choices
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive and will be deactivated by water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
-
Stoichiometric Amount of Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the catalyst, rendering it inactive.[4]
-
Low Temperature: The initial reaction is highly exothermic. Maintaining a low temperature during the addition of reagents helps to control the reaction rate and prevent the formation of side products.
-
Acidic Workup: The acidic workup is necessary to decompose the complex formed between the product and the Lewis acid catalyst, liberating the desired ketone.
II. Organometallic Approaches: Grignard and Weinreb-Nahm Synthesis
Organometallic reagents, particularly Grignard reagents, offer a powerful alternative to electrophilic aromatic substitution for the synthesis of fluorinated acetophenones. These methods involve the nucleophilic addition of an organometallic species to an electrophilic carbonyl precursor.
A. Grignard Reaction with Fluorinated Nitriles
1. Underlying Principles and Mechanistic Insights
This method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a fluorinated benzonitrile. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[5][6] A key advantage of this method is that the intermediate imine salt is generally unreactive towards further addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts.[5]
Diagram 2: Grignard Reaction with a Fluorinated Nitrile
Caption: Synthesis of a fluorinated acetophenone via Grignard reaction.
2. Experimental Protocol: Synthesis of 4'-Fluoroacetophenone from 4-Fluorobenzonitrile
Materials:
-
4-Fluorobenzonitrile
-
Methylmagnesium bromide (in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add the methylmagnesium bromide solution (1.1-1.2 equivalents) dropwise to the stirred nitrile solution, maintaining a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 4'-fluoroacetophenone.[7]
B. The Weinreb-Nahm Ketone Synthesis
1. Underlying Principles and Mechanistic Insights
The Weinreb-Nahm synthesis is a highly reliable and selective method for preparing ketones. It involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[7] The key to the success of this method lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and further addition of the organometallic reagent, thus preventing the formation of over-addition products (tertiary alcohols). The desired ketone is then liberated upon a mild acidic workup.
2. Experimental Protocol: Synthesis of 4'-Fluoroacetophenone via a Weinreb Amide
This is a two-step process: first, the preparation of the Weinreb amide from the corresponding carboxylic acid, and second, the reaction with the Grignard reagent.
-
Step 1: Preparation of N-methoxy-N-methyl-4-fluorobenzamide
-
React 4-fluorobenzoic acid with a coupling agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride.
-
React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.
-
-
Step 2: Reaction with Methylmagnesium Bromide
-
Dissolve the N-methoxy-N-methyl-4-fluorobenzamide in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to 0°C and add methylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with an organic solvent, dry, and purify as described previously.
-
III. Modern Catalytic Approaches: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and highly selective methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the synthesis of aryl ketones.
A. Suzuki-Miyaura Coupling
1. Underlying Principles and Mechanistic Insights
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] For the synthesis of fluorinated acetophenones, this typically involves the coupling of a fluorophenylboronic acid with an acyl chloride. The catalytic cycle consists of three main steps: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination of the ketone product, regenerating the Pd(0) catalyst.[9]
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling for Ketone Synthesis
Caption: Simplified catalytic cycle for Suzuki-Miyaura ketone synthesis.
2. Experimental Protocol: Synthesis of 4'-Fluoroacetophenone via Suzuki-Miyaura Coupling
Materials:
-
4-Fluorophenylboronic acid
-
Acetyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, or dioxane)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-fluorophenylboronic acid (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent and stir the mixture.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and stir for the required time (typically a few hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
B. Sonogashira Coupling
While not a direct route to acetophenones, the Sonogashira coupling of a terminal alkyne with an aryl halide, followed by hydration of the resulting alkyne, is a viable two-step strategy. A carbonylative Sonogashira coupling, however, provides a more direct route to alkynyl ketones, which can be valuable intermediates.[11]
IV. Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions.[12] This approach often proceeds via radical intermediates, offering complementary reactivity to traditional ionic pathways.
A. Underlying Principles and Mechanistic Insights
In a typical photoredox catalytic cycle for C-C bond formation, a photocatalyst absorbs visible light and becomes electronically excited. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then participate in subsequent bond-forming reactions. For the synthesis of fluorinated acetophenone derivatives, this could involve the generation of an acyl radical or a fluorinated aryl radical, which then couples with a suitable partner.[13][14]
B. Example Application: Synthesis of 2-Hydroxytrifluoroethylacetophenones
A recent development in this area is the synthesis of 2-hydroxytrifluoroethylacetophenones from styrene derivatives via a photoredox-mediated process.[15][16] This reaction involves the light-mediated generation of a 1-hydroxy-2,2,2-trifluoroethyl radical, which undergoes a Giese addition to a styrene, followed by a Kornblum oxidation to yield the final product.[15] This method highlights the potential of photoredox catalysis to access novel fluorinated structures under mild conditions.
V. Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route for a particular fluorinated acetophenone depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost, safety, and environmental impact.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 50-90 | 1-4 | 0 - 60 | Well-established, readily available reagents, scalable. | Harsh conditions, often requires stoichiometric Lewis acid, generates significant acidic waste, limited to electron-rich or moderately deactivated arenes.[2] |
| Grignard Reaction (with Nitriles) | 65-90 | 2-16 | 0 - RT | Good yields, avoids over-addition, mild conditions. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle on a large scale.[7] |
| Weinreb-Nahm Synthesis | 70-95 | 2-12 | 0 - RT | High yields, excellent selectivity, wide functional group tolerance, avoids over-addition. | Requires a two-step process (preparation of the Weinreb amide), potentially higher cost of reagents.[7] |
| Suzuki-Miyaura Coupling | 70-95 | 2-24 | 80-110 | Mild conditions, high functional group tolerance, broad substrate scope, catalytic in palladium. | Cost of palladium catalyst and ligands, potential for metal contamination in the final product, boronic acids can be unstable.[8][16] |
| Photoredox Catalysis | Varies | 1-24 | RT | Very mild conditions (visible light, room temperature), novel reactivity, high functional group tolerance. | Can require specialized equipment (photoreactors), catalyst cost and stability can be a concern, scalability can be challenging.[12] |
VI. Conclusion and Future Outlook
The synthesis of fluorinated acetophenones is a vibrant area of research, with a diverse toolbox of synthetic methods at the disposal of the modern chemist. While classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable for their simplicity and scalability, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer superior functional group tolerance and milder reaction conditions, making them particularly attractive for the synthesis of complex pharmaceutical intermediates. The rise of photoredox catalysis opens up new avenues for the construction of these important molecules under exceptionally mild and environmentally benign conditions.
As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be crucial. Future research will likely focus on the use of more earth-abundant metal catalysts, the development of novel catalytic systems that operate under even milder conditions, and the application of flow chemistry to enable the safe and scalable production of these valuable compounds.
VII. References
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Jung, J., & Saito, S. (2021). Recent Advances in Light-Driven Carbon–Carbon Bond Formation via Carbon Dioxide Activation. Synthesis, 53(19), 3435-3444.
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Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews, 118(15), 7145-7188.
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Gallego-Gamo, A., Sarró, P., Ji, Y., Pleixats, R., Molins, E., Gimbert-Suriñach, C., ... & Granados, A. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry.
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Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). Illuminating Progress: Recent Advances in Photoredox Catalysis. Sigma-Aldrich.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Gao, J., Feng, J., & Du, D. (2020). Shining Light on C-S Bonds: Recent Advances in the C-C Bond Formation Reactions via C-S Bond Cleavage under Photoredox Catalysis. Chemistry–An Asian Journal, 15(22), 3749-3760.
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Mitton-Fry, M. J., et al. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. SynOpen, 6(2), 110-131.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
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Gallego-Gamo, A., et al. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Request PDF.
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Ghodse, S. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry, 8.
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BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis.
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Calcio Gaudino, E., et al. (2023). Green metrics in mechanochemistry. UniCA IRIS.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
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The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. (2025).
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
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Method for synthesizing m-trifluoromethyl acetophenone. (n.d.). Google Patents.
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Peng, J.-B., et al. (2018). Efficient Synthesis of Alkyl Aryl Ketones. ChemistryViews.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress.
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Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry. (2025). Request PDF.
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Kleber, J. M. (2020). Rethinking Acetophenone. ResearchGate.
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Constable, D. J. C., et al. (2007). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 9(5), 411-420.
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Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.
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Roschangar, F., et al. (2019). Useful Green Chemistry Metrics. Scientific Update.
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Method for synthesizing trifluoromethyl acetophenone. (n.d.). Google Patents.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube.
-
Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
Kim, D., & Park, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Preparation of fluorinated acetophenones. (n.d.). Google Patents.
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.
-
Orita, A., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC.
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.).
-
What is the reaction of Grignard reagent with nitriles?. (2018). Quora.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).
-
Gallego-Gamo, A., et al. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
-
Rueping, M., & Sugiono, E. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
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Bandini, M., & Umani-Ronchi, A. (2009). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs. Modern Alternatives.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
References
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Safety Operating Guide
Navigating the Disposal of 2'-Fluoro-4'-methoxyacetophenone: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of every compound is a critical responsibility, ensuring the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2'-Fluoro-4'-methoxyacetophenone, grounding procedural guidance in scientific principles and regulatory standards.
Understanding the Compound: A Foundation for Safe Handling
This compound (CAS No. 74457-86-6) is a substituted acetophenone derivative frequently utilized as an intermediate in organic synthesis and pharmaceutical research.[1] Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, dictates its physical and chemical properties, as well as its potential hazards.[2][3]
A thorough understanding of these properties is not merely academic; it is the bedrock upon which safe handling and disposal protocols are built. Key characteristics are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 52-54 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][5] |
The identified hazards underscore the necessity of appropriate personal protective equipment (PPE) at all stages of this compound's lifecycle, including disposal. Always consult the most current Safety Data Sheet (SDS) for detailed safety information.[5][6]
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of a waste product is responsible for determining if it is hazardous.[7][8] This "cradle-to-grave" responsibility is a cornerstone of chemical waste management.[8]
For this compound, the hazardous waste determination process involves evaluating its specific characteristics and how it was used.
Step 1: Characteristic Hazardous Waste Assessment
A waste is deemed hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
-
Ignitability (D001): With a flash point of 113 °C, this compound is a combustible solid but does not meet the EPA's definition of an ignitable hazardous waste (a liquid with a flash point less than 60°C or a non-liquid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes).[10]
-
Corrosivity (D002): The compound is not known to be corrosive.[10]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive reactivity.[5][10]
-
Toxicity (D004-D043): While it causes irritation, it is not currently listed for toxicity characteristics that would require a specific "D" code.[2][10]
Step 2: Listed Hazardous Waste Assessment
The EPA also designates certain wastes from specific industrial processes ("K-list") or from non-specific sources ("F-list") as hazardous.[10][11] If this compound is used as a solvent and becomes a waste, it could potentially fall under the F-list, depending on its formulation and use.[11][12]
Additionally, unused or discarded commercial chemical products may be classified as "P-list" (acutely hazardous) or "U-list" (toxic).[10] this compound is not currently on these lists.
Given its irritant properties, it is prudent to manage waste containing this compound as hazardous.[2][5]
A Step-by-Step Protocol for Disposal
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance.
I. Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9][13]
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for solid this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][14]
-
Avoid Commingling: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents or incompatible substances.[5][15]
-
Solutions: If disposing of solutions containing this compound, the solvent will likely determine the primary hazard and waste stream. For example, a solution in a flammable solvent must be collected in a container designated for flammable liquid waste.
II. Labeling: Clarity for Safe Handling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.[13]
-
Identify Contents: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (e.g., "Waste this compound").
-
State Hazards: Indicate the primary hazards, such as "Irritant" and "Combustible Solid".[2][5]
III. Storage: Ensuring a Safe Holding Pattern
Waste containers must be stored in a designated, well-ventilated area, away from ignition sources and incompatible materials.[7][16] The storage area should have secondary containment to capture any potential leaks or spills.
IV. Disposal: The Final Step
Disposal of chemical waste must be conducted through a licensed hazardous waste disposal company.[9][13]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and approved vendors for hazardous waste disposal. They are your primary resource for navigating institutional and local regulations.
-
Prepare for Pickup: Ensure the waste container is securely sealed and properly labeled. Follow any specific instructions provided by your EHS office or the disposal company.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with EPA and local regulations.[8]
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is not a peripheral task but an integral part of the scientific process. By understanding the compound's properties, adhering to regulatory guidelines, and following a systematic disposal protocol, researchers can ensure a safe laboratory environment and demonstrate a commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
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A Researcher's Guide to the Safe Handling of 2'-Fluoro-4'-methoxyacetophenone
For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2'-Fluoro-4'-methoxyacetophenone, a key intermediate in pharmaceutical synthesis.[1] Beyond mere procedural steps, this document delves into the causality behind each recommendation, fostering a culture of safety and scientific integrity.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a combustible solid that presents several potential health hazards upon exposure.[1][2] A thorough understanding of these risks is the first step toward mitigating them.
Hazard Identification Summary Table
| Hazard | Classification | Key Considerations |
| Skin Irritation | Category 2 | Causes skin irritation.[2] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[2] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3] |
This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets.
While no official occupational exposure limits (OELs) have been established for this compound, the related compound acetophenone has a Threshold Limit Value (TLV) of 10 ppm as an 8-hour time-weighted average (TWA).[4][5] This underscores the importance of minimizing inhalation exposure.
The First Line of Defense: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive review of safety data and best practices for handling aromatic ketones and halogenated organic compounds.
Hand Protection: A Critical Barrier
Due to the skin-irritating nature of this compound, selecting the right gloves is crucial. While nitrile gloves are a common choice in laboratory settings, they offer poor resistance to aromatic and halogenated hydrocarbons.[4]
Recommended Glove Materials:
-
Butyl Rubber: Offers good to excellent resistance against ketones and esters.[6][7]
-
Viton®: Provides excellent protection against aromatic and chlorinated solvents.[8]
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For extended operations or when handling larger quantities, consider wearing two pairs of gloves. This allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Doffing: To avoid skin contact with a contaminated glove, use a proper removal technique.[9]
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound is a serious eye irritant, robust eye protection is mandatory.[2]
-
Safety Glasses with Side Shields: The minimum requirement for handling small quantities.
-
Chemical Splash Goggles: Recommended for all applications to provide a complete seal around the eyes.
-
Face Shield: Should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.
Protective Clothing: Minimizing Skin Exposure
A lab coat is the standard for protecting street clothes and minimizing skin exposure. For this compound, a chemically resistant lab coat is recommended. Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection: A Precautionary Measure
While the Safety Data Sheet may state that no respiratory protection is needed under normal use conditions, it is prudent to use a NIOSH-approved N95 dust mask when weighing or transferring the solid compound to prevent inhalation of airborne particles.[1][2] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the work area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Handling the Compound
-
Weighing: When weighing the solid, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
In Solution: When the compound is in solution, be mindful of the hazards of the solvent used and adjust your PPE accordingly.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent self-contamination.
Emergency Preparedness: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup Protocol
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and appropriate gloves (Butyl or Viton®).
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[10]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container using a spark-proof tool.[10] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires disposal as hazardous waste.[11][12]
Waste Disposal Workflow
Step-by-Step Disposal Procedure:
-
Waste Container: Use a clearly labeled, sealable container for all waste containing this compound.
-
Segregation: Keep this waste stream separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.[11][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's EHS department.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]
By adhering to these detailed safety and handling protocols, researchers can confidently and responsibly utilize this compound in their critical work, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Efficient Chemistry Lab Waste Disposal [emsllcusa.com]
- 4. nj.gov [nj.gov]
- 5. E-Limit [elimit.online.worksafebc.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. southalabama.edu [southalabama.edu]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. ACETOPHENONE | Occupational Safety and Health Administration [osha.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
